molecular formula C13H10N2 B1303625 2-(pyridin-4-yl)-1H-indole CAS No. 21182-07-0

2-(pyridin-4-yl)-1H-indole

Cat. No.: B1303625
CAS No.: 21182-07-0
M. Wt: 194.23 g/mol
InChI Key: VYNRDXHIIRNEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(pyridin-4-yl)-1H-indole (CAS 21182-07-0) is a heterocyclic organic compound with the molecular formula C13H10N2 and a molecular weight of 194.23 g/mol . This compound serves as a valuable scaffold in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. The indole nucleus is a privileged structure in pharmacology, found in a wide range of biologically active molecules and natural products . Its derivatives are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . Specifically, structural analogs combining indole and pyridine moieties, such as (E)-3-(1H-indol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one (IPP), have been identified as potent inducers of methuosis, a non-apoptotic mode of cell death . This makes such compounds promising leads for targeting therapy-resistant cancers that have developed defenses against conventional apoptosis-inducing drugs . As a key synthetic intermediate, this compound provides researchers with a core structure for designing and synthesizing new chemical entities to probe these and other biological mechanisms. The compound has a density of 1.211 g/cm³, a boiling point of 405.1°C at 760 mmHg, and a flash point of 184.4°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-4-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNRDXHIIRNEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378023
Record name 2-(pyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21182-07-0
Record name 2-(pyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(pyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 2-(pyridin-4-yl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details key reaction methodologies, including the Cadogan-Sundberg Synthesis, the Fischer Indole Synthesis, and modern Palladium-Catalyzed approaches, providing structured data and detailed experimental protocols for each.

Cadogan-Sundberg Indole Synthesis

The Cadogan-Sundberg reaction is a powerful method for indole synthesis involving the reductive cyclization of o-nitrostyrenes using trivalent phosphorus reagents, such as triethyl phosphite. For the synthesis of this compound, the pathway commences with the condensation of 2-nitrobenzaldehyde and 4-methylpyridine (4-picoline) to form an o-nitrostilbene intermediate, which is then cyclized.

A reported synthesis utilizing this pathway has achieved a high yield, making it an attractive route.[1]

Logical Flow: Cadogan-Sundberg Synthesis

G Reactant1 2-Nitrobenzaldehyde Reagent1 Base (e.g., Acetic Anhydride) Condensation Reactant1->Reagent1 Reactant2 4-Methylpyridine Reactant2->Reagent1 Intermediate 2-Nitro-4'-methylstilbene (Intermediate) Reagent2 P(OEt)₃ Reductive Cyclization Intermediate->Reagent2 Product This compound Reagent1->Intermediate Step 1 Reagent2->Product Step 2 G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Indolization Reactant1 Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Reactant1->Hydrazone Reactant2 4-Acetylpyridine Reactant2->Hydrazone Catalyst Acid Catalyst (e.g., PPA) Hydrazone->Catalyst Cyclization [3,3]-Sigmatropic Rearrangement Product This compound Catalyst->Product G cluster_larock Larock Synthesis cluster_sono Sonogashira + Cyclization Reactant1 2-Iodoaniline Larock_Cat Pd(OAc)₂ / PPh₃ K₂CO₃, LiCl, DMF Sonogashira Sonogashira Coupling (Pd/Cu cat., Base) Reactant2 4-Ethynylpyridine Product This compound Larock_Cat->Product One-Pot Annulation Intermediate 2-((pyridin-4-yl)ethynyl)aniline Sonogashira->Intermediate Cyclization Cyclization (e.g., TBAF or Base) Intermediate->Cyclization Cyclization->Product

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(pyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 2-(pyridin-4-yl)-1H-indole. The information presented herein is intended to support research and development efforts, particularly in the context of medicinal chemistry and drug discovery. This document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes potential biological pathways associated with this molecule.

Core Physicochemical Properties

This compound possesses a unique molecular architecture, combining an indole nucleus with a pyridine ring. This structure imparts specific physicochemical characteristics that are crucial for its behavior in biological systems. A summary of its key computed and available experimental properties is provided below.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂PubChem[1]
Molecular Weight 194.23 g/mol PubChem[1]
CAS Number 21182-07-0PubChem[1]
XLogP3 (Computed) 2.7PubChem[1]
Topological Polar Surface Area 28.7 ŲPubChem[1]
Melting Point Not experimentally determined. A similar compound, 3-(Pyridin-4-yl)pyrimido[1,2-b]indazole, has a reported melting point of 246–248 °C.[2]-
Boiling Point Not experimentally determined.-
pKa Not experimentally determined. The pKa of the pyridine moiety is expected to be around 4.0, similar to other proton pump inhibitors.[3]-
Aqueous Solubility Not experimentally determined. The indole and pyridine moieties suggest it is likely sparingly soluble in water.[4][5]-

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the physicochemical properties of novel compounds. Below are generalized protocols applicable to the characterization of this compound.

Synthesis of this compound

A common synthetic route for this class of compounds involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, between an indole derivative and a pyridine derivative. An alternative is the Fischer indole synthesis.[6]

General Suzuki Coupling Protocol:

  • Combine 2-bromo-1H-indole, pyridin-4-ylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Protocol:

  • Finely powder a small, dry sample of the purified compound.

  • Pack the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Then, reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is a common technique for its determination.

Protocol:

  • Prepare a mutually saturated solution of n-octanol and water.

  • Accurately weigh a small amount of this compound and dissolve it in one of the phases (typically the one in which it is more soluble).

  • Add a known volume of the second phase to create a biphasic system.

  • Shake the mixture vigorously for a set period (e.g., 24 hours) to allow for equilibrium to be reached.

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully withdraw aliquots from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Protocol:

  • Dissolve a precise amount of this compound in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or acetonitrile) if the compound has low aqueous solubility.

  • Use a calibrated pH meter to monitor the pH of the solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

  • Record the pH of the solution after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

Potential Biological Activity and Signaling Pathway

While specific experimental data for this compound is limited, its structural similarity to known proton pump inhibitors (PPIs) suggests a potential mechanism of action involving the inhibition of the gastric H⁺/K⁺-ATPase.[3][7] PPIs are prodrugs that are activated in the acidic environment of the stomach's parietal cells.[7]

Hypothetical Proton Pump Inhibition Pathway

The following diagram illustrates the generally accepted mechanism of action for PPIs, which may be applicable to this compound.

PPI_Mechanism PPI This compound (Prodrug) Activated_PPI Sulfenamide Intermediate (Active Form) PPI->Activated_PPI Proton_Pump H⁺/K⁺-ATPase (Proton Pump) Activated_PPI->Proton_Pump Covalent bond formation with Cysteine residues K_ion_out K⁺ Proton_Pump->K_ion_out K⁺ influx H_ion_out H⁺ Proton_Pump->H_ion_out H_ion_in H⁺ H_ion_in->Proton_Pump

Hypothetical signaling pathway for this compound as a proton pump inhibitor.

In this proposed pathway, this compound, as a weak base, would accumulate in the acidic environment of the parietal cell's secretory canaliculi.[3] Here, it would undergo protonation, leading to its conversion into a reactive sulfenamide intermediate. This activated form can then form a covalent disulfide bond with cysteine residues on the extracellular domain of the H⁺/K⁺-ATPase.[7][8] This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[7]

Conclusion

This compound is a heterocyclic compound with physicochemical properties that make it a person of interest for further investigation in drug development. While computed data provides a foundational understanding, experimental determination of its melting point, boiling point, pKa, and aqueous solubility is crucial for a complete profile. Its structural resemblance to known proton pump inhibitors suggests a potential mechanism of action that warrants further biological evaluation. The protocols and pathways outlined in this guide provide a framework for researchers to systematically characterize and explore the therapeutic potential of this compound.

References

An In-depth Technical Guide to 2-(pyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-(pyridin-4-yl)-1H-indole, including its Chemical Abstracts Service (CAS) number, detailed spectral data, and established experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Core Compound Information

CAS Number: 21182-07-0

Chemical Structure:

Molecular Formula: C₁₃H₁₀N₂

Molecular Weight: 194.23 g/mol

Spectral Data Summary

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ ppm)MultiplicityAssignment
11.0 - 12.0Broad SingletIndole N-H
8.6 - 8.7DoubletProtons on the pyridine ring adjacent to N
7.8 - 7.9DoubletProtons on the pyridine ring
7.0 - 7.7MultipletAromatic protons on the indole ring
6.8 - 6.9SingletIndole C3-H

Note: Predicted values are based on computational models and data from similar chemical structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ ppm)Assignment
149 - 151Pyridine C adjacent to N
135 - 145Quaternary carbons of the indole and pyridine rings
110 - 130Aromatic carbons of the indole and pyridine rings
100 - 102Indole C3

Note: Predicted values are based on computational models and data from similar chemical structures. Actual experimental values may vary.[1]

Table 3: Mass Spectrometry Data
m/zInterpretation
194.08Molecular Ion (M⁺)

Note: The primary expected peak in the mass spectrum corresponds to the molecular weight of the compound.

Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes. The following sections detail the generalized experimental protocols for two common and effective methods: the Fischer Indole Synthesis and the Suzuki-Miyaura Coupling. Additionally, general procedures for acquiring NMR and mass spectrometry data are provided.

Synthesis Protocol 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[2][3][4][5][6]

Reaction Scheme:

Fischer_Indole_Synthesis phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone Intermediate phenylhydrazine->hydrazone acetylpyridine 4-Acetylpyridine acetylpyridine->hydrazone indole This compound hydrazone->indole + Acid, Heat - NH₃ acid Acid Catalyst (e.g., H₂SO₄, ZnCl₂) heat Heat

Figure 1: General workflow for the Fischer Indole Synthesis.

Procedure:

  • Hydrazone Formation: Phenylhydrazine is reacted with 4-acetylpyridine in a suitable solvent, such as ethanol or acetic acid. The mixture is typically heated to facilitate the condensation reaction and formation of the corresponding phenylhydrazone intermediate.

  • Indolization: The formed phenylhydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.[2][3]

  • Cyclization and Aromatization: The reaction mixture is heated to a high temperature to induce a[1][1]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the final indole product.[2]

  • Work-up and Purification: After cooling, the reaction mixture is neutralized and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.

Synthesis Protocol 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[7][8] This method is highly efficient for creating biaryl linkages.

Reaction Scheme:

Suzuki_Coupling indole_boronic Indole-2-boronic acid product This compound indole_boronic->product halopyridine 4-Halopyridine (e.g., 4-bromopyridine) halopyridine->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃, Cs₂CO₃)

Figure 2: General workflow for the Suzuki-Miyaura Coupling.

Procedure:

  • Reaction Setup: In a reaction vessel, combine indole-2-boronic acid (or its ester derivative), a 4-halopyridine (e.g., 4-bromopyridine or 4-iodopyridine), a palladium catalyst (such as tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate or cesium carbonate).[7]

  • Solvent and Atmosphere: Add a suitable solvent system, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution of the base. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst.

  • Reaction: The mixture is heated to reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Spectral Analysis Protocols

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • A standard proton NMR experiment is performed on a 400 or 500 MHz spectrometer.

  • Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

  • A proton-decoupled ¹³C NMR experiment is conducted.

  • Typical parameters involve a spectral width of 200-220 ppm and a significantly larger number of scans compared to the ¹H NMR experiment to achieve adequate signal intensity.

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

Data Acquisition:

  • The analysis can be performed using various ionization techniques, with Electron Ionization (EI) being common for such compounds.

  • The sample is introduced into the mass spectrometer, and the resulting mass spectrum, showing the mass-to-charge ratio (m/z) of the fragments, is recorded. The molecular ion peak is a key piece of data for confirming the molecular weight.[9][10]

References

The Rising Therapeutic Potential of 2-(Pyridin-4-yl)-1H-indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(pyridin-4-yl)-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core have shown significant promise in oncology, immunology, and the management of inflammatory conditions. This technical guide provides an in-depth overview of the current research, focusing on the quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways associated with these potent compounds.

I. Anticancer Activity

Derivatives of this compound have been extensively investigated for their cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action appear to involve the modulation of key cellular signaling pathways, including the induction of apoptosis through the Nur77 pathway.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
8b Liver Cancer CellsGood Potency[1]
HD02 Various (NCI-60 panel)Remarkable Cytotoxicity[2]
HD05 Various (NCI-60 panel)Remarkable Cytotoxicity[2]
HD12 Various (NCI-60 panel)Remarkable Cytotoxicity[2]
22 A549 (Lung Cancer)0.13[3]

Note: "Good Potency" and "Remarkable Cytotoxicity" are qualitative descriptions from the source abstracts; specific quantitative data would require access to the full-text articles.

Signaling Pathway: Nur77-Dependent Apoptosis

Several this compound derivatives exert their anticancer effects by targeting the orphan nuclear receptor Nur77. Upon activation, Nur77 can translocate from the nucleus to the mitochondria, where it interacts with Bcl-2, leading to a conformational change that converts Bcl-2 from an anti-apoptotic to a pro-apoptotic protein. This ultimately triggers the intrinsic apoptotic cascade.[1][4]

Nur77_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Derivative Derivative Nur77_n Nur77 Derivative->Nur77_n Activates Nur77_c Nur77 Nur77_n->Nur77_c Translocation Nur77_Bcl2_complex Nur77-Bcl-2 Complex Nur77_c->Nur77_Bcl2_complex Bcl2 Bcl-2 Bcl2->Nur77_Bcl2_complex Apoptosis Apoptosis Nur77_Bcl2_complex->Apoptosis Induces

Caption: Nur77-Dependent Apoptosis Pathway.

Experimental Protocol: Cell Viability Assay (MTT Assay)

A common method to determine the cytotoxic activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

II. Enzyme Inhibition

This compound derivatives have been identified as potent inhibitors of several key enzymes implicated in disease, including hepsin, hematopoietic progenitor kinase 1 (HPK1), and CYP17A1.

Quantitative Enzyme Inhibition Data
Derivative ClassTarget EnzymeInhibition MetricValueReference
2-Aryl/pyridin-2-yl-1H-indoleHepsinKi0.1 µM[5]
2-Substituted-pyridin-4-yl macrocyclesHPK1IC501.22 nM[6]
Pyridine indole hybridsCYP17A1IC504 nM[7]
Signaling Pathway: HPK1 Inhibition and T-Cell Activation

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 by this compound derivatives can enhance T-cell activation, a crucial aspect of the immune response to cancer.[6][8]

HPK1_Signaling_Pathway TCR_Activation TCR Activation HPK1 HPK1 TCR_Activation->HPK1 SLP76 SLP-76 HPK1->SLP76 Phosphorylates & Inhibits T_Cell_Activation_Down T-Cell Activation (Downregulated) SLP76->T_Cell_Activation_Down T_Cell_Activation_Up T-Cell Activation (Upregulated) SLP76->T_Cell_Activation_Up Derivative This compound Derivative Derivative->HPK1 Inhibits Derivative->T_Cell_Activation_Up

Caption: HPK1 Signaling in T-Cell Activation.

Experimental Protocols
  • Reagents: Purified hepsin enzyme, a fluorogenic peptide substrate (e.g., acetyl-KQLR-AMC), and assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1 mg/ml BSA, 0.02% Tween 20).[9]

  • Procedure:

    • Dilute hepsin to a final concentration of 1 nM in the assay buffer.

    • In a 384-well plate, incubate the hepsin with various concentrations of the inhibitor for 30 minutes at 26°C.[9]

    • Initiate the reaction by adding the fluorogenic substrate (e.g., 5 µM).

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm).

    • Calculate the rate of reaction and determine the inhibitory constants (Ki or IC50) by fitting the data to appropriate enzyme inhibition models.

  • System: Recombinant human CYP17A1 co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., insect cells).

  • Substrates: Radiolabeled pregnenolone or progesterone.

  • Procedure:

    • Incubate the enzyme with the test compound in a reaction mixture containing buffer and a NADPH-generating system.

    • Initiate the reaction by adding the radiolabeled substrate.

    • After a defined incubation period, stop the reaction by extracting the steroids with an organic solvent.

    • Separate the substrate and product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of product formed using a radioisotope detector.

    • Calculate the percentage of inhibition and determine the IC50 value.

III. Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions.

General Synthetic Workflow

Synthesis_Workflow Indole_Precursor Indole Precursor (e.g., 2-bromoindole) Suzuki_Coupling Suzuki Coupling (Pd catalyst, base) Indole_Precursor->Suzuki_Coupling Pyridine_Boronic_Acid Pyridine-4-boronic acid or its ester Pyridine_Boronic_Acid->Suzuki_Coupling Product This compound Derivative Suzuki_Coupling->Product Purification Purification (Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final Product Characterization->Final_Product

References

Potential Therapeutic Targets of 2-(pyridin-4-yl)-1H-indole and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(pyridin-4-yl)-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of this core structure and its derivatives, summarizing key quantitative data, detailing experimental protocols for target validation, and illustrating relevant biological pathways.

Core Therapeutic Targets and Quantitative Data

Derivatives of the this compound scaffold have been shown to interact with several key therapeutic targets implicated in oncology, inflammatory diseases, and infectious diseases. The following tables summarize the quantitative data for the most promising targets identified to date.

Target EnzymeDerivative Structure/CompoundInhibition Constant (Ki)IC50Reference
Hepsin2-(6-(1-hydroxy-cyclohexyl)-pyridin-2-yl)-1H-indole-5-carboxamidine (Compound 8)0.1 µM[1]
Hepsin2-(6-(1-fluoro-cyclohexyl)-pyridin-2-yl)-1H-indole-5-carboxamidine (Compound 10)0.1 µM[1]
CYP17A12-Amino-4-(1H-indol-5-yl)-6-(pyridin-4-yl)isophthalonitrile (Compound 11)4 nM[2]
IDO15-(pyridin-3-yl)-1H-indole-4,7-dione derivativesMicromolar range[3]

Table 1: Enzyme Inhibition Data for 2-(pyridin-yl)-1H-indole Derivatives.

Target ReceptorDerivative Structure/CompoundBinding ActivityFunctional EffectReference
Nur775-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide (Compound 8b)ExcellentInduction of Nur77-dependent apoptosis[4]

Table 2: Receptor Binding and Functional Activity.

Key Therapeutic Targets and Signaling Pathways

Hepsin: A Target in Prostate Cancer

Hepsin is a type II transmembrane serine protease that is upregulated in prostate cancer and plays a crucial role in the progression of metastasis.[1] Derivatives of 2-aryl/pyridin-2-yl-1H-indole have been identified as potent and selective inhibitors of hepsin.[1]

Signaling Pathway

The diagram below illustrates the proposed mechanism of hepsin's involvement in cancer metastasis and its inhibition by 2-(pyridin-2-yl)-1H-indole derivatives.

Hepsin_Pathway cluster_cell Tumor Cell Hepsin Hepsin uPA uPA Hepsin->uPA activates Pro_uPA pro-uPA Pro_uPA->uPA Plasmin Plasmin uPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation leads to Metastasis Metastasis ECM_Degradation->Metastasis Inhibitor 2-(pyridin-2-yl)-1H-indole derivative Inhibitor->Hepsin inhibits

Caption: Hepsin's role in metastasis and its inhibition.

CYP17A1: A Target in Androgen-Dependent Cancers

CYP17A1 is a key enzyme in the androgen biosynthesis pathway. Its inhibition is a validated strategy for the treatment of prostate cancer.[2] Pyridine indole hybrids have demonstrated potent inhibition of CYP17A1, surpassing the potency of the approved drug abiraterone in some cases.[2]

Experimental Workflow for Target Identification

The general workflow for identifying and validating therapeutic targets for novel compounds like this compound derivatives is depicted below.

Target_Identification_Workflow Start Compound Library (e.g., this compound derivatives) Screening High-Throughput Screening (e.g., Cell-based assays, Biochemical assays) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Target_Deconvolution Target Deconvolution (e.g., Affinity chromatography, Proteomics) Hit_ID->Target_Deconvolution Target_Validation Target Validation (e.g., Genetic knockdown, Enzymatic assays) Target_Deconvolution->Target_Validation Lead_Opt Lead Optimization Target_Validation->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General workflow for therapeutic target identification.

Nur77: A Modulator of Apoptosis

Nur77 (also known as NR4A1) is a nuclear receptor that can translocate to the mitochondria to induce apoptosis in cancer cells.[4] Certain derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide have been shown to bind to Nur77 and promote its mitochondrial targeting, leading to cancer cell death.[4]

Signaling Pathway

The following diagram illustrates the Nur77-mediated apoptotic pathway and its modulation by the indole derivatives.

Nur77_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mito Mitochondrion Nur77_N Nur77 Nur77_M Nur77 Nur77_N->Nur77_M translocates Bcl2 Bcl-2 CytoC Cytochrome c Bcl2->CytoC sequesters Nur77_M->Bcl2 inhibits Apoptosis Apoptosis CytoC->Apoptosis triggers Indole_Derivative Indole Derivative Indole_Derivative->Nur77_N binds & promotes translocation

Caption: Nur77-mediated apoptosis and its induction.

Indoleamine 2,3-dioxygenase 1 (IDO1): An Immuno-oncology Target

IDO1 is an enzyme that catalyzes the rate-limiting step in tryptophan catabolism. Its overexpression in the tumor microenvironment leads to immune suppression by depleting tryptophan and producing kynurenine metabolites.[3] 5-(pyridin-3-yl)-1H-indole-4,7-diones have been identified as reversible competitive inhibitors of IDO1, representing a promising strategy for cancer immunotherapy.[3]

Experimental Protocols

Hepsin Inhibition Assay

A detailed protocol for determining the inhibitory activity of compounds against hepsin can be adapted from the methods described by Murali et al. (2015). The assay measures the inhibition of hepsin-catalyzed cleavage of a fluorogenic substrate.

Materials:

  • Recombinant human hepsin

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)

  • Test compounds (2-(pyridin-yl)-1H-indole derivatives) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a solution of recombinant human hepsin in assay buffer.

  • Serially dilute the test compounds in DMSO and then in assay buffer to the desired final concentrations.

  • Add the hepsin solution to the wells of the 96-well plate.

  • Add the diluted test compounds or DMSO (vehicle control) to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) over time using a fluorometric plate reader.

  • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Calculate the IC50 value by fitting the percent inhibition versus log(inhibitor concentration) data to a four-parameter logistic equation.

  • To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using the Michaelis-Menten equation and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

CYP17A1 Enzymatic Assay

The inhibitory potency of compounds against CYP17A1 can be evaluated using a commercially available assay kit or by establishing an in-house assay using human microsomes expressing CYP17A1. The following is a general protocol.

Materials:

  • Human liver microsomes or recombinant human CYP17A1

  • Substrate (e.g., progesterone or pregnenolone)

  • NADPH regenerating system

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compounds dissolved in DMSO

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system for product quantification

Procedure:

  • Prepare a reaction mixture containing the microsomes or recombinant enzyme, NADPH regenerating system, and assay buffer.

  • Add the test compounds at various concentrations or DMSO (vehicle control) to the reaction mixture and pre-incubate.

  • Initiate the reaction by adding the substrate.

  • Incubate the reaction mixture at 37°C for a specified time.

  • Stop the reaction by adding a quenching solution.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of the product (e.g., 17α-hydroxyprogesterone).

  • Calculate the percent inhibition for each compound concentration.

  • Determine the IC50 values by non-linear regression analysis.

Nur77 Binding Assay

A cellular thermal shift assay (CETSA) or a pull-down assay can be used to assess the binding of compounds to Nur77 in cells.

CETSA Protocol:

  • Culture cancer cells (e.g., liver cancer cell lines) to a suitable confluency.

  • Treat the cells with the test compound or vehicle control for a specific duration.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Divide the cell suspension into aliquots and heat them at different temperatures for a short period (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble Nur77 in the supernatant by Western blotting using a Nur77-specific antibody.

  • A compound that binds to Nur77 will stabilize the protein, resulting in more soluble Nur77 at higher temperatures compared to the vehicle control.

IDO1 Inhibition Assay

The inhibitory activity against IDO1 can be measured in both enzymatic and cell-based assays.

Enzymatic Assay Protocol:

  • Use recombinant human IDO1 enzyme.

  • Prepare a reaction mixture containing the enzyme, L-tryptophan (substrate), methylene blue, ascorbic acid, and catalase in assay buffer.

  • Add the test compounds at various concentrations.

  • Incubate the reaction at room temperature.

  • Stop the reaction and measure the formation of N-formylkynurenine, which can be converted to kynurenine and quantified by its absorbance at 321 nm or by HPLC.

  • Calculate IC50 values from the dose-response curves.

Cell-based Assay Protocol:

  • Use a human cell line that can be induced to express IDO1, such as HeLa cells.

  • Stimulate the cells with interferon-gamma (IFN-γ) to induce IDO1 expression.

  • Treat the stimulated cells with the test compounds in the presence of L-tryptophan.

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of kynurenine in the supernatant using a colorimetric assay (e.g., with p-dimethylaminobenzaldehyde) or by LC-MS/MS.

  • Determine the IC50 values based on the reduction of kynurenine production.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutics. The identified targets—Hepsin, CYP17A1, Nur77, and IDO1—are all clinically relevant in the context of cancer and other diseases. The potent and selective inhibition observed for derivatives of this scaffold underscores its potential for further drug discovery and development efforts. The experimental protocols provided herein offer a starting point for researchers to validate these targets and explore the therapeutic potential of this promising class of compounds. Further investigation into the structure-activity relationships and pharmacokinetic properties of these molecules is warranted to advance them towards clinical applications.

References

The Ascendancy of the 2-(Pyridin-4-yl)-1H-indole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-(pyridin-4-yl)-1H-indole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of compounds featuring this promising structural motif. The content herein is curated to facilitate further research and drug development endeavors by providing structured data, detailed experimental protocols, and visual representations of key biological pathways.

Synthesis of the this compound Scaffold

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic methodologies. A common and effective approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the crucial carbon-carbon bond between the indole and pyridine rings.

Representative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of this compound derivatives, adapted from procedures for analogous compounds.[1]

Step 1: Synthesis of Indole-2-boronic acid pinacol ester. An appropriately substituted 1H-indole is subjected to a borylation reaction. For instance, treatment of 1H-indole with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in an anhydrous solvent like 1,4-dioxane under microwave irradiation can yield the desired indole-2-boronic acid pinacol ester.

Step 2: Suzuki-Miyaura Cross-Coupling. To a solution of 4-bromopyridine in a suitable solvent such as 1,4-dioxane, the prepared indole-2-boronic acid pinacol ester (typically 1.1-1.5 equivalents) and an aqueous solution of a base (e.g., 2 M Na₂CO₃, 5 equivalents) are added. The mixture is degassed with an inert gas (e.g., argon) for approximately 10 minutes before the addition of a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equivalents). The reaction mixture is then heated to reflux and stirred overnight. After completion, the reaction is worked up by extraction with an organic solvent, followed by purification using column chromatography to yield the this compound product.

Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have demonstrated significant potential in targeting key proteins implicated in cancer progression. Two prominent examples are their roles as hepsin inhibitors and Nur77 modulators.

Hepsin Inhibition

Hepsin, a type II transmembrane serine protease, is frequently overexpressed in prostate cancer and plays a role in metastatic progression.[2] Structure-guided drug design has led to the discovery of potent and selective hepsin inhibitors based on the 2-aryl/pyridin-2-yl-1H-indole scaffold.[2] These compounds typically feature a basic group, such as an amidine, to interact with the S1 pocket of the enzyme.

Quantitative Data for Hepsin Inhibitors

CompoundStructureTargetKᵢ (μM)
Compound 8 2-(6-(1-hydroxy-cyclohexyl)-pyridin-2-yl)-1H-indole-5-carboxamidineHepsin0.1
Compound 10 2-(6-(1-fluoro-cyclohexyl)-pyridin-2-yl)-1H-indole-5-carboxamidineHepsin0.1

Data sourced from a study on 2-aryl/pyridin-2-yl-1H-indole derivatives as hepsin inhibitors.[2]

Experimental Protocol: Hepsin Inhibition Assay

A representative protocol for determining the inhibitory activity of compounds against hepsin is as follows:[3]

  • Enzyme and Substrate Preparation: Purified human hepsin and a fluorogenic substrate are prepared in an appropriate assay buffer.

  • Inhibitor Preparation: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure: The hepsin enzyme is pre-incubated with varying concentrations of the inhibitor (or DMSO as a control) in a 96-well plate for a specified period at room temperature.

  • Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the fluorogenic substrate. The fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time curve. The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Kᵢ values can then be determined using the Cheng-Prusoff equation.

Nur77 Modulation

The orphan nuclear receptor Nur77 (also known as NR4A1) is a transcription factor that plays a crucial role in apoptosis.[4][5] A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been identified as potent modulators of Nur77, exhibiting promising anticancer activity.[4][6] These compounds can induce Nur77-dependent apoptosis, making them attractive candidates for cancer therapy.

Quantitative Data for Nur77 Modulators

CompoundStructureTargetKDSPR (nM)Cell LineIC₅₀ (μM)
Lead 8b 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivativeNur77354Various liver cancer cell linesPotent
Compound ja Optimized derivative of 8bNur7791Triple-negative breast cancer cell linesPotent

Data sourced from studies on pyridinyl-indole derivatives as Nur77 modulators.[4][6]

Experimental Protocol: Nur77 Binding Assay (Surface Plasmon Resonance - SPR)

A general procedure for assessing the binding affinity of compounds to Nur77 using SPR is outlined below:

  • Protein Immobilization: Recombinant Nur77 protein is immobilized on a sensor chip surface.

  • Analyte Preparation: The test compounds are prepared in a suitable running buffer at various concentrations.

  • Binding Measurement: The compound solutions are injected over the sensor chip surface, and the change in the refractive index, which is proportional to the mass of the bound analyte, is monitored in real-time.

  • Data Analysis: The association and dissociation rate constants are determined from the sensorgrams. The equilibrium dissociation constant (KD) is calculated as the ratio of the dissociation rate constant to the association rate constant.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through the modulation of specific signaling pathways.

Nur77-Mediated Apoptosis

Compounds that activate Nur77 can trigger apoptosis through multiple mechanisms. Upon activation, Nur77 can translocate from the nucleus to the mitochondria, where it interacts with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, leading to the release of cytochrome c and subsequent caspase activation.[4][6] Additionally, some Nur77 modulators have been shown to induce apoptosis by mediating the TP53 phosphorylation pathway.[6]

Nur77_Apoptosis_Pathway cluster_cell Cancer Cell Pyridinyl-Indole\nDerivative Pyridinyl-Indole Derivative Nur77\n(Nuclear) Nur77 (Nuclear) Pyridinyl-Indole\nDerivative->Nur77\n(Nuclear) Activates TP53 TP53 Pyridinyl-Indole\nDerivative->TP53 Mediates Nur77\n(Mitochondrial) Nur77 (Mitochondrial) Nur77\n(Nuclear)->Nur77\n(Mitochondrial) Translocates Bcl-2 Bcl-2 Nur77\n(Mitochondrial)->Bcl-2 Interacts with (conformational change) Cytochrome c Cytochrome c Bcl-2->Cytochrome c Promotes release Caspases Caspases Cytochrome c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Phosphorylated TP53 Phosphorylated TP53 TP53->Phosphorylated TP53 Phosphorylated TP53->Apoptosis

Caption: Nur77-mediated apoptotic pathway induced by pyridinyl-indole derivatives.

Inhibition of Hepsin-Mediated Cancer Progression

Hepsin inhibitors block the proteolytic activity of hepsin, which is crucial for the activation of other proteases and growth factors involved in tumor invasion and metastasis. By inhibiting hepsin, these compounds can disrupt the metastatic cascade.

Hepsin_Inhibition_Pathway cluster_extracellular Extracellular Matrix cluster_cell_surface Cancer Cell Surface Pro-HGF Pro-HGF HGF HGF Pro-HGF->HGF Activation c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds & Activates Tumor Cell Invasion\n& Metastasis Tumor Cell Invasion & Metastasis c-Met Receptor->Tumor Cell Invasion\n& Metastasis Promotes Hepsin Hepsin Hepsin->Pro-HGF Catalyzes Pyridinyl-Indole\nInhibitor Pyridinyl-Indole Inhibitor Pyridinyl-Indole\nInhibitor->Hepsin Inhibits

Caption: Inhibition of hepsin-mediated signaling by pyridinyl-indole derivatives.

Conclusion

The this compound scaffold represents a highly promising framework in medicinal chemistry, with demonstrated efficacy in targeting key players in cancer progression such as hepsin and Nur77. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery. Further exploration of the structure-activity relationships and the elucidation of additional biological targets will undoubtedly unlock the full therapeutic potential of this remarkable chemical entity.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of 2-(pyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for conducting a preliminary cytotoxicity screening of the novel compound "2-(pyridin-4-yl)-1H-indole." In the absence of direct published data for this specific molecule, this document provides a robust methodology based on established protocols and findings for structurally related indole and pyridine derivatives. The information herein is intended to serve as a foundational resource for researchers initiating anticancer activity studies on this and similar compounds.

Indole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1] The fusion of a pyridine ring to the indole nucleus, as in "this compound," presents a promising scaffold for the development of new therapeutic agents. Preliminary cytotoxicity screening is a critical first step in the evaluation of such compounds, providing essential data on their potential as anticancer drugs.

Data Presentation: Cytotoxicity of Structurally Related Indole Derivatives

To provide a contextual baseline, the following table summarizes the cytotoxic activity (IC50 values) of various indole derivatives against a panel of human cancer and normal cell lines, as reported in the literature. This structured format is recommended for the presentation of new experimental data on "this compound." A lower IC50 value indicates higher cytotoxicity.

Compound/DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)
Indazole derivative 6oK562 (Leukemia)5.15HEK-293 (Embryonic Kidney)33.2
Indole derivative 4gHCT-116 (Colon)7.1 ± 0.07RPE-1 (Retinal Pigmented Epithelial)-
Indole derivative 4aHCT-116 (Colon)10.5 ± 0.07RPE-1 (Retinal Pigmented Epithelial)-
Indole derivative 4cHCT-116 (Colon)11.9 ± 0.05RPE-1 (Retinal Pigmented Epithelial)-
7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-olHT29 (Colon Adenocarcinoma)10.15MRC-5 (Fetal Lung Fibroblast)Not toxic
7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-olColo205 (Colon Adenocarcinoma)13.06MRC-5 (Fetal Lung Fibroblast)Not toxic
Indole Compound 1cHepG2 (Liver)0.9HEK-293, LO2, MRC5>100
Indole Compound 1cMCF-7 (Breast)0.55HEK-293, LO2, MRC5>100
Indole Compound 1cHeLa (Cervical)0.50HEK-293, LO2, MRC5>100

Note: The data presented is for illustrative purposes, compiled from various studies on indole derivatives to serve as a reference.[2][3]

Experimental Protocols

The following are detailed protocols for two common colorimetric assays used in cytotoxicity screening: the MTT assay and the Sulforhodamine B (SRB) assay.

General Workflow for Cytotoxicity Screening

The overall process for in vitro cytotoxicity testing follows a standardized workflow, from cell culture preparation to data analysis.

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Acquisition & Analysis A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Prepare serial dilutions of This compound B->C D Treat cells with compound (24-72 hours) C->D E Perform MTT or SRB Assay D->E F Measure absorbance with microplate reader E->F G Calculate % cell viability F->G H Determine IC50 value G->H

General workflow for a cytotoxicity assay.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][4]

  • Materials and Reagents:

    • "this compound"

    • Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS, filter-sterilized)[1]

    • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[1]

    • 96-well flat-bottom plates

    • Microplate spectrophotometer

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]

    • Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).[1]

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[1]

    • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[2][4][5]

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6] Shake the plate for 15 minutes to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[4] A reference wavelength of >650 nm can be used to subtract background absorbance.[4]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method for determining cell density based on the measurement of cellular protein content.[7] It is a reliable and cost-effective alternative to the MTT assay.[8]

  • Materials and Reagents:

    • "this compound"

    • Adherent cancer cell lines

    • Complete cell culture medium

    • Trichloroacetic acid (TCA), 10% (w/v)

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Acetic acid, 1% (v/v)

    • Tris base solution, 10 mM

    • 96-well flat-bottom plates

    • Microplate spectrophotometer

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

    • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.[7][9]

    • Washing: Remove the supernatant and wash the plates five times with deionized water to remove TCA, medium, and serum proteins. Air-dry the plates completely.

    • Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 15-30 minutes at room temperature.[7][9]

    • Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7][9] Air-dry the plates again.

    • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[9] Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[8]

    • Absorbance Measurement: Measure the optical density (OD) at approximately 565 nm.[9]

    • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.

Potential Signaling Pathways

The cytotoxic effects of indole derivatives are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[10] Preliminary investigation into these pathways can provide insights into the mechanism of action of "this compound."

1. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell growth, differentiation, and apoptosis.[11] Several indole alkaloids have been shown to exert their anticancer effects by modulating this pathway.[11]

MAPK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound This compound This compound->Ras Inhibition This compound->Raf Inhibition

Hypothesized inhibition of the MAPK pathway.

2. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in many cancers. Some indole derivatives have demonstrated the ability to suppress this pathway, leading to cancer cell death.[12]

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival, Proliferation Cell Survival, Proliferation Downstream Effectors->Cell Survival, Proliferation This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition

Hypothesized inhibition of the PI3K/Akt pathway.

Conclusion

This technical guide provides a comprehensive starting point for the preliminary cytotoxicity screening of "this compound." By leveraging established protocols for cytotoxicity assays and drawing parallels from structurally similar compounds, researchers can efficiently gather initial data on the anticancer potential of this novel molecule. Subsequent studies should aim to elucidate the specific molecular targets and mechanisms of action to further validate its therapeutic promise. The presented data formats and experimental workflows are designed to ensure a systematic and reproducible approach to this critical phase of drug discovery.

References

The Anticancer Potential of 2-(pyridin-4-yl)-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide array of biological activities, with a particular emphasis on anticancer effects. This technical guide explores the anticancer potential of the specific indole derivative, 2-(pyridin-4-yl)-1H-indole, and its closely related analogues. While direct and extensive research on this precise molecule is emerging, the existing body of literature on similar structures provides a strong foundation for understanding its potential mechanisms of action, cytotoxic effects against various cancer cell lines, and the signaling pathways it may modulate. This document aims to consolidate the available data, present it in a structured format for easy comparison, detail relevant experimental methodologies, and visualize the complex biological processes involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Heterocyclic compounds, particularly those containing the indole ring system, have garnered significant attention due to their diverse pharmacological properties. The indole scaffold is present in several clinically approved anticancer drugs and numerous experimental agents. The incorporation of a pyridine ring, another key heterocyclic motif, can further enhance the biological activity of indole derivatives by facilitating interactions with various biological targets. This guide focuses on the anticancer potential of this compound and its analogues, which represent a promising class of compounds for further investigation in oncology drug discovery.

Indole derivatives have been shown to exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[1][2][3] This document will delve into the specifics of these mechanisms as they relate to pyridinyl-indole structures.

In Vitro Anticancer Activity

While specific data for this compound is limited in the public domain, numerous studies on closely related pyridinyl-indole derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The data from these studies are summarized below to provide a comparative overview of their potential efficacy.

Compound/Derivative NameCancer Cell LineIC50 (µM)Reference
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25)MiaPaCa-2 (Pancreatic)1.95[4]
Pyrido-indole-one hybrid (9c)MDA-MB-231 (Breast)0.77 ± 0.03[5][6][7]
MCF-7 (Breast)4.34 ± 0.31[5][6][7]
4T1 (Murine Breast)3.71 ± 0.39[5][6][7]
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide (8b)Various Liver Cancer Cell LinesGood Potency[8][9]
Pyrazolinyl-Indole Derivative (HD05)Leukemia Cell LinesSignificant Activity[10]
Indolyl-1,2,4-Triazole Hybrid (13b)MCF-7 (Breast)1.07[11]
HepG2 (Liver)0.32[11]

Mechanisms of Action

The anticancer activity of pyridinyl-indole derivatives is attributed to their ability to interfere with multiple cellular processes that are essential for tumor growth and progression. The primary mechanisms identified from studies on analogous compounds are detailed below.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Several indole derivatives have been shown to induce apoptosis in cancer cells. For instance, the cytotoxic action of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivative 8b is associated with its induction of Nur77-dependent apoptosis.[8][9] Similarly, the pyrido-indole-one hybrid 9c has been shown to induce a dose-dependent increase in apoptosis in MCF-7 cells.[6]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. Certain indole derivatives can interfere with this process, causing cell cycle arrest at specific checkpoints. For example, some 2-(thiophen-2-yl)-1H-indole derivatives have been found to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells.[12]

Inhibition of Signaling Pathways

The survival and proliferation of cancer cells are heavily reliant on the hyperactivity of various signaling pathways. Pyridinyl-indole derivatives have been implicated in the modulation of these critical pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to deregulate this pathway.[2] It is plausible that this compound and its analogues could exert similar inhibitory effects.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indole This compound (Potential Inhibitor) Indole->PI3K Indole->Akt Indole->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is frequently observed in cancer. Indole alkaloids have been reported to modulate the MAPK signaling system, suggesting that this compound could also target this pathway.[3]

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Indole This compound (Potential Modulator) Indole->Raf Indole->MEK

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the anticancer potential of indole derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow Start Start Seed Seed cancer cells in 96-well plate Start->Seed Adhere Allow cells to adhere (overnight) Seed->Adhere Treat Treat cells with This compound Adhere->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate IC50 value Measure->Analyze End End Analyze->End

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's instructions.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The cell population is differentiated into four quadrants: live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

In Vivo Studies

While in vitro studies provide valuable initial data, in vivo experiments are crucial for evaluating the therapeutic potential of a compound in a whole-organism context. A study on 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) investigated its in vivo antitumor efficacy in mouse models.[4] The compound was found to inhibit tumor development by 94.71% in Ehrlich ascites carcinoma (EAC), 59.06% in Ehrlich tumor (solid), and 45.68% in Sarcoma-180 (solid) at a 30 mg/kg dose.[4] These findings highlight the potential for pyridinyl-indole derivatives to be effective in vivo.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its related analogues are a promising class of compounds with significant anticancer potential. The cytotoxic effects observed in various cancer cell lines, coupled with their ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways, underscore their therapeutic promise.

Future research should focus on:

  • Synthesis and direct evaluation of this compound: To ascertain its specific anticancer properties.

  • Structure-Activity Relationship (SAR) studies: To optimize the chemical structure for enhanced potency and selectivity.

  • In-depth mechanistic studies: To fully elucidate the molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and toxicological profiling: To assess their drug-like properties and safety profiles.

  • In vivo efficacy studies: To validate their therapeutic potential in preclinical animal models of cancer.

References

Technical Guide: Antibacterial Activity of 2-(Pyridin-4-yl)-1H-indole Core Against MurJ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant bacteria constitutes a significant threat to global health. MurJ, an essential lipid II flippase involved in the translocation of peptidoglycan precursors from the cytoplasm to the periplasm, represents a promising target for novel antibacterial agents. This technical guide provides an in-depth overview of the antibacterial activity of compounds based on the "2-(pyridin-4-yl)-1H-indole" scaffold, which have shown potential as MurJ inhibitors. While direct extensive research on the specific molecule "this compound" is limited, this document synthesizes available data on closely related analogs, particularly the well-characterized MurJ inhibitor DMPI (3-{1-[(2,3-dimethylphenyl) methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole), to provide a comprehensive understanding of the potential of this chemical class. This guide covers the mechanism of action, quantitative antibacterial activity, and detailed experimental protocols for assessing MurJ inhibition.

Introduction: MurJ as an Antibacterial Target

Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. Its biosynthesis is a complex process involving cytoplasmic, membrane-bound, and periplasmic steps. A critical step in this pathway is the translocation of the lipid II precursor across the cytoplasmic membrane, a process catalyzed by the lipid II flippase, MurJ.[1] The essential nature of MurJ in a wide range of bacteria makes it an attractive target for the development of new antibiotics.

Inhibition of MurJ disrupts the supply of lipid II to the periplasmic space, thereby halting peptidoglycan synthesis and ultimately leading to cell lysis. The "this compound" scaffold has emerged as a promising pharmacophore for the development of MurJ inhibitors.

Mechanism of Action of this compound Derivatives

Derivatives of this compound, such as DMPI, are believed to function as allosteric inhibitors of MurJ.[2] This mode of action is suggested by the locations of resistance-conferring mutations in the murJ gene, which are found in regions distinct from the putative lipid II binding site.[2] Inhibition of MurJ by these compounds leads to the accumulation of lipid II in the cytoplasmic leaflet of the inner membrane, preventing its incorporation into the growing peptidoglycan chain.[1] This disruption of cell wall synthesis ultimately leads to the cessation of cell division and bacterial death.

Mechanism of MurJ Inhibition by this compound Derivatives cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm Lipid_II_Synthesis Lipid II Synthesis MurJ MurJ (Lipid II Flippase) Lipid_II_Synthesis->MurJ Lipid II PG_Synthesis Peptidoglycan Synthesis MurJ->PG_Synthesis Lipid II Translocation (Blocked) Indole_Derivative This compound Derivative (e.g., DMPI) Indole_Derivative->MurJ Allosteric Inhibition Cell_Wall Cell Wall Integrity PG_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Loss of Integrity Leads to

Caption: Proposed mechanism of MurJ inhibition.

Quantitative Data: Antibacterial Activity

Compound ClassDerivative ExampleOrganismStrainMIC (µg/mL)Reference
Indole DerivativesCompound 43 (pyridinium-containing)Xanthomonas oryzae pv. oryzae-1.0 (EC50)[2]
Indole DerivativesCompound 43 (pyridinium-containing)Xanthomonas oryzae pv. oryzicola-1.9 (EC50)[2]
Pyridinium SaltsCompound 3dStaphylococcus aureus-4[3]
Indolenine-substituted pyrazolesHit CompoundStaphylococcus aureusMSSA ATCC 2921350[4]
Indolenine-substituted pyrazolesHit CompoundStaphylococcus aureusMRSA ATCC 3359125[4]
Silver Nanoparticles-Staphylococcus aureus-0.625[5]
Antimicrobial PeptideMPXStaphylococcus aureusATCC 259230.08 µM[6]
TRPM8 AgonistD-3263Staphylococcus aureusATCC 29213≤ 50 µM
TRPM8 AgonistD-3263Staphylococcus aureusMRSA ATCC 43300≤ 50 µM

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a test compound against a bacterial strain, such as Staphylococcus aureus.

MIC Determination Workflow Start Start Prepare_Compound Prepare serial dilutions of test compound in a 96-well plate Start->Prepare_Compound Inoculate Inoculate wells with bacterial suspension Prepare_Compound->Inoculate Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Materials:

  • Test compound (e.g., a this compound derivative)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.

  • Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vitro MurJ Inhibition Assay (Fluorescence-Based)

This protocol describes a fluorescence-based assay to measure the inhibition of MurJ's lipid II flippase activity using reconstituted proteoliposomes and a fluorescently labeled lipid II analog.

In Vitro MurJ Inhibition Assay Start Start Reconstitute Reconstitute purified MurJ into liposomes containing fluorescent Lipid II Start->Reconstitute Add_Inhibitor Incubate proteoliposomes with test compound Reconstitute->Add_Inhibitor Initiate_Flipping Initiate flippase activity (e.g., by adding ATP if required for the specific MurJ homolog) Add_Inhibitor->Initiate_Flipping Quench Add a membrane-impermeable quenching agent (e.g., dithionite) Initiate_Flipping->Quench Measure_Fluorescence Measure fluorescence intensity Quench->Measure_Fluorescence Calculate_Inhibition Calculate percent inhibition relative to a no-inhibitor control Measure_Fluorescence->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for a fluorescence-based MurJ inhibition assay.

Materials:

  • Purified and reconstituted MurJ protein in liposomes

  • Fluorescently labeled Lipid II (e.g., NBD-Lipid II)

  • Test compound

  • Assay buffer

  • Sodium dithionite (quenching agent)

  • Fluorometer

Procedure:

  • Proteoliposome Preparation: Purify MurJ and reconstitute it into liposomes containing a fluorescent lipid II analog.

  • Inhibitor Incubation: Incubate the proteoliposomes with various concentrations of the test compound.

  • Flippase Reaction: Initiate the flippase reaction (the trigger may vary depending on the specific MurJ homolog and assay conditions).

  • Fluorescence Quenching: After a defined incubation period, add a membrane-impermeable quenching agent like sodium dithionite. This will quench the fluorescence of the lipid II molecules remaining in the outer leaflet of the liposomes.

  • Fluorescence Measurement: Measure the remaining fluorescence. A higher fluorescence signal indicates that more lipid II has been flipped to the inner leaflet, protected from the quencher.

  • Data Analysis: Calculate the percentage of MurJ inhibition by comparing the fluorescence of the compound-treated samples to a control sample without the inhibitor. Determine the IC50 value from a dose-response curve.

Conclusion

The "this compound" scaffold represents a promising starting point for the development of novel antibacterial agents targeting the essential lipid II flippase, MurJ. The available data on closely related analogs, such as DMPI, demonstrate the potential of this chemical class to inhibit bacterial growth by disrupting cell wall synthesis. Further investigation, including the synthesis and evaluation of a focused library of derivatives, is warranted to optimize the potency and pharmacokinetic properties of these compounds. The experimental protocols provided in this guide offer a framework for the continued exploration and development of this important new class of antibacterial agents.

References

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationships of 2-(Pyridin-4-yl)-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The 2-(pyridin-4-yl)-1H-indole core is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of biologically active molecules with therapeutic potential across multiple disease areas. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of various classes of this compound analogs, detailing their quantitative biological data, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors for Cancer Immunotherapy

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling, making it a prime target for cancer immunotherapy. Inhibition of HPK1 enhances T-cell activation and anti-tumor immunity. Several series of this compound analogs have been developed as potent and selective HPK1 inhibitors.

Quantitative SAR Data

The following table summarizes the in vitro inhibitory activity of representative this compound analogs against HPK1.

CompoundModificationHPK1 IC50 (nM)GLK Selectivity (fold)LCK Selectivity (fold)Reference
Compound K(Reference Compound)---[1]
2t Macrocyclic derivative1.22>665>1095[1]
31 7H-pyrrolo[2,3-d]pyrimidine scaffold3.5FavorableFavorable
5i Macrocycle-based0.8101.3-
10n 1H-pyrazolo[3,4-d]pyrimidine scaffold29.0GoodGood
Experimental Protocols

In Vitro Kinase Inhibition Assay:

The inhibitory activity of the compounds against HPK1 is typically determined using a radiometric kinase assay or a luminescence-based assay like the Kinase-Glo® Max assay.

  • Reagents: Recombinant human HPK1 enzyme, myelin basic protein (MBP) as a substrate, ATP (e.g., 500 µM), kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA), test compounds in DMSO.

  • Procedure:

    • The test compound, HPK1 enzyme, and MBP are pre-incubated in the kinase assay buffer in a 96-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • For radiometric assays, the incorporation of radiolabeled phosphate from [γ-³³P]ATP into MBP is measured.

    • For luminescence-based assays, the amount of remaining ATP is quantified using a reagent like Kinase-Glo® Max, where the luminescent signal is inversely proportional to the kinase activity.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Assay for HPK1 Target Engagement (p-SLP76 Inhibition):

This assay measures the ability of the compounds to inhibit the phosphorylation of a direct downstream target of HPK1, SLP76, in a cellular context.

  • Cell Line: Jurkat cells (a human T-cell leukemia line).

  • Procedure:

    • Jurkat cells are pre-incubated with the test compounds for a defined period.

    • T-cell receptor signaling is stimulated using an anti-CD3 antibody (e.g., OKT3).

    • Cells are lysed, and the level of phosphorylated SLP76 (at Ser376) is determined by Western blotting or a high-throughput method like AlphaLISA or HTRF.

    • The reduction in p-SLP76 levels in the presence of the inhibitor is quantified to determine cellular potency.

Signaling Pathway

The following diagram illustrates the role of HPK1 in the T-cell receptor signaling pathway and its inhibition by this compound analogs.

HPK1_Signaling_Pathway TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 HPK1 HPK1 LAT_SLP76->HPK1 IP3_DAG IP3 / DAG PLCg1->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFAT_AP1 NFAT / AP-1 Activation Ca_PKC->NFAT_AP1 Gene_Expression Gene Expression (e.g., IL-2) NFAT_AP1->Gene_Expression pSLP76 p-SLP76 HPK1->pSLP76 phosphorylates HPK1_Inhibitor This compound Analog HPK1_Inhibitor->HPK1 inhibits Degradation Ubiquitination & Degradation pSLP76->Degradation

HPK1 Signaling Pathway in T-Cells

Cytochrome P450 17A1 (CYP17A1) Inhibitors for Prostate Cancer

CYP17A1 is a key enzyme in the androgen biosynthesis pathway, and its inhibition is a validated strategy for the treatment of castration-resistant prostate cancer. Pyridine-indole hybrids have emerged as potent non-steroidal inhibitors of CYP17A1.[2][3]

Quantitative SAR Data

The following table presents the in vitro inhibitory activity of selected pyridine-indole hybrids against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.

CompoundTarget ActivityIC50 (nM)Reference
AbirateroneCYP17A1 (17α-hydroxylase)~15
CYP17A1 (17,20-lyase)~2.5
Compound 11 (2-Amino-4-(1H-indol-5-yl)-6-(pyridin-4-yl)isophthalonitrile)CYP17A1 (overall)4[2][3]
Compound 14 (5-(3-(Pyridin-4-yl)phenyl)-1H-indole)CYP17A1 (lyase)26
Experimental Protocols

CYP17A1 Inhibition Assay in Human Adrenal Cells:

  • Cell Line: NCI-H295R human adrenocortical carcinoma cells, which express key enzymes for steroidogenesis.

  • Procedure:

    • NCI-H295R cells are cultured in a suitable medium.

    • The cells are treated with the test compounds at various concentrations for a specified duration (e.g., 24-48 hours).

    • The cell culture medium is collected, and the levels of various steroids (e.g., progesterone, 17α-hydroxyprogesterone, dehydroepiandrosterone (DHEA), and androstenedione) are quantified using liquid chromatography-mass spectrometry (LC-MS).

    • The inhibition of the 17α-hydroxylase and 17,20-lyase activities is determined by the changes in the substrate-to-product ratios.

    • IC50 values are calculated from the dose-response curves.

Synthesis of Pyridine-Indole Hybrids:

A general synthetic route involves a multi-component reaction. For example, the synthesis of 2-amino-4-(1H-indol-5-yl)-6-(pyridin-4-yl)isophthalonitrile (Compound 11) can be achieved through the reaction of an appropriate indole derivative, a pyridine derivative, and a source of cyanide.

  • General Procedure:

    • A mixture of the starting materials is heated in a suitable solvent (e.g., ethanol or DMF) in the presence of a base (e.g., piperidine or potassium carbonate).

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the product is isolated by filtration or extraction.

    • Purification is typically performed by column chromatography on silica gel and/or recrystallization.

    • The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[2]

Methuosis Inducers for Cancer Therapy

Methuosis is a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. This alternative cell death pathway is a promising strategy for cancers that are resistant to apoptosis. Indolyl-pyridinyl-propenones are a class of compounds that have been shown to induce methuosis.[4]

Quantitative SAR Data
CompoundModificationVacuolizationCell DeathReference
MOMIPP (3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one)Lead CompoundYesYes[4]
Compound 3 3-pyridinyl isomer of MOMIPPNoReduced[4]
2-indolyl substituted analogs Increased size of 2-indolyl substituentYesReduced[4]
Experimental Protocols

Cell Viability and Growth Inhibition Assay:

  • Cell Line: U251 glioblastoma cells.

  • Assay: Sulforhodamine B (SRB) assay.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

    • Cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are stained with SRB dye.

    • The bound dye is solubilized with a Tris-base solution.

    • The absorbance is measured at a specific wavelength (e.g., 510 nm) to determine cell density.

    • GI50 (50% growth inhibition) values are calculated from the dose-response curves.

Vacuolization and Cell Death Assessment:

  • Procedure:

    • U251 cells are treated with the test compounds.

    • Cell morphology is observed at different time points (e.g., 24 and 48 hours) using phase-contrast microscopy to assess the formation of cytoplasmic vacuoles.

    • Cell death can be quantified by methods such as trypan blue exclusion or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

Signaling Pathway

The induction of methuosis by indolyl-pyridinyl-propenones involves the dysregulation of macropinocytosis, leading to the accumulation of large vacuoles and eventual cell death.

Methuosis_Pathway Indolyl_Propenone Indolyl-Pyridinyl-Propenone Macropinocytosis Macropinocytosis Indolyl_Propenone->Macropinocytosis dysregulates Macropinosome Macropinosome Formation Macropinocytosis->Macropinosome Vacuole Accumulation of Large Cytoplasmic Vacuoles Macropinosome->Vacuole Cell_Death Methuosis (Non-Apoptotic Cell Death) Vacuole->Cell_Death

Induction of Methuosis

Hepsin Inhibitors for Cancer Therapy

Hepsin is a type II transmembrane serine protease that is overexpressed in prostate cancer and is implicated in tumor progression and metastasis. 2-Aryl/pyridin-2-yl-1H-indole derivatives have been identified as potent and selective inhibitors of hepsin.

Quantitative SAR Data
CompoundModificationHepsin Ki (µM)Reference
8 2-(6-(1-hydroxy-cyclohexyl)-pyridin-2-yl)-1H-indole-5-carboxamidine0.1
10 2-(6-(1-fluoro-cyclohexyl)-pyridin-2-yl)-1H-indole-5-carboxamidine0.1
Experimental Protocols

Hepsin Inhibition Assay:

  • Enzyme: Purified recombinant human hepsin.

  • Substrate: A fluorogenic or chromogenic peptide substrate specific for hepsin.

  • Procedure:

    • The hepsin enzyme is pre-incubated with the test compounds in a suitable assay buffer.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The change in fluorescence or absorbance is monitored over time using a plate reader.

    • The initial reaction rates are calculated.

    • Ki values are determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive).

Potential Therapeutic Agents for Alzheimer's Disease

Besipirdine (N-propyl-N-(4-pyridinyl)-1H-indol-1-amine) and its analogs were investigated as potential treatments for Alzheimer's disease due to their ability to enhance both cholinergic and adrenergic neurotransmission.

SAR Observations

The SAR studies of besipirdine and its analogs revealed the following key points:

  • The N-propyl group on the indole nitrogen was found to be optimal for activity.

  • The 4-pyridinyl moiety is crucial for the desired pharmacological profile.

  • Modifications to the indole ring generally led to a decrease in activity.

Experimental Protocols

In Vitro Binding Assays:

  • Targets: Muscarinic acetylcholine receptors and alpha-adrenergic receptors.

  • Procedure:

    • Radioligand binding assays are performed using brain tissue homogenates or cell lines expressing the target receptors.

    • A radiolabeled ligand (e.g., [³H]quinuclidinyl benzilate for muscarinic receptors, [³H]clonidine for adrenergic receptors) is incubated with the receptor preparation in the presence of various concentrations of the test compounds.

    • The amount of bound radioligand is measured after separating the bound and free ligand.

    • The inhibition of radioligand binding is used to determine the affinity of the test compounds for the receptors.

In Vivo Behavioral Models:

  • Model: Scopolamine-induced cognitive deficits in rodents.

  • Procedure:

    • Rodents are treated with scopolamine, a muscarinic antagonist, to induce memory impairment.

    • The test compounds are administered to the animals.

    • Cognitive function is assessed using behavioral tests such as the passive avoidance task or the Morris water maze.

    • The ability of the compounds to reverse the scopolamine-induced deficits is evaluated.

Conclusion

The this compound scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents targeting a wide range of diseases. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of the next generation of this compound-based therapeutics.

References

The Ascendancy of 2-(Pyridin-4-yl)-1H-indole Derivatives: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of indole and pyridine rings has given rise to a privileged scaffold in medicinal chemistry: the 2-(pyridin-4-yl)-1H-indole framework. Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development across various disease areas, including oncology, inflammation, and neurodegenerative disorders. This technical guide provides an in-depth exploration of the discovery and synthesis of novel this compound derivatives, offering detailed experimental protocols, quantitative biological data, and visual representations of key scientific concepts.

Synthetic Strategies: Forging the Core Scaffold

The construction of the this compound backbone can be achieved through several synthetic routes. A prominent and versatile method is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde bearing the pyridin-4-yl moiety.

Another powerful approach is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method allows for the direct coupling of an indole derivative functionalized with a boronic acid or ester at the 2-position with a 4-halopyridine. This strategy offers excellent functional group tolerance and is amenable to the generation of diverse libraries of compounds.

A general workflow for the synthesis of these derivatives often begins with the preparation of appropriately substituted indole and pyridine precursors, followed by a key coupling or cyclization step to form the central bi-aryl scaffold. Subsequent modifications can then be introduced to explore the structure-activity relationship (SAR).

Synthesis_Workflow cluster_indole Indole Precursor Synthesis cluster_pyridine Pyridine Precursor Synthesis Indole_Start Starting Material (e.g., Aniline derivative) Indole_Intermediate Functionalized Indole (e.g., 2-bromo-1H-indole or indole-2-boronic acid) Indole_Start->Indole_Intermediate Multi-step synthesis Coupling Key Coupling/Cyclization Reaction (e.g., Suzuki, Fischer Indole Synthesis) Indole_Intermediate->Coupling Pyridine_Start Starting Material (e.g., 4-halopyridine) Pyridine_Intermediate Functionalized Pyridine (e.g., Pyridine-4-boronic acid or substituted 4-halopyridine) Pyridine_Start->Pyridine_Intermediate Functionalization Pyridine_Intermediate->Coupling Product This compound Core Coupling->Product Derivatization Further Derivatization Product->Derivatization Final_Compounds Novel Derivatives Derivatization->Final_Compounds

General Synthetic Workflow.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

A robust method for the synthesis of this compound derivatives involves the Suzuki-Miyaura cross-coupling reaction. The following is a representative protocol:

To a solution of 2-bromo-1H-indole (1.0 eq) and pyridine-4-boronic acid (1.2 eq) in a suitable solvent such as a 3:1 mixture of dioxane and water, is added a palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05 eq), and a base, such as K₂CO₃ (2.0 eq). The reaction mixture is then degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.

Fischer Indole Synthesis Approach

The Fischer indole synthesis provides an alternative and classical route. A typical procedure is as follows:

A mixture of 4-acetylpyridine (1.0 eq) and phenylhydrazine (1.1 eq) in a solvent like ethanol or acetic acid is heated to reflux to form the corresponding phenylhydrazone. After formation of the hydrazone, a catalytic amount of a Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) is added, and the mixture is heated at an elevated temperature (often >150 °C). The reaction progress is monitored by thin-layer chromatography. Once the reaction is complete, the mixture is cooled and neutralized with a base, such as sodium bicarbonate solution. The product is then extracted with an appropriate organic solvent. The organic extracts are combined, dried, and concentrated. Purification of the crude material by recrystallization or column chromatography yields the this compound.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have shown significant activity against a range of biological targets. For instance, certain derivatives have been identified as potent inhibitors of hepsin, a type II transmembrane serine protease implicated in cancer progression.[1] Others have shown promise as anti-inflammatory agents and modulators of the cystic fibrosis transmembrane conductance regulator (CFTR).[2][3]

Compound ClassTargetBiological ActivityQuantitative DataReference
2-Aryl/pyridin-2-yl-1H-indole derivativesHepsinPotent and selective inhibitionKi = 0.1 μM[1]
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indolesCFTRPotentiator of F508del- and G551D-CFTREC50 = 0.017 μM (for enantiomer 39)[2]
Indole analogues containing pyridineVarious cancer cell linesCytotoxic activityIC50 values in the micromolar range[4]
5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamidesNur77Anti-cancer agentPotent Nur77 modulation[5]

Signaling Pathway Modulation: The Hedgehog Pathway Example

Some novel indole derivatives have been found to suppress the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers.[6] These compounds can act by inhibiting the Smoothened (SMO) receptor, a key component of the Hh pathway. The canonical Hh signaling pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of SMO. Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors and the expression of target genes involved in cell proliferation and survival.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH SMO SMO PTCH->SMO inhibits SUFU SUFU SMO->SUFU inhibits Hh Hedgehog Ligand Hh->PTCH binds GLI GLI SUFU->GLI sequesters GLI_A GLI (Active) GLI->GLI_A activates Target_Genes Target Gene Expression GLI_A->Target_Genes promotes Inhibitor Indole Derivative Inhibitor Inhibitor->SMO blocks

Hedgehog Signaling Pathway Inhibition.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core, coupled with its proven ability to interact with a diverse range of biological targets, ensures its continued importance in drug discovery and development. The methodologies and data presented in this guide offer a solid foundation for researchers to build upon in their quest for new and improved medicines. The versatility of synthetic strategies like the Suzuki-Miyaura coupling and the Fischer indole synthesis allows for extensive exploration of the chemical space around this privileged structure, promising a future of exciting discoveries.

References

Methodological & Application

detailed experimental procedure for synthesizing "2-(pyridin-4-yl)-1H-indole"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 2-(pyridin-4-yl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol is based on the classical Fischer indole synthesis methodology.

Data Presentation

The following table summarizes the reactants and expected yields for the synthesis of this compound via the Fischer indole synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Mass (g) or Volume (mL)Molar Ratio
Step 1: Phenylhydrazone Formation
4-AcetylpyridineC₇H₇NO121.1410.01.21 g1.0
PhenylhydrazineC₆H₈N₂108.1410.01.08 g (approx. 1.0 mL)1.0
Glacial Acetic AcidC₂H₄O₂60.05Catalytic~10 drops-
EthanolC₂H₆O46.07-20 mL-
Step 2: Indolization
4-Acetylpyridine phenylhydrazoneC₁₃H₁₃N₃211.26(Theoretical) 10.0(Theoretical) 2.11 g1.0
Polyphosphoric Acid (PPA)(HPO₃)n--~20 g-
Product
This compoundC₁₃H₁₀N₂194.23(Theoretical) 10.0(Theoretical) 1.94 g-
Expected Yield----~60-75%

Experimental Protocols

The synthesis of this compound is a two-step process involving the formation of a phenylhydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization.

Materials and Equipment:

  • 50 mL and 100 mL Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Oil bath or heating mantle

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Buchner funnel and filtration flask

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • TLC plates and developing chamber

Reagents:

  • 4-Acetylpyridine

  • Phenylhydrazine (Caution: Toxic and should be handled in a fume hood)

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Polyphosphoric Acid (PPA)

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deionized water

Step 1: Synthesis of 4-Acetylpyridine Phenylhydrazone

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-acetylpyridine (1.21 g, 10.0 mmol) in 20 mL of absolute ethanol.

  • To this solution, add phenylhydrazine (1.08 g, 10.0 mmol) dropwise while stirring.[1]

  • Add approximately 10 drops of glacial acetic acid to the mixture to catalyze the reaction.[2]

  • Heat the reaction mixture to reflux (approximately 80°C) using an oil bath and maintain for 1-2 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask in an ice bath to induce precipitation of the phenylhydrazone product.

  • Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of ice-cold ethanol to remove any unreacted starting materials.

  • Dry the resulting solid (4-acetylpyridine phenylhydrazone) under vacuum. The product can be used in the next step without further purification if it appears relatively pure.

Step 2: Fischer Indole Synthesis of this compound

  • Place polyphosphoric acid (~20 g) into a 100 mL round-bottom flask and heat it to approximately 80-90°C in an oil bath to reduce its viscosity, allowing for easier stirring.[3][4]

  • To the pre-heated PPA, add the dried 4-acetylpyridine phenylhydrazone (2.11 g, 10.0 mmol) in portions while stirring vigorously.

  • After the addition is complete, increase the temperature of the oil bath to 120-140°C and stir the mixture for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to below 100°C and then carefully pour it onto crushed ice (~100 g) in a beaker with vigorous stirring. This will hydrolyze the PPA.

  • Neutralize the acidic aqueous solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done in an ice bath as the neutralization is exothermic.

  • The crude product may precipitate out of the solution. Extract the aqueous mixture three times with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification:

  • The crude product should be purified by column chromatography on silica gel.[5]

  • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing the polarity). The fractions should be monitored by TLC.

  • Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.[5]

Characterization Data

The structure of the final product, this compound, should be confirmed by spectroscopic methods.

  • ¹H NMR: Expected signals for the aromatic protons of the indole and pyridine rings, as well as the N-H proton of the indole.

  • ¹³C NMR: Expected signals for the carbon atoms of the heterocyclic rings. Published data shows characteristic peaks.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (194.23 g/mol ).

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow Reactant1 4-Acetylpyridine Step1 Step 1: Phenylhydrazone Formation Reflux, 1-2h Reactant1->Step1 Reactant2 Phenylhydrazine Reactant2->Step1 Solvent1 Ethanol Solvent1->Step1 Catalyst1 Acetic Acid Catalyst1->Step1 Isolation1 Cool & Filter Step1->Isolation1 Intermediate 4-Acetylpyridine Phenylhydrazone Step2 Step 2: Indolization 120-140°C, 2-3h Intermediate->Step2 Isolation1->Intermediate Catalyst2 Polyphosphoric Acid (PPA) Catalyst2->Step2 Workup Workup (Quench, Neutralize, Extract) Step2->Workup CrudeProduct Crude Product Workup->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

References

Application Notes and Protocols for the 1H and 13C NMR Characterization of "2-(pyridin-4-yl)-1H-indole"

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(Pyridin-4-yl)-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring both an indole and a pyridine moiety, makes it a versatile scaffold for the design of compounds with a wide range of biological activities. Accurate structural characterization is paramount for the advancement of research and development involving this molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of organic molecules in solution. This document provides a detailed protocol and data interpretation guide for the 1H and 13C NMR characterization of this compound.

Predicted NMR Data

Due to the limited availability of specific experimental NMR data for this compound in publicly accessible databases, the following tables present predicted 1H and 13C NMR chemical shifts and coupling constants. These predictions are based on the known NMR properties of the parent indole and pyridine ring systems, taking into account the electronic effects of the substituents.

Predicted ¹H NMR Data for this compound

Solvent: DMSO-d₆ Spectrometer Frequency: 400 MHz

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H1 (indole NH)~11.5br s-
H3 (indole)~7.0s-
H4 (indole)~7.5d~8.0
H5 (indole)~7.1t~7.5
H6 (indole)~7.2t~7.5
H7 (indole)~7.6d~8.0
H2', H6' (pyridine)~8.6d~6.0
H3', H5' (pyridine)~7.8d~6.0

Predicted ¹³C NMR Data for this compound

Solvent: DMSO-d₆ Spectrometer Frequency: 100 MHz

CarbonPredicted Chemical Shift (δ, ppm)
C2 (indole)~138
C3 (indole)~102
C3a (indole)~129
C4 (indole)~121
C5 (indole)~122
C6 (indole)~120
C7 (indole)~112
C7a (indole)~137
C2', C6' (pyridine)~150
C3', C5' (pyridine)~120
C4' (pyridine)~145

Experimental Protocols

This section outlines a standard operating procedure for the acquisition of high-quality 1H and 13C NMR spectra of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity (≥99.8% D)

    • High-quality 5 mm NMR tubes

    • Vortex mixer

    • Pipettes

    • Internal standard (e.g., Tetramethylsilane - TMS, optional)

  • Procedure:

    • Accurately weigh the required amount of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • If an internal standard is to be used, add a small, precisely known amount.

    • Gently vortex the mixture until the sample is completely dissolved.

    • Using a clean pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure no solid particles are transferred.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 (depending on sample concentration).

    • Acquisition Time (AQ): 3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): 12-16 ppm.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): 1024 to 4096 (or more, depending on concentration and desired signal-to-noise).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): 200-240 ppm.

    • Temperature: 298 K (25 °C).

3. Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) can be used as a reference. For ¹³C NMR, the solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is used.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the NMR characterization process, from sample preparation to final data analysis and interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-50 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample Workflow Step lock_shim Lock and Shim insert_sample->lock_shim setup_params Set Acquisition Parameters (1H and 13C) lock_shim->setup_params acquire_data Acquire FID setup_params->acquire_data ft Fourier Transform acquire_data->ft Workflow Step phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Chemical Shifts phase_baseline->calibrate analyze Analyze Spectra (Chemical Shift, Multiplicity, J-coupling) calibrate->analyze assign Structural Assignment analyze->assign

Caption: Experimental workflow for NMR characterization.

Application Notes and Protocols for the Mass Spectrometry Analysis of 2-(pyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of "2-(pyridin-4-yl)-1H-indole" using liquid chromatography-mass spectrometry (LC-MS). The provided methodologies are essential for researchers in drug discovery and development, particularly in the areas of pharmacokinetics, metabolism, and analytical characterization.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs, which are present in numerous biologically active molecules. Accurate and sensitive analytical methods are crucial for its characterization, quantification in various matrices, and for studying its metabolic fate. LC-MS offers the high sensitivity and selectivity required for these applications.

Qualitative Analysis: Fragmentation Pattern

Understanding the fragmentation pattern of this compound under electrospray ionization (ESI) is fundamental for its unambiguous identification. In positive ion mode, the molecule is expected to be protonated, primarily on the more basic pyridine nitrogen. Collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ will lead to characteristic fragment ions.

Proposed Fragmentation Pathway:

A proposed fragmentation pathway for this compound is illustrated below. The protonated molecule likely undergoes fragmentation to produce key ions that can be used for its identification.

G cluster_main Proposed Fragmentation of this compound Parent_Ion [M+H]⁺ m/z 195.09 Fragment_1 Pyridinium ion m/z 79.04 Parent_Ion->Fragment_1 Cleavage of C-C bond Fragment_2 Indole-derived ion m/z 116.05 Parent_Ion->Fragment_2 Cleavage of C-C bond Fragment_3 Loss of HCN from Indole m/z 89.04 Fragment_2->Fragment_3 Neutral Loss

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Quantitative Analysis by LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the quantification of this compound in biological matrices.[4][5][6] The following protocol outlines a general procedure that can be adapted and optimized for specific applications.

Experimental Protocol: Quantitative LC-MS/MS

3.1.1. Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma or serum samples.[5]

  • To 50 µL of plasma/serum sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.1.2. Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Injection Volume 5 µL
Column Temperature 40°C

3.1.3. Mass Spectrometry Conditions (Triple Quadrupole)

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions See Table 1

Table 1: Hypothetical MRM Transitions for Quantitative Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound195.09116.05 (Quantifier)25
This compound195.0979.04 (Qualifier)35
Internal Standard (e.g., d4)199.11120.0725

Application in Metabolic Stability Studies

Assessing the metabolic stability of a compound is a critical step in drug discovery.[7][8][9] The following protocol describes an in vitro assay using liver microsomes.

Experimental Protocol: In Vitro Metabolic Stability
  • Reaction Mixture Preparation : Prepare a reaction mixture containing liver microsomes (e.g., human, rat; 0.5 mg/mL protein concentration) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).[10]

  • Initiation : Pre-warm the reaction mixture to 37°C. Add this compound (final concentration, e.g., 1 µM). Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time-Course Sampling : Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching : The reaction in each aliquot is stopped by adding ice-cold acetonitrile (2:1 or 3:1 ratio).

  • Sample Processing : Samples are centrifuged to pellet the protein, and the supernatant is analyzed by the quantitative LC-MS/MS method described above.

  • Data Analysis : The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. This data is used to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Table 2: Example Data from a Metabolic Stability Assay

Time (min)% Parent Compound Remaining
0100
585
1560
3035
6010

Workflow for Metabolic Stability Analysis:

G cluster_workflow Metabolic Stability Workflow Incubation Incubate Compound with Liver Microsomes + NADPH Sampling Sample at Time Points Incubation->Sampling Quenching Quench Reaction with Acetonitrile Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data Calculate % Remaining and Half-life Analysis->Data

Caption: General workflow for in vitro metabolic stability assessment.

Potential Metabolic Pathways

Indole-containing compounds can undergo various metabolic transformations, primarily oxidation reactions mediated by cytochrome P450 enzymes.[7] Potential metabolic pathways for this compound include hydroxylation on the indole or pyridine ring, and N-oxidation.

Diagram of Potential Metabolic Pathways:

G cluster_pathway Potential Metabolic Pathways Parent This compound Metabolite1 Hydroxylated Metabolite (Indole Ring) Parent->Metabolite1 CYP450 Oxidation Metabolite2 Hydroxylated Metabolite (Pyridine Ring) Parent->Metabolite2 CYP450 Oxidation Metabolite3 N-Oxide (Pyridine Ring) Parent->Metabolite3 FMO/CYP450

References

Application Note: High-Throughput Screening for Inhibitors of the Serine Protease Hepsin Using a Fluorescence-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive high-throughput screening (HTS) assay for the identification of inhibitors of hepsin, a type II transmembrane serine protease implicated in the progression of various cancers, including prostate cancer.[1][2] The assay utilizes a fluorogenic peptide substrate that is cleaved by hepsin to release a fluorescent molecule, providing a direct measure of enzyme activity. This method is readily adaptable to 384-well and 1536-well plate formats, enabling the rapid screening of large compound libraries. The protocol details the experimental procedure, data analysis, and validation using a known hepsin inhibitor. This assay provides a valuable tool for the discovery of novel therapeutic agents targeting hepsin, with potential applications in oncology drug development. The compound "2-(pyridin-4-yl)-1H-indole" and its derivatives are promising candidates for screening with this assay due to their structural similarity to known hepsin inhibitors.[3]

Introduction

Hepsin is a cell surface serine protease that is overexpressed in a variety of human cancers, and its expression levels often correlate with poor prognosis and metastatic disease.[1][2] As a key regulator of cell signaling pathways that control cell growth, migration, and invasion, hepsin represents an attractive therapeutic target.[4][5] One of its critical functions is the activation of pro-hepatocyte growth factor (pro-HGF) to its active form, HGF, which then binds to its receptor c-Met, initiating a signaling cascade that promotes tumorigenesis.[1] Therefore, the identification of small molecule inhibitors of hepsin is a promising strategy for the development of novel anti-cancer therapies.

High-throughput screening (HTS) is a critical component of modern drug discovery, allowing for the rapid evaluation of large numbers of chemical compounds for their ability to modulate a specific biological target.[6] Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity, broad dynamic range, and compatibility with miniaturization.[7] This application note provides a detailed protocol for a fluorescence intensity-based HTS assay to identify inhibitors of hepsin, using the fluorogenic substrate Boc-Gln-Ala-Arg-AMC. Upon cleavage by hepsin at the arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, resulting in a quantifiable increase in fluorescence.

Assay Principle

The HTS assay for hepsin inhibitors is based on the enzymatic cleavage of a synthetic peptide substrate linked to a fluorescent reporter molecule. The substrate, Boc-Gln-Ala-Arg-AMC, is specifically recognized and cleaved by hepsin after the arginine residue. In its intact form, the substrate is non-fluorescent. However, upon proteolytic cleavage by hepsin, the AMC fluorophore is liberated. The free AMC molecule is highly fluorescent, with an excitation maximum at ~380 nm and an emission maximum at ~460 nm. The rate of the enzymatic reaction is directly proportional to the increase in fluorescence intensity over time. In the presence of a hepsin inhibitor, the enzymatic activity is reduced, leading to a decrease in the rate of AMC release and a corresponding lower fluorescence signal. This principle allows for the rapid and sensitive detection of inhibitory compounds.

Materials and Reagents

  • Enzyme: Recombinant human hepsin (e.g., R&D Systems, Cat. No. 3734-SE)

  • Substrate: Boc-Gln-Ala-Arg-AMC (e.g., Bachem, Cat. No. I-1295)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl2, 0.01% (v/v) Tween-20

  • Positive Control Inhibitor: Camostat mesylate (e.g., Sigma-Aldrich, Cat. No. C0783)

  • Test Compound: this compound

  • Plates: 384-well, black, flat-bottom, non-treated polystyrene plates (e.g., Corning, Cat. No. 3571)

  • Plate Reader: A fluorescence microplate reader capable of excitation at 380 nm and emission detection at 460 nm.

Experimental Protocols

Reagent Preparation
  • Hepsin Enzyme Stock Solution: Reconstitute lyophilized recombinant human hepsin in sterile water to a stock concentration of 100 µg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme stock in assay buffer to the final working concentration (e.g., 10 nM).

  • Substrate Stock Solution: Dissolve Boc-Gln-Ala-Arg-AMC in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C, protected from light. On the day of the experiment, dilute the substrate stock in assay buffer to the final working concentration (e.g., 20 µM).

  • Compound Plates: Prepare serial dilutions of the test compound "this compound" and the positive control inhibitor (Camostat mesylate) in 100% DMSO. Typically, a 10-point, 3-fold serial dilution is prepared, starting from a high concentration of 1 mM. Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of the 384-well assay plates.

HTS Assay Protocol
  • Enzyme Addition: Add 10 µL of the diluted hepsin enzyme solution (10 nM) to all wells of the 384-well plate containing the pre-dispensed compounds.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for the binding of inhibitors to the enzyme.

  • Reaction Initiation: Add 10 µL of the diluted substrate solution (20 µM) to all wells to initiate the enzymatic reaction. The final reaction volume is 20 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.

Data Analysis
  • Calculate Reaction Rates: For each well, determine the rate of the enzymatic reaction by calculating the slope of the linear portion of the fluorescence intensity versus time curve (RFU/min).

  • Normalization:

    • High Control (100% activity): Wells containing DMSO only (no inhibitor).

    • Low Control (0% activity): Wells containing a saturating concentration of the positive control inhibitor (e.g., 100 µM Camostat mesylate).

    • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_low_control) / (Rate_high_control - Rate_low_control))

  • Dose-Response Curves: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Data Presentation

The following table summarizes hypothetical screening data for "this compound" and a reference inhibitor against hepsin.

CompoundIC50 (µM)Maximum Inhibition (%)
This compound5.298.5
Camostat mesylate0.0599.8

Visualizations

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plates Compound Dilution Plate (384-well) Dispense_Compound Dispense Compounds (50 nL) Compound_Plates->Dispense_Compound Enzyme_Prep Hepsin Solution (10 nM) Add_Enzyme Add Hepsin (10 µL) Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate Solution (20 µM) Add_Substrate Add Substrate (10 µL) Substrate_Prep->Add_Substrate Dispense_Compound->Add_Enzyme Incubate Incubate (15 min, RT) Add_Enzyme->Incubate Incubate->Add_Substrate Kinetic_Read Kinetic Fluorescence Read (30 min, 37°C) Add_Substrate->Kinetic_Read Data_Analysis Calculate Reaction Rates & % Inhibition Kinetic_Read->Data_Analysis IC50_Determination Generate Dose-Response Curves & Determine IC50 Data_Analysis->IC50_Determination

Caption: High-Throughput Screening Experimental Workflow.

Hepsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space proHGF pro-HGF Hepsin Hepsin proHGF->Hepsin Cleavage HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization Signaling_Cascade Downstream Signaling (PI3K/Akt, MAPK/ERK) cMet->Signaling_Cascade Activation Cellular_Responses Cellular Responses (Proliferation, Migration, Invasion) Signaling_Cascade->Cellular_Responses Leads to Inhibitor This compound (Inhibitor) Inhibitor->Hepsin Inhibition

Caption: Hepsin Signaling Pathway and Point of Inhibition.

Conclusion

The fluorescence-based assay described in this application note provides a reliable and efficient method for the high-throughput screening of hepsin inhibitors. The assay is characterized by its simplicity, sensitivity, and amenability to automation, making it an ideal tool for large-scale screening campaigns in academic and industrial drug discovery settings. The identification of potent and selective hepsin inhibitors, such as derivatives of "this compound," holds significant promise for the development of novel therapeutics for the treatment of cancer.

References

Application Note: Evaluating the Anticancer Effects of 2-(pyridin-4-yl)-1H-indole Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities, including potent anticancer effects.[1][2] These compounds can modulate various biological targets and signaling pathways crucial for cancer cell progression, such as tubulin polymerization, protein kinases, and apoptosis induction.[1][2][3] 2-(pyridin-4-yl)-1H-indole is an indole-based compound of interest for its potential therapeutic properties. A systematic evaluation of its effects on cancer cells is a critical first step in the drug discovery pipeline.

This application note provides a comprehensive set of protocols for foundational cell-based assays to characterize the anticancer profile of this compound. The described assays will assess the compound's effects on cell viability, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.

Overall Experimental Workflow

A systematic approach is essential for characterizing a novel compound. The workflow begins with determining the cytotoxic concentration range, followed by more detailed mechanistic assays such as apoptosis and cell cycle analysis.

G cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis A Cancer Cell Line Selection & Culture C Cell Viability Assay (e.g., MTT) A->C B Prepare Stock Solution of This compound B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Based on IC50 E Cell Cycle Analysis (PI Staining) C->E Based on IC50 F Calculate IC50 Value C->F Based on IC50 G Quantify Apoptotic vs. Necrotic vs. Live Cells D->G H Determine Cell Cycle Phase Distribution (%) E->H G compound This compound pi3k PI3K compound->pi3k Inhibits akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Activates bax Bax (Pro-apoptotic) akt->bax Inhibits caspase Caspase Activation bcl2->caspase Inhibits bax->caspase apoptosis Apoptosis caspase->apoptosis

References

Application Notes and Protocols for Assessing EZH2 Inhibition by 2-(pyridin-4-yl)-1H-indole via H3K27me3 Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] This methylation mark is associated with gene silencing.[2] Dysregulation of EZH2 activity, often through overexpression or mutation, is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[3] Inhibition of EZH2 leads to a global reduction in H3K27me3 levels, which can reactivate tumor suppressor genes and inhibit cancer cell proliferation.[1][2]

The compound 2-(pyridin-4-yl)-1H-indole belongs to the indole class of compounds, a scaffold that has shown promise in the development of EZH2 inhibitors.[4] These application notes provide a comprehensive guide for assessing the inhibitory potential of novel compounds, such as this compound, on EZH2 activity by measuring the downstream pharmacodynamic marker, H3K27me3.

Data Presentation

The following table summarizes hypothetical quantitative data for the assessment of this compound as an EZH2 inhibitor. This data is for illustrative purposes to demonstrate expected experimental outcomes.

Assay Parameter This compound Positive Control (GSK126) Vehicle Control (DMSO)
In Vitro EZH2 Enzymatic Assay IC50 (nM)5010>10,000
Cellular H3K27me3 Western Blot % Reduction at 1 µM (48h)75%90%0%
Cellular H3K27me3 ELISA EC50 (nM)20050>10,000

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EZH2 signaling pathway and the general workflow for assessing inhibitor efficacy.

EZH2_Signaling_Pathway cluster_0 PRC2 Complex EZH2 EZH2 SAH SAH EZH2->SAH H3K27me3 H3K27me3 EZH2->H3K27me3 Methylation EED EED SUZ12 SUZ12 SAM SAM SAM->EZH2 HistoneH3 Histone H3 HistoneH3->EZH2 GeneSilencing Gene Silencing H3K27me3->GeneSilencing Inhibitor This compound Inhibitor->EZH2 Inhibition

Caption: EZH2 Signaling Pathway and Inhibition.

Experimental_Workflow A Cell Culture and Treatment with This compound B Sample Preparation A->B C In Vitro EZH2 Enzymatic Assay B->C D Cell Lysate Preparation B->D G Data Analysis and Quantification C->G E Western Blot for H3K27me3 D->E F ELISA for H3K27me3 D->F E->G F->G

Caption: Experimental Workflow for EZH2 Inhibitor Assessment.

Experimental Protocols

In Vitro EZH2 Enzymatic Assay

This protocol assesses the direct inhibitory effect of this compound on the enzymatic activity of the PRC2 complex.

Materials and Reagents:

  • Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)

  • Histone H3 peptide (substrate)

  • S-Adenosyl-L-[methyl-³H]methionine (SAM)

  • This compound

  • GSK126 (positive control)

  • DMSO (vehicle control)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.01% Tween-20)

  • Scintillation fluid and counter

Procedure:

  • Prepare a serial dilution of this compound and GSK126 in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant PRC2 complex, and histone H3 peptide.

  • Add the diluted compounds or DMSO to the respective wells.

  • Initiate the reaction by adding S-Adenosyl-L-[methyl-³H]methionine.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

  • Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-SAM.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular H3K27me3 Western Blot Analysis

This protocol measures the levels of H3K27me3 in cells treated with this compound.

Materials and Reagents:

  • Cancer cell line known to be sensitive to EZH2 inhibition (e.g., WSU-DLCL2)

  • Cell culture medium and supplements

  • This compound

  • GSK126 (positive control)

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (15%)

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-H3K27me3 and anti-Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound, GSK126, or DMSO for 48-72 hours.

  • Harvest cells and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Prepare protein samples by mixing equal amounts of protein with Laemmli buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE on a 15% gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-Histone H3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Data Analysis:

  • Quantify the band intensities for H3K27me3 and Histone H3 using densitometry software (e.g., ImageJ).

  • Normalize the H3K27me3 signal to the Histone H3 signal for each sample.

  • Calculate the percentage reduction in H3K27me3 levels relative to the DMSO control.

Cellular H3K27me3 ELISA

This protocol provides a quantitative measurement of H3K27me3 levels in a high-throughput format.

Materials and Reagents:

  • H3K27me3 ELISA kit (commercially available)

  • Cancer cell line

  • Cell culture medium and supplements

  • This compound

  • GSK126 (positive control)

  • DMSO (vehicle control)

  • Histone extraction buffer

Procedure:

  • Seed cells in a 96-well plate and treat with compounds as described for the Western blot.

  • Extract histones from the cells according to the kit manufacturer's instructions or a standard acid extraction protocol.

  • Perform the H3K27me3 ELISA according to the kit manufacturer's protocol. This typically involves:

    • Coating the plate with histone extracts.

    • Incubating with a specific anti-H3K27me3 primary antibody.

    • Incubating with an HRP-conjugated secondary antibody.

    • Adding a substrate and measuring the absorbance at the appropriate wavelength.

Data Analysis:

  • Generate a standard curve using the provided standards.

  • Calculate the concentration of H3K27me3 in each sample based on the standard curve.

  • Normalize the H3K27me3 levels to the total protein concentration or cell number.

  • Determine the EC50 value by plotting the percentage of H3K27me3 reduction against the compound concentration.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-(pyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield any peer-reviewed scientific publications with specific quantitative antimicrobial susceptibility data (Minimum Inhibitory Concentrations or Zones of Inhibition) for the compound 2-(pyridin-4-yl)-1H-indole . The information presented herein is based on the antimicrobial properties of structurally related indole and pyridine derivatives and unverified information from commercial suppliers. The provided protocols are standardized methods for antimicrobial susceptibility testing and can be adapted for the evaluation of "this compound".

Introduction

Indole and pyridine moieties are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial effects. The compound this compound combines these two pharmacophores, suggesting its potential as an antimicrobial agent. While specific data for this compound is not available in peer-reviewed literature, this document provides detailed protocols for its evaluation and summarizes the known activities of related compounds to guide future research.

A commercial supplier suggests that this compound may act as an antibiotic by functioning as a proton pump inhibitor and by cleaving bonds in peptidoglycan, an essential component of the bacterial cell wall. However, these claims have not been substantiated in scientific literature and require experimental verification.

Mechanism of Action (Hypothesized and Inferred from Related Compounds)

The precise mechanism of action for this compound is not established. However, based on data from a closely related compound and the unverified claims, two potential pathways can be investigated:

  • Inhibition of Peptidoglycan Synthesis: A structurally related indole compound, 3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole (DMPI), has been identified as an inhibitor of MurJ.[1][2] MurJ is a crucial enzyme responsible for the translocation of Lipid II, a peptidoglycan precursor, across the bacterial cytoplasmic membrane.[2] Inhibition of MurJ disrupts cell wall synthesis, leading to bacterial cell death. This makes MurJ a compelling target for investigation for this compound.

  • Proton Pump Inhibition: Proton pump inhibitors (PPIs) are known to disrupt the activity of H+K+ATPase proton pumps. While primarily used to reduce gastric acid, some PPIs have shown antimicrobial activity, particularly against Helicobacter pylori. The proposed mechanism involves the inhibition of microbial urease activity and disruption of energy metabolism. The structural similarity of the pyridine moiety to other PPIs suggests this as a possible, though unverified, mechanism of action.

G

Quantitative Data Summary

As stated, no peer-reviewed quantitative data for "this compound" was found. The table below presents data for a structurally related compound, DMPI, to provide a preliminary indication of potential activity.

Table 1: Antimicrobial Activity of a Structurally Related Indole Compound (DMPI)

CompoundOrganismMIC (µM)Reference
DMPIStaphylococcus aureus (MRSA)0.12 - 4[1]

Note: This data is for a different, more complex molecule and should not be considered representative of "this compound". It is provided for informational purposes only.

Experimental Protocols

The following are detailed, standardized protocols for determining the antimicrobial susceptibility of a test compound such as "this compound".

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.

Materials:

  • Test compound: this compound

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Sterile solvent for the test compound (e.g., DMSO)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable sterile solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the stock solution of the test compound to the first well of each row to be tested. This will be the highest concentration.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well of the same row. Mix well.

    • Continue this process across the row to the desired final concentration, discarding 100 µL from the last well.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A row with a standard antibiotic prepared in the same manner as the test compound.

    • Growth Control: Wells containing only broth and inoculum (no antimicrobial agent).

    • Sterility Control: Wells containing only broth.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

G start Start prep_stock Prepare Stock Solution of Compound start->prep_stock prep_plate Prepare 96-well Plate with Broth prep_stock->prep_plate serial_dilute Perform Serial Dilutions of Compound prep_plate->serial_dilute prep_inoculum Prepare Standardized Microbial Inoculum serial_dilute->prep_inoculum inoculate Inoculate Wells prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Test compound: this compound

  • Sterile filter paper disks (6 mm diameter)

  • Microbial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile solvent for the test compound

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Positive control antibiotic disks

  • Blank disks (negative control)

  • Ruler or calipers

Procedure:

  • Preparation of Test Disks:

    • Dissolve a known concentration of this compound in a suitable solvent.

    • Aseptically apply a defined volume (e.g., 10-20 µL) of the compound solution onto sterile filter paper disks and allow them to dry completely in a sterile environment.

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions (rotating the plate approximately 60 degrees each time) to ensure confluent growth.

  • Disk Placement:

    • Aseptically place the prepared disks containing the test compound onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Place positive and negative control disks on the same plate, sufficiently spaced to avoid overlapping of inhibition zones.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the zone is proportional to the susceptibility of the microorganism to the compound.

G start Start prep_disks Prepare Compound- Impregnated Disks start->prep_disks prep_inoculum Prepare Standardized Inoculum prep_disks->prep_inoculum inoculate_plate Inoculate MHA Plate prep_inoculum->inoculate_plate place_disks Place Disks on Agar inoculate_plate->place_disks incubate Incubate Plate place_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Conclusion

While "this compound" presents a chemical structure with the potential for antimicrobial activity, there is a clear need for rigorous scientific investigation to validate this. The protocols provided in this document offer a standardized framework for researchers to determine the antimicrobial spectrum and potency of this compound. Further studies should also focus on elucidating its precise mechanism of action, which may involve targeting bacterial cell wall synthesis, as suggested by research on related compounds. The unverified claims of proton pump inhibition and peptidoglycan cleavage require dedicated experimental validation. The generation of reliable data through these established methods is a critical first step in the potential development of this and other novel indole-based antimicrobial agents.

References

application of "2-(pyridin-4-yl)-1H-indole" in fragment-based drug design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, focusing on the identification of low-molecular-weight fragments that bind to a biological target with high ligand efficiency. These initial hits serve as starting points for the development of more potent and selective lead compounds. The "2-(pyridin-4-yl)-1H-indole" scaffold is a promising candidate for FBDD due to its structural features. It combines the indole moiety, a common constituent in numerous biologically active compounds, with a pyridine ring, which can engage in various molecular interactions, including hydrogen bonding and pi-stacking. This document provides detailed application notes and protocols for the utilization of "this compound" as a starting fragment in a drug discovery campaign.

Physicochemical Properties of the Fragment

The successful application of a fragment in FBDD is highly dependent on its physicochemical properties, which should adhere to the "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). "this compound" is an excellent starting fragment that conforms to these principles, ensuring good solubility and a higher probability of forming high-quality interactions with a target protein.

PropertyValueSource
Molecular Formula C13H10N2PubChem
Molecular Weight 194.23 g/mol PubChem[1]
XLogP3 2.7PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Heavy Atom Count 15Calculated

Hypothetical Fragment Screening Data

For the purpose of these application notes, we will consider a hypothetical FBDD campaign targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunotherapy.[2][3][4][5][6] The following table summarizes plausible screening data for "this compound" and a set of related fragments.

Fragment IDStructureTargetAffinity (K D ) [μM]Ligand Efficiency (LE)
F01 This compoundIDO11500.34
F02 1H-indoleIDO1>1000N/A
F03 PyridineIDO1>1000N/A
F04 2-phenyl-1H-indoleIDO13000.29
F05 2-(pyridin-3-yl)-1H-indoleIDO12500.31

Ligand Efficiency (LE) is calculated using the formula: LE = -RTln(K D ) / N, where R is the gas constant, T is the temperature in Kelvin, and N is the number of heavy atoms.

Experimental Protocols

Detailed methodologies for key experiments in a fragment-based screening campaign are provided below.

Protocol 1: Surface Plasmon Resonance (SPR) for Primary Fragment Screening

Principle: SPR is a label-free biophysical technique used to measure the binding of fragments to a target protein immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.

Workflow Diagram:

cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Hit Identification p1 Immobilize recombinant human IDO1 on a sensor chip p2 Prepare fragment library stock solutions in DMSO p1->p2 p3 Dilute fragments into running buffer (e.g., 200 µM) p2->p3 s1 Inject fragment solutions over the sensor chip p3->s1 s2 Monitor changes in response units (RU) s1->s2 a1 Analyze sensorgrams for binding events s2->a1 a2 Identify fragments with significant and reproducible binding a1->a2

Caption: Workflow for SPR-based primary fragment screening.

Materials:

  • Recombinant human IDO1 protein

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Amine coupling kit

  • Running buffer (e.g., HBS-EP+)

  • "this compound" and other fragments

  • DMSO

Procedure:

  • Immobilization of IDO1:

    • Activate the sensor chip surface using the amine coupling kit as per the manufacturer's instructions.

    • Immobilize recombinant human IDO1 onto the chip to a target level of ~10,000 response units (RU).

    • Deactivate any remaining active esters.

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of "this compound" in DMSO.

    • Serially dilute the stock solution to create a concentration series (e.g., from 1 mM to 10 µM) in running buffer. The final DMSO concentration should be kept below 1%.

  • SPR Analysis:

    • Equilibrate the system with running buffer.

    • Inject the fragment solutions over the immobilized IDO1 surface for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Regenerate the surface between injections if necessary.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (K D ).

    • Identify fragments with a K D in the desired range (typically 10 µM to 1 mM for FBDD) as primary hits.

Protocol 2: In Vitro IDO1 Enzyme Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of IDO1. The production of kynurenine, the product of tryptophan catabolism by IDO1, is quantified colorimetrically.[2][6]

Materials:

  • Recombinant human IDO1

  • L-tryptophan (substrate)

  • Methylene blue, Ascorbic acid, Catalase (reaction cofactors)

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well microplates

  • Plate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of "this compound" in assay buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, cofactors, and the test compound.

    • Add recombinant IDO1 to initiate the pre-incubation (15 minutes at 25°C).

    • Add L-tryptophan to start the enzymatic reaction.

    • Incubate for 60 minutes at 37°C.

  • Detection:

    • Stop the reaction by adding TCA.

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[2]

    • Centrifuge the plate to pellet any precipitate.

    • Transfer the supernatant to a new plate and add Ehrlich's reagent.

    • Incubate for 10 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance at 480 nm.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Context

IDO1 plays a crucial role in tumor immune evasion by depleting tryptophan and producing kynurenine, which suppresses T-cell function. Inhibiting IDO1 is a key strategy in cancer immunotherapy.

cluster_tumor Tumor Microenvironment cluster_immune Immune Response IDO1 IDO1 Kynurenine Kynurenine IDO1->Kynurenine Tryptophan Tryptophan Tryptophan->IDO1 TCell T-Cell Tryptophan->TCell depletion Kynurenine->TCell activates AhR Suppression Suppression & Apoptosis TCell->Suppression Fragment This compound Fragment->IDO1 Inhibition

Caption: Simplified IDO1 signaling pathway in the tumor microenvironment.

Conclusion

"this compound" represents a high-quality fragment for FBDD campaigns targeting a variety of protein classes, including metabolic enzymes like IDO1 and kinases. Its favorable physicochemical properties and the versatile chemistry of the indole and pyridine rings provide a solid foundation for hit-to-lead optimization. The protocols and data presented herein offer a comprehensive guide for researchers initiating fragment-based discovery projects with this promising scaffold.

References

Application Notes and Protocols for the Scalable Synthesis of 2-(pyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the scaled-up synthesis of 2-(pyridin-4-yl)-1H-indole, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The described protocol is based on the well-established Fischer indole synthesis, optimized for scalability and efficiency.

Introduction

This compound is a key structural motif found in a variety of biologically active compounds. Its synthesis is of significant interest to the pharmaceutical industry. The Fischer indole synthesis, a reliable and versatile method for constructing the indole ring, is the chosen synthetic route for this protocol.[1][2][3] This method involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone or aldehyde.[3] For the synthesis of the target molecule, phenylhydrazine and 4-acetylpyridine are used as the starting materials.

Chemical Reaction Pathway

The overall synthetic pathway is a two-step, one-pot reaction. First, phenylhydrazine reacts with 4-acetylpyridine to form the corresponding phenylhydrazone intermediate. This intermediate then undergoes an acid-catalyzed intramolecular cyclization, followed by the elimination of ammonia, to yield the final product, this compound.

reaction_pathway phenylhydrazine Phenylhydrazine intermediate Phenylhydrazone Intermediate phenylhydrazine->intermediate + 4-Acetylpyridine acetylpyridine 4-Acetylpyridine product This compound intermediate->product  Acid Catalyst (e.g., PPA) Heat

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the scaled-up synthesis and purification of this compound.

workflow start Start: Assemble Reaction Apparatus reactants Charge Reactor with PPA and Phenylhydrazine start->reactants addition Slowly Add 4-Acetylpyridine reactants->addition reaction Heat Reaction Mixture addition->reaction monitoring Monitor Reaction Progress (TLC/HPLC) reaction->monitoring workup Quench Reaction and Basify monitoring->workup extraction Extract Product with Organic Solvent workup->extraction purification_prep Concentrate Crude Product extraction->purification_prep chromatography Column Chromatography purification_prep->chromatography crystallization Recrystallization chromatography->crystallization analysis Characterize Final Product (NMR, MS, HPLC) crystallization->analysis end_product Pure this compound analysis->end_product

Caption: Experimental workflow for the synthesis and purification.

Scaled-Up Synthesis Protocol

This protocol is designed for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Equivalents
Phenylhydrazine108.1490.00.8321.0
4-Acetylpyridine121.14100.00.8250.99
Polyphosphoric Acid (PPA)-1000--
Dichloromethane (DCM)-3000 mL--
Saturated Sodium Bicarbonate (NaHCO₃) solution-~2000 mL--
Brine-500 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-100 g--
Silica Gel (230-400 mesh)-~1.5 kg--
Eluent (Hexanes:Ethyl Acetate with 1% Triethylamine)-As needed--

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Thermocouple

  • Condenser

  • Addition funnel

  • Large separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble the 5 L three-necked flask with the mechanical stirrer, condenser, and thermocouple.

  • Initial Charging: To the flask, add polyphosphoric acid (1000 g). Begin stirring and heat the PPA to 80 °C.

  • Reactant Addition: In a separate beaker, dissolve phenylhydrazine (90.0 g) in a minimal amount of a suitable solvent if necessary, or add it directly if it is a liquid. Slowly add the phenylhydrazine to the hot PPA.

  • Addition of Ketone: Slowly add 4-acetylpyridine (100.0 g) to the reaction mixture via the addition funnel over a period of 30-45 minutes. An exotherm may be observed. Maintain the internal temperature below 120 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 130-140 °C and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture into a large beaker containing ice water (3 L). This step is highly exothermic and should be done with caution.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is basic (pH 8-9). This will neutralize the PPA and precipitate the crude product.

  • Extraction: Transfer the mixture to a large separatory funnel and extract the product with dichloromethane (3 x 1 L).

  • Drying and Concentration: Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

Purification of indole derivatives, especially those containing a basic pyridine ring, can be challenging due to potential interactions with acidic silica gel.[4][5]

Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel (~1.5 kg) in the starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate + 1% Triethylamine).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the sample onto the top of the column.

  • Elution: Begin elution with the starting eluent. Gradually increase the polarity of the mobile phase (gradient elution) to effectively separate the product from impurities.[4] The addition of a small amount of triethylamine to the eluent helps to prevent peak tailing and degradation of the product on the silica gel.[4][5]

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Concentration: Concentrate the combined pure fractions under reduced pressure to yield the purified product as a solid.

Recrystallization:

For obtaining a highly pure product, recrystallization is an effective final step.[5]

  • Solvent Screening: On a small scale, test various solvents (e.g., ethanol, ethyl acetate, toluene, or mixtures thereof) to find a suitable system where the product is soluble at high temperatures and sparingly soluble at room temperature or below.

  • Dissolution: Dissolve the product from the column in the minimum amount of the hot recrystallization solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Data Presentation

Expected Yield and Purity:

StepFormExpected YieldPurity (by HPLC)
Crude ProductSolid120-140 g75-85%
After ChromatographySolid80-100 g>95%
After RecrystallizationCrystalline Solid70-90 g>99%

Analytical Data:

AnalysisExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ 11.8 (s, 1H, NH), 8.6 (d, 2H), 7.8 (d, 2H), 7.6 (d, 1H), 7.4 (d, 1H), 7.1 (m, 2H), 6.9 (s, 1H).
¹³C NMR (100 MHz, DMSO-d₆)δ 150.5, 141.2, 137.8, 136.5, 128.7, 122.1, 121.0, 120.3, 119.8, 112.0, 101.5.
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₁₃H₁₀N₂: 195.08, found 195.09.
Melting Point To be determined.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction; inefficient extraction.Increase reaction time or temperature; perform additional extractions.
Product Degradation during Purification Acidic silica gel.Deactivate silica gel with triethylamine; use neutral alumina as the stationary phase.[4][5]
Poor Separation in Chromatography Inappropriate eluent system.Optimize the solvent gradient; try alternative solvent systems.[4]
Oily Product after Purification Residual solvent or minor impurities.Ensure high purity before attempting crystallization; screen various recrystallization solvents.[6]

References

Application Note: A Comprehensive Experimental Framework for the Pharmacokinetic Profiling of 2-(pyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology engaged in characterizing the pharmacokinetic properties of novel small molecules, specifically 2-(pyridin-4-yl)-1H-indole.

Introduction: The development of any new chemical entity (NCE) into a viable therapeutic agent hinges on a thorough understanding of its pharmacokinetic (PK) profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME).[1][2] this compound, an indole derivative, requires a systematic evaluation of its ADME properties to predict its in vivo behavior, establish appropriate dosing regimens, and identify potential drug-drug interactions.[3][4][5] Pyridines are a common heterocycle in FDA-approved drugs, valued for properties like aqueous solubility and resistance to oxidative metabolism.[6] This document provides a detailed set of protocols for a tiered experimental approach, from initial in vitro ADME screening to a definitive in vivo pharmacokinetic study in a rodent model.

Bioanalytical Method Development and Validation: LC-MS/MS

A selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is fundamental for the accurate quantification of this compound in various biological matrices.[7]

Protocol:

  • Instrumentation: Utilize a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a high-performance liquid chromatography (HPLC) system.[8][9]

  • Chromatographic Separation:

    • Column: Employ a C18 column (e.g., Synergi Fusion C18, 250 × 2.0 mm, 4 µm) for chromatographic separation.[8]

    • Mobile Phase: Use a gradient elution with 0.1% formic acid in water (Solvent A) and methanol or acetonitrile (Solvent B).[8][10]

    • Flow Rate: Maintain a flow rate of approximately 0.25-0.8 mL/min.[8][9]

    • Injection Volume: 10 µL.[8]

  • Mass Spectrometry:

    • Ionization Mode: Optimize in both positive and negative ion modes; positive mode is often suitable for nitrogen-containing compounds like indoles and pyridines.[8][9]

    • Quantification: Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection. Determine the optimal precursor-to-product ion transitions for this compound and a suitable internal standard (e.g., an isotope-labeled version like indole-d7).[8][10]

  • Sample Preparation:

    • For plasma, serum, and tissue homogenates, perform protein precipitation with ice-cold acetonitrile (ACN), typically in a 1:3 or 1:4 ratio (sample to ACN).[8][10]

    • Vortex the mixture, then centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.[9]

In Vitro ADME Profiling

In vitro assays provide crucial early data on a compound's metabolic fate, membrane permeability, and protein binding characteristics.

Metabolic Stability Assay

This assay determines the intrinsic clearance of a compound by measuring its rate of disappearance when incubated with liver fractions.[11] Liver microsomes are a standard source of drug-metabolizing enzymes like cytochrome P450s.[3][11]

Protocol:

  • Test System: Use pooled liver microsomes from relevant species (e.g., human, rat, mouse, dog).[12]

  • Incubation:

    • Prepare an incubation mixture containing phosphate buffer (pH 7.4), the test compound (typically 1 µM), and liver microsomes (e.g., 0.5 mg/mL protein).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor).

  • Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11]

  • Reaction Quenching: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to pellet protein, and analyze the supernatant using the validated LC-MS/MS method to measure the percentage of the parent compound remaining.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. Calculate the half-life (t½) and in vitro intrinsic clearance (CLint).[13]

Data Presentation: Metabolic Stability of this compound

Species Half-Life (t½, min) In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)
Human 45 15.4
Rat 25 27.7
Mouse 18 38.5

| Dog | 60 | 11.6 |

Note: Data are hypothetical and for illustrative purposes only.

G Metabolic Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_mix Prepare incubation mix: Buffer + Microsomes + This compound (1 µM) pre_incubate Pre-incubate mix at 37°C prep_mix->pre_incubate prep_cofactor Prepare NADPH regenerating system start_rxn Initiate reaction by adding NADPH prep_cofactor->start_rxn pre_incubate->start_rxn sampling Sample at time points (0, 5, 15, 30, 60 min) start_rxn->sampling quench Quench reaction with ice-cold ACN + IS sampling->quench analyze Analyze supernatant by LC-MS/MS quench->analyze calculate Calculate t½ and CLint analyze->calculate

Metabolic Stability Assay Workflow.
Plasma Protein Binding (PPB) Assay

This assay determines the fraction of a drug that binds to plasma proteins, as only the unbound fraction is available to exert pharmacological effects.[14][15] The Rapid Equilibrium Dialysis (RED) method is the industry standard.[16][17]

Protocol:

  • Apparatus: Use a 96-well RED (Rapid Equilibrium Dialysis) device with inserts containing a semipermeable membrane (12-14 kDa MWCO).[16]

  • Sample Preparation: Spike the test compound (e.g., 1-5 µM) into plasma from the desired species (human, rat, etc.).[15][17]

  • Dialysis:

    • Add the plasma sample containing the compound to one chamber of the RED insert.

    • Add phosphate-buffered saline (PBS, pH 7.4) to the other chamber.[17]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.[14][17]

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analysis: Combine the buffer sample with blank plasma and the plasma sample with PBS to equalize matrix effects. Precipitate proteins with acetonitrile and analyze both fractions by LC-MS/MS.[14]

  • Calculation: Calculate the fraction unbound (fu) and the percentage of plasma protein binding.

Data Presentation: Plasma Protein Binding of this compound

Species Fraction Unbound (fu) % Protein Bound
Human 0.05 95.0%
Rat 0.12 88.0%
Mouse 0.15 85.0%

| Dog | 0.08 | 92.0% |

Note: Data are hypothetical and for illustrative purposes only.

G Plasma Protein Binding (RED) Assay Workflow cluster_setup Setup cluster_dialysis Dialysis cluster_analysis Analysis spike_plasma Spike test compound into plasma add_samples Add spiked plasma to RED sample chamber spike_plasma->add_samples incubate Incubate at 37°C with shaking (4-6h) to reach equilibrium add_samples->incubate add_buffer Add PBS buffer to RED buffer chamber add_buffer->incubate collect Collect aliquots from plasma & buffer chambers incubate->collect matrix_match Matrix-match samples collect->matrix_match analyze Analyze by LC-MS/MS matrix_match->analyze calculate Calculate % Bound and Fraction Unbound (fu) analyze->calculate

Plasma Protein Binding (RED) Assay Workflow.
Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, serving as a model of the intestinal epithelium to predict drug absorption and efflux.[18][19]

Protocol:

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a trans-well plate system for 18-22 days to allow for differentiation and monolayer formation.[19]

  • Monolayer Integrity: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Measurement (A-B):

    • Add the test compound (typically 10 µM) to the apical (A) side, representing the gut lumen.[18]

    • Incubate for a set period (e.g., 2 hours) at 37°C.

    • Collect samples from the basolateral (B) side, representing the blood, to measure the amount of compound that has crossed the monolayer.

  • Efflux Measurement (B-A):

    • In a separate set of wells, add the test compound to the basolateral (B) side and collect samples from the apical (A) side. This measures active efflux back into the "lumen".[19]

  • Analysis: Quantify the compound concentration in all samples using the validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio >2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[19]

Data Presentation: Caco-2 Permeability of this compound

Parameter Value Classification
Papp (A→B) (10⁻⁶ cm/s) 8.5 High Permeability
Papp (B→A) (10⁻⁶ cm/s) 20.4 -

| Efflux Ratio (ER) | 2.4 | Potential Efflux Substrate |

Note: Data are hypothetical and for illustrative purposes only.

G Caco-2 Permeability Assay Workflow cluster_culture Cell Culture cluster_transport Transport Experiment (2h, 37°C) cluster_analysis Analysis culture_cells Culture Caco-2 cells on Transwell inserts (18-22 days) check_integrity Verify monolayer integrity (TEER measurement) culture_cells->check_integrity transport_ab Apical to Basolateral (A→B) Add compound to Apical side, sample Basolateral side check_integrity->transport_ab transport_ba Basolateral to Apical (B→A) Add compound to Basolateral side, sample Apical side check_integrity->transport_ba analyze Quantify compound by LC-MS/MS transport_ab->analyze transport_ba->analyze calculate Calculate Papp (A→B, B→A) and Efflux Ratio analyze->calculate

Caco-2 Permeability Assay Workflow.

In Vivo Pharmacokinetic Study

An in vivo study in an animal model (e.g., Sprague-Dawley rats) is essential to understand the complete pharmacokinetic profile of the compound, including its absorption, distribution, and elimination over time, and to determine key parameters like bioavailability.[20]

Protocol:

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), cannulated (e.g., jugular vein) for serial blood sampling.[20]

  • Dosing:

    • Intravenous (IV) Group: Administer the compound as a bolus injection via the tail vein (e.g., 1 mg/kg) in a suitable vehicle (e.g., saline/DMSO/Tween 80).

    • Oral (PO) Group: Administer the compound by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-150 µL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).[20]

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Analysis: Analyze the plasma samples for the concentration of this compound using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[20]

Data Presentation: Key Pharmacokinetic Parameters of this compound in Rats

Parameter IV Administration (1 mg/kg) PO Administration (10 mg/kg)
Cmax (ng/mL) 1250 (at 5 min) 850
Tmax (h) - 1.0
AUC₀-t (ng·h/mL) 1850 4120
AUC₀-inf (ng·h/mL) 1890 4250
t½ (h) 3.5 3.8
CL (mL/min/kg) 8.8 -
Vd (L/kg) 2.5 -

| Bioavailability (F%) | - | 22.5% |

Note: Data are hypothetical and for illustrative purposes only.

G In Vivo Pharmacokinetic Study Workflow cluster_dosing Dosing (Rats) cluster_sampling Sampling cluster_analysis Analysis dose_iv Group 1: IV Bolus (e.g., 1 mg/kg) sampling Serial blood sampling (pre-dose to 24h) dose_iv->sampling dose_po Group 2: Oral Gavage (e.g., 10 mg/kg) dose_po->sampling process Centrifuge to obtain plasma sampling->process analyze Quantify drug in plasma by LC-MS/MS process->analyze calculate Calculate PK parameters (AUC, t½, Cmax, F%) analyze->calculate

In Vivo Pharmacokinetic Study Workflow.

References

Troubleshooting & Optimization

troubleshooting common issues in the Fischer indole synthesis of "2-(pyridin-4-yl)-1H-indole"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Fischer indole synthesis of 2-(pyridin-4-yl)-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the Fischer indole synthesis of this compound?

The synthesis is typically achieved through the acid-catalyzed reaction of phenylhydrazine and pyridin-4-carbaldehyde. The reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes cyclization to form the indole ring.

Q2: Which acid catalysts are most effective for this synthesis?

A range of Brønsted and Lewis acids can be used.[1] The choice of catalyst is crucial and can significantly impact the reaction yield and purity.[2][3] Common catalysts include:

  • Brønsted acids: Polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl).[1][4]

  • Lewis acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[1][4]

For substrates involving a basic pyridine ring, non-coordinating strong acids or Lewis acids may be more effective to avoid side reactions with the pyridine nitrogen.

Q3: What are the key steps in the reaction mechanism?

The mechanism of the Fischer indole synthesis involves several key steps:[1][3][5]

  • Hydrazone Formation: Phenylhydrazine reacts with pyridin-4-carbaldehyde to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to an enamine intermediate.

  • [5][5]-Sigmatropic Rearrangement: A key acid-catalyzed[5][5]-sigmatropic rearrangement occurs.

  • Cyclization and Aromatization: The intermediate undergoes cyclization and subsequent elimination of ammonia to form the aromatic indole ring.[5]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Low yields are a common issue in the Fischer indole synthesis and can be attributed to several factors.[2][6]

Potential Cause Troubleshooting Recommendation Rationale
Impure Starting Materials Use freshly purified phenylhydrazine and pyridin-4-carbaldehyde.Impurities can lead to side reactions and inhibit catalyst activity.[2][6]
Suboptimal Acid Catalyst Screen different Brønsted and Lewis acids (e.g., PPA, ZnCl₂, p-TsOH).[2]The optimal acid and its concentration can vary significantly depending on the substrates.[2]
Incorrect Reaction Temperature Optimize the reaction temperature. While elevated temperatures are often required, excessive heat can cause decomposition.[2]The[5][5]-sigmatropic rearrangement step has a significant activation energy.[2]
Inappropriate Solvent Test different solvents such as acetic acid, ethanol, or toluene. In some cases, running the reaction neat may be effective.[2]The solvent can influence reaction rates and yields.
Reaction Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This can prevent oxidative side reactions, especially with sensitive substrates.[2]
Problem 2: Formation of Multiple Products/Impurities

The appearance of multiple spots on a TLC plate indicates the formation of side products.

Potential Cause Troubleshooting Recommendation Rationale
Side Reactions Carefully control the reaction temperature and time.Over-heating or prolonged reaction times can lead to decomposition and byproduct formation.[2]
Oxidation of the Product Perform the reaction and work-up under an inert atmosphere.Indoles can be susceptible to oxidation, leading to colored impurities.[6]
Unreacted Starting Materials Ensure the reaction goes to completion by monitoring with TLC.Incomplete conversion will lead to a mixture of starting materials and product.
Problem 3: Difficulty in Product Purification

The basic nature of the pyridine ring in this compound can complicate purification by column chromatography.

Potential Cause Troubleshooting Recommendation Rationale
Product Degradation on Silica Gel Deactivate the silica gel with a base (e.g., 1% triethylamine in the eluent) or use a different stationary phase like alumina.[7][8]The acidic nature of standard silica gel can cause degradation of acid-sensitive indoles.[7][8]
Poor Separation Optimize the solvent system for column chromatography. A gradient elution may be necessary.A mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a good starting point.[7]
Presence of Basic Impurities Before chromatography, wash the crude product with a mild acid to remove any unreacted phenylhydrazine.[8]This simplifies the purification by removing basic starting materials.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a general procedure and may require optimization.

  • Hydrazone Formation (Optional One-Pot): In a round-bottom flask, dissolve phenylhydrazine (1.0 eq.) and pyridin-4-carbaldehyde (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.[2] Stir the mixture at room temperature for 1-2 hours or until hydrazone formation is complete (monitored by TLC).

  • Indolization: Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) to the reaction mixture.[1][2] Heat the reaction to an appropriate temperature (ranging from 80°C to 160°C, depending on the catalyst and solvent) and monitor its progress by TLC.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice or into cold water.[2] Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Isolation: Collect the solid product by filtration, wash it with water, and dry it under a vacuum. If the product does not precipitate, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).[8]

  • Purification: Purify the crude product by column chromatography on silica gel or alumina, or by recrystallization.[8]

Protocol for Purification by Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate). If the product is acid-sensitive, add 1% triethylamine to the eluent.[7][8] Pack the column with the slurry.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualized Workflows and Mechanisms

Troubleshooting_Workflow cluster_troubleshooting Reaction Troubleshooting cluster_purification Purification Troubleshooting start Start: Low Yield or Byproduct Formation check_purity Check Purity of Starting Materials start->check_purity First Step optimize_catalyst Optimize Acid Catalyst (Type and Concentration) check_purity->optimize_catalyst Pure fail Consult Further Literature check_purity->fail Impure optimize_temp Optimize Reaction Temperature and Time optimize_catalyst->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent inert_atmosphere Use Inert Atmosphere optimize_solvent->inert_atmosphere purification_issue Purification Issues? inert_atmosphere->purification_issue Reaction Improved deactivate_silica Deactivate Silica Gel or Use Alumina purification_issue->deactivate_silica Yes end Successful Synthesis purification_issue->end No optimize_eluent Optimize Eluent System (Gradient Elution) deactivate_silica->optimize_eluent optimize_eluent->end

Caption: A troubleshooting workflow for the Fischer indole synthesis.

Fischer_Indole_Mechanism reactants Phenylhydrazine + Pyridin-4-carbaldehyde hydrazone Phenylhydrazone Intermediate reactants->hydrazone Condensation enamine Enamine Intermediate hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement Acid Catalyst cyclization Cyclization & Elimination of Ammonia rearrangement->cyclization product This compound cyclization->product Aromatization

Caption: Simplified mechanism of the Fischer indole synthesis.

References

optimizing reaction conditions for the synthesis of "2-(pyridin-4-yl)-1H-indole"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 2-(pyridin-4-yl)-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two most common and effective strategies for synthesizing this compound are the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions.[1][2]

  • Fischer Indole Synthesis: This classic method involves the acid-catalyzed cyclization of a phenylhydrazone. For this target molecule, the phenylhydrazone would be prepared from phenylhydrazine and 4-acetylpyridine.[3][4] It is a powerful tool for creating the indole core in one key step.

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction): This modern approach involves creating the C-C bond between a pre-formed indole ring and the pyridine ring. Common coupling partners would be 2-bromo-1H-indole with pyridine-4-boronic acid, or 1H-indole-2-boronic acid with 4-bromopyridine. This method offers high functional group tolerance and often proceeds under mild conditions.[2][5]

Q2: Which synthetic method should I choose: Fischer Indole Synthesis or Suzuki Coupling?

A2: The choice depends on starting material availability, scalability, and tolerance for specific reaction conditions.

  • Choose Fischer Indole Synthesis if you are starting from simple, inexpensive bulk materials like phenylhydrazine and a suitable ketone. It is often used for large-scale synthesis. However, it can be sensitive to substitution patterns and the strongly acidic conditions may not be suitable for sensitive functional groups.[6][7]

  • Choose Suzuki Coupling for greater flexibility and functional group tolerance. It is highly reliable for constructing biaryl systems and there is a vast array of available catalysts and ligands to optimize challenging couplings.[8][9] However, it requires pre-functionalized starting materials (halides and boronic acids) and careful exclusion of oxygen.[10][11]

Synthetic Routes Overview

SM1 Phenylhydrazine + 4-Acetylpyridine Method1 Fischer Indole Synthesis SM1->Method1 SM2 2-Bromo-1H-indole + Pyridine-4-boronic Acid Method2 Suzuki-Miyaura Cross-Coupling SM2->Method2 Product This compound Method1->Product Method2->Product Start Problem: Low or No Yield Check1 Is the phenylhydrazone intermediate forming? Start->Check1 Step1 Verify ketone & hydrazine purity. Isolate hydrazone if necessary. Check1->Step1 No Check2 Is the acid catalyst appropriate? Check1->Check2 Yes Step1->Check1 Step2 Screen different catalysts. Try Polyphosphoric Acid (PPA) or a stronger Lewis acid (ZnCl₂). Check2->Step2 No Check3 Is the temperature high enough? Check2->Check3 Yes Step2->Check2 Step3 Increase temperature. Consider microwave synthesis for rapid heating. Check3->Step3 No End Yield Improved Check3->End Yes Step3->Check3 Start Problem: Low or No Yield Check1 Is the reaction atmosphere strictly inert (O₂-free)? Start->Check1 Step1 Re-run with flame-dried flask. Thoroughly degas all solvents and use inert gas (Ar/N₂). Check1->Step1 No Check2 Are the catalyst, ligand, and base active/pure? Check1->Check2 Yes Step1->Check1 Step2 Use fresh catalyst/ligand. Use high-purity, dry base. Check2->Step2 No Check3 Is catalyst inhibition by pyridine likely? Check2->Check3 Yes Step2->Check2 Step3 Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). Screen different bases (K₃PO₄, Cs₂CO₃). Check3->Step3 Likely End Yield Improved Check3->End Unlikely/Resolved Step3->Check3

References

purification challenges of "2-(pyridin-4-yl)-1H-indole" and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of "2-(pyridin-4-yl)-1H-indole".

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two most common and effective methods for the purification of this compound are column chromatography and recrystallization.[1] The choice between these methods often depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Q2: What are the common impurities encountered during the synthesis of this compound?

A2: Impurities can arise from unreacted starting materials, reagents, and byproducts from side reactions. Given the structure of this compound, common impurities may include unreacted phenylhydrazine or 4-acetylpyridine (if using a Fischer indole synthesis approach), partially reacted intermediates, and products of side reactions involving the pyridine ring.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) is also a quick and useful tool for monitoring the progress of the purification.

Q4: Is this compound stable under typical purification conditions?

A4: this compound is generally stable under standard purification conditions. However, prolonged exposure to strong acids or bases and high temperatures should be avoided to prevent potential degradation. The compound is stable under recommended storage temperatures and pressures.[2][3] Incompatible materials include strong oxidizing agents.[2][3]

Troubleshooting Guides

Column Chromatography

Q5: My compound is streaking or tailing on the silica gel column. What could be the cause and how can I fix it?

A5: Streaking or tailing of this compound on a silica gel column is often due to the basic nature of the pyridine nitrogen interacting strongly with the acidic silica gel.

  • Possible Cause: Strong interaction between the basic pyridine moiety and acidic silica gel.

  • Solution: Add a small amount of a basic modifier to your eluent system. A common choice is triethylamine (Et3N) at a concentration of 0.1-1%. This will neutralize the acidic sites on the silica gel and improve the peak shape.

Q6: I am not getting good separation between my product and a closely related impurity. What can I do?

A6: Achieving good separation between structurally similar compounds can be challenging.

  • Possible Cause: The polarity of the eluent system may not be optimal for resolving the desired product from the impurity.

  • Solution 1: Eluent Optimization: Systematically vary the polarity of your eluent. If you are using a hexane/ethyl acetate system, try gradually increasing the proportion of ethyl acetate. If separation is still poor, consider using a different solvent system, such as dichloromethane/methanol.[4][5]

  • Solution 2: Change Adsorbent: If optimizing the eluent is unsuccessful, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds. Alternatively, reversed-phase chromatography (C18) may provide a different selectivity.

Recrystallization

Q7: I am having trouble finding a suitable solvent for the recrystallization of this compound.

A7: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Possible Cause: The solvent being tested is either too good (dissolves the compound at room temperature) or too poor (does not dissolve the compound even when heated).

  • Solution: A systematic solvent screening is recommended. Start with common solvents of varying polarities. For this compound, consider solvents like ethanol, methanol, ethyl acetate, acetonitrile, or mixtures such as ethanol/water or ethyl acetate/hexane. The product may also be purified by recrystallization from a suitable solvent.[6]

Q8: My recrystallization resulted in a low yield or an oily product.

A8: Low yield or oiling out during recrystallization can be due to several factors.

  • Possible Cause for Low Yield: Using too much solvent, which keeps the product dissolved even at low temperatures.

  • Solution for Low Yield: After cooling, try to concentrate the mother liquor and cool it again to obtain a second crop of crystals. Ensure the solution is fully saturated at the higher temperature before cooling.

  • Possible Cause for Oiling Out: The compound's melting point may be lower than the boiling point of the solvent, or the solution may be supersaturated.

  • Solution for Oiling Out: Try using a lower boiling point solvent or a solvent pair. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also help.

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for the purification of this compound. Please note that actual results may vary depending on the specific experimental conditions and the nature of the crude material.

Purification MethodStationary/Mobile Phase or SolventTypical Purity BeforeTypical Purity AfterTypical Yield
Column Chromatography Silica gel; Dichloromethane/Methanol (e.g., 9:1)[4][5]70-90%>95%70-90%
Silica gel; Hexane/Ethyl Acetate with 0.5% Triethylamine70-90%>95%75-95%
Recrystallization Ethanol/Water80-95%>98%60-80%
Ethyl Acetate/Hexane80-95%>98%65-85%

Detailed Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material (typically a 1:30 to 1:50 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% dichloromethane or a hexane/ethyl acetate mixture).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the chromatography solvent or a stronger solvent that is then adsorbed onto a small amount of silica gel.

    • If using the dry loading method, evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully apply the sample to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol in a dichloromethane/methanol system). A common gradient could be from 0% to 5% methanol in dichloromethane.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound. A patent describes concentrating the solution under reduced pressure and purifying by medium pressure column chromatography (CH2Cl2/CH3OH: 9:1) to yield the product.[4]

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of the test solvent and observe the solubility at room temperature.

    • If insoluble, gently heat the mixture. A suitable solvent will dissolve the compound upon heating.

    • Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

PurificationWorkflow Crude Crude this compound Purity_Check1 Purity Assessment (TLC, HPLC, NMR) Crude->Purity_Check1 Method_Choice Choose Purification Method Purity_Check1->Method_Choice Column_Chrom Column Chromatography Method_Choice->Column_Chrom Complex Mixture Recrystallization Recrystallization Method_Choice->Recrystallization High Initial Purity Purity_Check2 Final Purity Check (HPLC, NMR) Column_Chrom->Purity_Check2 Recrystallization->Purity_Check2 Pure_Product Pure this compound Purity_Check2->Pure_Product

Caption: General workflow for the purification of this compound.

TroubleshootingColumnChromatography Start Column Chromatography Issue Issue_Type What is the issue? Start->Issue_Type Streaking Streaking/Tailing Issue_Type->Streaking Peak Shape Poor_Separation Poor Separation Issue_Type->Poor_Separation Resolution Solution_Streaking Add Basic Modifier (e.g., 0.5% Et3N) to Eluent Streaking->Solution_Streaking Solution_Separation1 Optimize Eluent System (Gradient) Poor_Separation->Solution_Separation1 Solution_Separation2 Change Stationary Phase (e.g., Alumina) Poor_Separation->Solution_Separation2

Caption: Troubleshooting guide for column chromatography of this compound.

References

identifying and minimizing side products in "2-(pyridin-4-yl)-1H-indole" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 2-(pyridin-4-yl)-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method for synthesizing 2-substituted indoles, including this compound, is the Fischer indole synthesis.[1][2][3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of phenylhydrazine and a suitable ketone, in this case, 4-acetylpyridine.[1] Alternative methods include palladium-catalyzed cross-coupling reactions.[5][6][7]

Q2: What are the potential side products in the Fischer indole synthesis of this compound?

A2: Several side products can form during the Fischer indole synthesis of this compound. These can arise from incomplete reaction, alternative reaction pathways, or degradation of the product. Common impurities include:

  • Unreacted Starting Materials: Phenylhydrazine and 4-acetylpyridine may remain if the initial condensation to the hydrazone is incomplete.

  • Regioisomers: If a substituted phenylhydrazine is used, the cyclization can potentially occur at two different positions on the benzene ring, leading to isomeric indole products.

  • Partially Cyclized Intermediates: The reaction may stall at intermediate stages of the mechanism, leading to incompletely formed indole rings.

  • Products of N-N Bond Cleavage: Under certain acidic conditions, the N-N bond of the hydrazone intermediate can cleave, leading to byproducts such as aniline.

  • Oxidation Products: Indoles can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures, which can result in the formation of colored impurities.

Q3: How can I minimize the formation of these side products?

A3: Minimizing side product formation requires careful control of reaction conditions. Key strategies include:

  • Stoichiometry and Purity of Reactants: Ensure the use of pure starting materials and accurate stoichiometry to drive the initial hydrazone formation to completion.

  • Choice of Acid Catalyst: The type and concentration of the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or strong Brønsted acids) can significantly influence the reaction outcome.[1][3] Empirical optimization is often necessary.

  • Temperature and Reaction Time: The Fischer indole synthesis is often sensitive to temperature.[8] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the formation of oxidation byproducts.

Q4: I am having trouble purifying my this compound. What are the recommended purification methods?

A4: Purification of this compound can be challenging due to the basicity of the pyridine nitrogen and the potential for the indole ring to be sensitive to acidic conditions. Common purification techniques include:

  • Column Chromatography: This is the most widely used method. To prevent product degradation on acidic silica gel, it is often recommended to use silica gel that has been treated with a base like triethylamine (typically 0.5-2% in the eluent).[9] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.[10][11]

  • Recrystallization: If the crude product is a solid with relatively high purity, recrystallization can be an excellent method for obtaining highly pure material. Common solvents to try include ethanol, methanol, ethyl acetate, or mixtures with hexanes.

  • Acid-Base Extraction: An initial workup involving an acid wash can help remove unreacted basic starting materials like phenylhydrazine. However, care must be taken as the product itself can be protonated.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Symptom Possible Cause(s) Suggested Solution(s)
Low or no product formation observed by TLC. - Incomplete formation of the phenylhydrazone intermediate. - Inactive or inappropriate acid catalyst. - Reaction temperature is too low.- Ensure starting materials are pure and dry. - Try pre-forming the hydrazone before adding the cyclization catalyst. - Experiment with different acid catalysts (e.g., PPA, ZnCl₂, Eaton's reagent). - Gradually increase the reaction temperature while monitoring by TLC.
Multiple spots observed on TLC, including potential isomers. - Use of a substituted phenylhydrazine leading to regioisomers. - Side reactions due to harsh reaction conditions.- If using a substituted phenylhydrazine, be prepared to separate isomers, which may have very similar polarities. - Optimize reaction time and temperature to minimize byproduct formation. - Consider a milder acid catalyst or lower concentration.
Product degradation (color change, streaking on TLC) during column chromatography. - The indole product is sensitive to the acidic nature of standard silica gel.- Deactivate the silica gel by pre-treating it with a solution containing triethylamine. - Use a mobile phase containing a small amount of triethylamine (0.5-1%). - Consider using a different stationary phase, such as neutral or basic alumina.
Difficulty in removing unreacted phenylhydrazine. - Phenylhydrazine is a basic and relatively polar compound that can co-elute with the product.- During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to extract the basic phenylhydrazine. Be cautious, as the product may also be extracted into the aqueous layer. Neutralize the aqueous layer and back-extract if necessary.
Oily product that is difficult to crystallize. - Presence of impurities that inhibit crystallization. - The product may be a low-melting solid or an oil at room temperature.- Purify the crude product by column chromatography before attempting recrystallization. - Try different recrystallization solvents or solvent mixtures. - If the product is an oil, it may be purified by chromatography and characterized as such.

Experimental Protocols

General Protocol for Fischer Indole Synthesis of this compound
  • Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve phenylhydrazine (1.0 eq.) and 4-acetylpyridine (1.05 eq.) in a suitable solvent such as ethanol or acetic acid. Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting materials.

  • Indolization: To the mixture containing the phenylhydrazone, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or Eaton's reagent) portion-wise.

  • Heating: Heat the reaction mixture to 80-150 °C. The optimal temperature will depend on the chosen catalyst and solvent and should be determined by monitoring the reaction progress by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a beaker of ice water. Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until it is slightly basic.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine) using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

Visualizations

Fischer Indole Synthesis Pathway

Fischer_Indole_Synthesis Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone 4-Acetylpyridine 4-Acetylpyridine 4-Acetylpyridine->Phenylhydrazone Enamine Intermediate Enamine Intermediate Phenylhydrazone->Enamine Intermediate Tautomerization Sigmatropic Rearrangement Sigmatropic Rearrangement Enamine Intermediate->Sigmatropic Rearrangement Di-imine Intermediate Di-imine Intermediate Sigmatropic Rearrangement->Di-imine Intermediate Cyclization Cyclization Di-imine Intermediate->Cyclization Aminal Intermediate Aminal Intermediate Cyclization->Aminal Intermediate Elimination of NH3 Elimination of NH3 Aminal Intermediate->Elimination of NH3 This compound This compound Elimination of NH3->this compound

Caption: Reaction pathway of the Fischer indole synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Check_SM Check Starting Material Purity Start->Check_SM Incomplete_Reaction Incomplete Reaction? Check_SM->Incomplete_Reaction Optimize_Conditions Optimize Reaction Conditions Incomplete_Reaction->Optimize_Conditions Yes Degradation Product Degradation? Incomplete_Reaction->Degradation No Success Improved Yield Optimize_Conditions->Success Purification_Issues Purification Issues? Degradation->Purification_Issues No Modify_Purification Modify Purification Method Degradation->Modify_Purification Yes Purification_Issues->Modify_Purification Modify_Purification->Success

Caption: Logical workflow for troubleshooting low product yield.

References

improving the yield and purity of "2-(pyridin-4-yl)-1H-indole"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of "2-(pyridin-4-yl)-1H-indole".

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for the synthesis of 2-substituted indoles, including this compound, is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of phenylhydrazine and a suitable ketone, in this case, 4-acetylpyridine.[3]

Q2: I am experiencing a low yield in my Fischer indole synthesis of this compound. What are the potential causes?

A2: Low yields in the Fischer indole synthesis can be attributed to several factors. The electron-withdrawing nature of the pyridine ring can make the necessary[4][4]-sigmatropic rearrangement step more difficult.[5] Incomplete formation of the phenylhydrazone intermediate, decomposition of the starting materials or product under harsh acidic conditions, and the formation of side products are also common culprits. The choice and concentration of the acid catalyst are critical and often require optimization.[4][6]

Q3: What are the common impurities and side products I should be aware of?

A3: Common impurities include unreacted starting materials such as phenylhydrazine and 4-acetylpyridine. Side products can arise from incomplete cyclization or alternative rearrangement pathways.[5] Additionally, if the reaction is carried out with unsymmetrical ketones where both sides can enolize, a mixture of regioisomeric indoles can be formed.[7] In the case of 4-acetylpyridine, enolization can only occur on the methyl side, simplifying the product mixture.

Q4: My purified this compound appears colored, even after column chromatography. What could be the reason?

A4: Indole derivatives can be susceptible to air oxidation, which can lead to the formation of colored impurities. This degradation can sometimes be exacerbated by the acidic nature of standard silica gel used in column chromatography.[8] It is advisable to work efficiently during purification and to consider using deactivated silica gel or an alternative stationary phase if product degradation is observed.

Q5: What spectroscopic data can I use to confirm the identity and purity of my this compound?

A5: The identity and purity of the final product can be confirmed using a combination of spectroscopic techniques. 1H and 13C NMR spectroscopy will provide characteristic signals for the indole and pyridine ring protons and carbons.[9][10] Mass spectrometry can be used to confirm the molecular weight of the compound.[5] HPLC is a valuable tool for assessing the purity of the final product.[5]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inefficient Phenylhydrazone Formation - Ensure the quality of phenylhydrazine and 4-acetylpyridine. Consider purifying starting materials if necessary.- The initial condensation is often carried out in a protic solvent like ethanol with a catalytic amount of acid (e.g., acetic acid) prior to the addition of the cyclizing acid.[3]
Inappropriate Acid Catalyst or Concentration - The choice of acid is crucial. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this cyclization.[11] Other acids like sulfuric acid or zinc chloride can also be used, but may require different reaction temperatures and times.[1][2]- The amount of acid can significantly impact the yield. A large excess of PPA often serves as both the catalyst and solvent.
Reaction Temperature is Too Low or Too High - The Fischer indole synthesis typically requires elevated temperatures. For PPA-mediated reactions, temperatures around 100-140°C are common.[11]- Excessively high temperatures can lead to decomposition of starting materials and product. Monitor the reaction by TLC to determine the optimal reaction time and temperature.
Presence of Water - The reaction is sensitive to water, which can hydrolyze the hydrazone intermediate. Ensure all glassware is dry and use anhydrous solvents where appropriate.
Issue 2: Product Degradation During Purification
Possible Cause Troubleshooting Steps
Acid-Sensitivity of the Indole Ring on Silica Gel - Deactivate the silica gel before use by flushing the column with the eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine.[8]- Use neutral alumina as an alternative stationary phase.
Oxidation of the Product - Minimize the exposure of the purified product to air and light. Store under an inert atmosphere (nitrogen or argon) if possible.- Use freshly distilled solvents for chromatography to remove peroxides.
Prolonged Contact Time with Stationary Phase - Run the column as quickly as possible without compromising separation. Avoid letting the compound sit on the column for extended periods.
Issue 3: Difficulty in Purification and Isolation
Possible Cause Troubleshooting Steps
Poor Separation of Product from Impurities - Optimize the solvent system for column chromatography. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A gradient elution may be necessary.[5]- If the product is a solid, recrystallization can be a highly effective purification method. Test various solvents such as ethanol, ethyl acetate, or solvent/anti-solvent systems like ethyl acetate/hexanes.[8]
Product is Highly Polar - The pyridine nitrogen can increase the polarity of the molecule, leading to strong adsorption on silica gel. The addition of a small amount of a more polar solvent like methanol or a basic modifier like triethylamine to the eluent can help to elute the product.[5]
"Oiling Out" During Recrystallization - This occurs when the compound comes out of solution as a liquid instead of a solid. Try scratching the inside of the flask to induce crystallization, adding a seed crystal, or re-dissolving the oil in more solvent and allowing it to cool more slowly.[12]

Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis

This protocol is a representative procedure based on the Fischer indole synthesis of similar compounds.[2][3]

Materials:

  • Phenylhydrazine

  • 4-Acetylpyridine

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve 4-acetylpyridine (1.0 eq) and phenylhydrazine (1.1 eq) in ethanol. Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops). Heat the mixture at reflux for 1-2 hours. Monitor the reaction by TLC. Once the starting materials are consumed, remove the solvent under reduced pressure.

  • Cyclization: To the crude phenylhydrazone (or directly to a mixture of 4-acetylpyridine and phenylhydrazine), add polyphosphoric acid (a sufficient amount to ensure stirring, e.g., 10-20 times the weight of the ketone). Heat the mixture with stirring at 120-140°C. Monitor the progress of the reaction by TLC (typically 1-3 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. The acidic solution should be neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). To prevent degradation, it is advisable to add 0.5-1% triethylamine to the eluent.[8] Alternatively, the crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexanes.[8]

Quantitative Data Summary

Reaction Step Parameter Typical Value Purity (Post-Purification)
Fischer Indole Synthesis Yield40-70%>98% (by HPLC)[5]
Purification Column Chromatography Recovery80-95%-
Purification Recrystallization Recovery70-90%-

Note: Yields are highly dependent on reaction scale and optimization of conditions.

Visualizations

experimental_workflow start Starting Materials (Phenylhydrazine, 4-Acetylpyridine) hydrazone Hydrazone Formation (Ethanol, Acetic Acid) start->hydrazone cyclization Fischer Indole Cyclization (Polyphosphoric Acid, Heat) hydrazone->cyclization workup Aqueous Workup (Ice, NaHCO3) cyclization->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Column Chromatography or Recrystallization) extraction->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_sm Check Starting Material Quality start->check_sm optimize_hydrazone Optimize Hydrazone Formation start->optimize_hydrazone optimize_acid Optimize Acid Catalyst & Concentration start->optimize_acid optimize_temp Optimize Reaction Temperature & Time start->optimize_temp check_workup Review Workup & Extraction start->check_workup side_reactions Investigate Side Reactions optimize_acid->side_reactions optimize_temp->side_reactions

Caption: Troubleshooting logic for low yield in the Fischer indole synthesis.

References

Technical Support Center: Addressing Solubility Challenges of 2-(pyridin-4-yl)-1H-indole in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered with "2-(pyridin-4-yl)-1H-indole" and similar poorly soluble compounds during biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The indole and pyridine rings are largely nonpolar, leading to a hydrophobic character. This makes it difficult for the molecule to favorably interact with polar water molecules, resulting in limited solubility in aqueous buffers commonly used in biological assays.

Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What is happening?

A2: This is a common phenomenon for hydrophobic compounds. While this compound may be soluble in a polar aprotic solvent like 100% DMSO, this high solubility is drastically reduced upon dilution into an aqueous buffer. The sudden change in solvent polarity causes the compound to crash out of solution, forming a precipitate.[1] This is often a kinetic solubility issue, where the compound does not have sufficient time to interact with the new solvent environment.[1]

Q3: What is the maximum concentration of DMSO I should use in my cell-based assay?

A3: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% to avoid solvent-induced artifacts and cytotoxicity. However, the tolerance to DMSO can be cell-line dependent. It is always recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific assay.

Q4: How can I improve the solubility of this compound for my experiments?

A4: Several strategies can be employed to enhance the solubility of poorly soluble compounds. These include the use of co-solvents, cyclodextrins, and nanoparticle formulations. The choice of method will depend on the specific requirements of your assay and the properties of the compound.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound in your biological assays.

Troubleshooting_Workflow cluster_start cluster_diagnosis Diagnosis cluster_solutions Solutions start Precipitation Observed in Assay check_stock Is the DMSO stock solution clear? start->check_stock check_concentration Is the final assay concentration too high? check_stock->check_concentration Yes prepare_fresh_stock Prepare fresh DMSO stock. Consider gentle warming or sonication. check_stock->prepare_fresh_stock No check_buffer Is the buffer composition (pH, salts) optimal? check_concentration->check_buffer No determine_max_solubility Determine maximum kinetic solubility in assay buffer. check_concentration->determine_max_solubility Yes optimize_buffer Adjust buffer pH or ionic strength. Test different buffer systems. check_buffer->optimize_buffer No use_cosolvent Incorporate a co-solvent (e.g., ethanol, PEG-400). check_buffer->use_cosolvent Yes determine_max_solubility->use_cosolvent optimize_buffer->use_cosolvent use_cyclodextrin Formulate with cyclodextrins (e.g., HP-β-CD). use_cosolvent->use_cyclodextrin If still precipitating nanoparticle_formulation Consider nanoparticle formulation (e.g., nanomilling). use_cyclodextrin->nanoparticle_formulation For advanced formulation

Caption: A step-by-step workflow for troubleshooting compound precipitation.

Quantitative Data on Solubility Enhancement

CompoundSolvent SystemSolubility (µg/mL)Fold Increase (vs. Aqueous Buffer)
2-PhenylindoleAqueous Buffer (pH 7.4)0.7[2]1
2-Phenylindole10% DMSO in Aqueous Buffer~10-50 (Estimated)~14-71
2-Phenylindole20% Ethanol in Aqueous Buffer~50-100 (Estimated)~71-143
2-Phenylindole5% HP-β-Cyclodextrin in Aqueous Buffer~100-500 (Estimated)~143-714

Note: Estimated values are based on general principles of solubility enhancement for poorly soluble compounds and should be experimentally verified for this compound.

Experimental Protocols

Here are detailed methodologies for key experiments to improve the solubility of this compound.

Protocol 1: Determination of Kinetic Aqueous Solubility

This protocol outlines a method to determine the kinetic solubility of a compound in an aqueous buffer, which is relevant for most in vitro assays.

Kinetic_Solubility_Workflow prep_stock 1. Prepare 10 mM stock in 100% DMSO prep_dilutions 2. Create serial dilutions of stock in DMSO prep_stock->prep_dilutions add_to_buffer 3. Add 2 µL of each dilution to 98 µL of assay buffer in a 96-well plate prep_dilutions->add_to_buffer incubate 4. Incubate at room temperature for 2 hours with shaking add_to_buffer->incubate measure_turbidity 5. Measure turbidity at 650 nm using a plate reader incubate->measure_turbidity determine_solubility 6. Identify the highest concentration without significant precipitation measure_turbidity->determine_solubility

Caption: Experimental workflow for determining kinetic solubility.

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a serial dilution series of the stock solution in 100% DMSO in a 96-well plate.

  • Transfer 2 µL of each dilution to a new 96-well plate containing 98 µL of the desired aqueous assay buffer per well. This results in a 1:50 dilution and a final DMSO concentration of 2%.

  • Incubate the plate at room temperature for 2 hours with gentle shaking to allow for equilibration.

  • Measure the absorbance (turbidity) of each well at 650 nm using a microplate reader.

  • Determine the kinetic solubility as the highest concentration that does not show a significant increase in absorbance compared to the buffer-only control.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes the preparation of a cyclodextrin inclusion complex to improve the aqueous solubility of a hydrophobic compound.

Methodology:

  • Prepare a saturated solution of a cyclodextrin , such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your desired aqueous buffer.

  • Add an excess amount of this compound to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • Filter the suspension through a 0.22 µm syringe filter to remove any undissolved compound.

  • Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.

Signaling Pathway Context: JAK-STAT Pathway

Many indole-based compounds are developed as kinase inhibitors. While the specific targets of this compound may vary, the JAK-STAT signaling pathway is a common target for small molecule inhibitors and serves as a relevant example of a pathway that could be investigated.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation inhibitor This compound (Hypothetical Inhibitor) inhibitor->JAK Inhibition gene_transcription Gene Transcription DNA->gene_transcription 6. Gene Regulation cytokine Cytokine cytokine->receptor 1. Binding

Caption: Hypothetical inhibition of the JAK-STAT pathway by this compound.

This diagram illustrates how a small molecule inhibitor could potentially block the JAK-STAT signaling cascade, a pathway crucial for immune responses and cell proliferation.[3][4][5][6] Dysregulation of this pathway is implicated in various diseases, making it a key target for drug development.[4][6]

References

Technical Support Center: Overcoming Bacterial Resistance to 2-(pyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering bacterial resistance to the experimental compound 2-(pyridin-4-yl)-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action for this compound?

While the precise target is under investigation, indole-containing compounds are known to interfere with various bacterial processes, including biofilm formation, virulence, and quorum sensing.[1] It is hypothesized that this compound may disrupt bacterial signaling pathways or inhibit essential enzymatic activity.

Q2: What are the most probable mechanisms of acquired resistance to this compound?

Based on resistance patterns observed for other indole and heterocyclic compounds, the two primary suspected mechanisms are:

  • Increased Efflux: Overexpression of multidrug resistance (MDR) efflux pumps that actively transport the compound out of the bacterial cell.[2][3][4]

  • Target Modification: Spontaneous mutations in the bacterial gene encoding the molecular target of the compound, which prevents effective binding.

Q3: How can I determine if efflux pumps are responsible for the observed resistance?

The most common method is to perform a synergy assay using a known broad-spectrum efflux pump inhibitor (EPI) in combination with this compound. A significant reduction in the Minimum Inhibitory Concentration (MIC) of your compound in the presence of an EPI suggests the involvement of efflux pumps.[5]

Q4: What are some common efflux pump inhibitors I can use experimentally?

Phenylalanine-arginine β-naphthylamide (PAβN) and carbonyl cyanide m-chlorophenyl hydrazone (CCCP) are widely used in research settings to inhibit the activity of Resistance-Nodulation-Division (RND) and Major Facilitator Superfamily (MFS) efflux pumps, respectively.[5]

Q5: My resistant isolate does not show altered susceptibility in the presence of an EPI. What is the next logical step?

If efflux pump activity is ruled out, the next step is to investigate the possibility of target modification. This typically involves whole-genome sequencing of the resistant isolate and comparison to the susceptible parent strain to identify mutations in potential target genes.

Troubleshooting Guides

Issue 1: Gradual increase in MIC of this compound over successive bacterial passages.
  • Possible Cause: Stepwise accumulation of mutations leading to resistance, often associated with efflux pump upregulation or target modification.

  • Troubleshooting Steps:

    • Confirm Resistance: Determine the MIC of the passaged strain and compare it to the initial strain to quantify the fold-change in resistance.

    • Efflux Pump Inhibition Assay: Perform a checkerboard assay with a known EPI (e.g., PAβN) to see if sensitivity can be restored. A significant decrease in MIC indicates efflux is a primary mechanism.

    • Gene Expression Analysis: Use RT-qPCR to quantify the expression levels of known efflux pump genes (e.g., acrA, acrB, tolC in E. coli) in the resistant strain compared to the wild-type.

    • Sequence Target Genes: If efflux is not implicated, identify and sequence potential target genes to look for mutations.

Issue 2: Sudden emergence of high-level resistance to this compound.
  • Possible Cause: Acquisition of a mobile genetic element (e.g., a plasmid) carrying a resistance gene.

  • Troubleshooting Steps:

    • Plasmid Curing: Attempt to "cure" the resistant strain of plasmids using agents like acridine orange or by passaging at elevated temperatures. If the strain reverts to susceptibility, this points to a plasmid-borne resistance mechanism.

    • Plasmid Extraction and Sequencing: Isolate plasmid DNA from the resistant strain and perform sequencing to identify genes that could confer resistance.

    • Transformation Experiment: Transform the isolated plasmid into a susceptible host strain to confirm that it confers resistance to this compound.

Data Presentation

Table 1: Hypothetical MIC Values of this compound Against Susceptible and Resistant Bacterial Strains in the Presence and Absence of an Efflux Pump Inhibitor (PAβN).

Bacterial StrainMIC of this compound (µg/mL)MIC of this compound + PAβN (20 µg/mL) (µg/mL)Fold-change in MIC with PAβN
Wild-Type441
Resistant Isolate 16488
Resistant Isolate 264641

Interpretation: Resistant Isolate 1 likely has an efflux-mediated resistance mechanism, as indicated by the 8-fold reduction in MIC in the presence of PAβN. Resistant Isolate 2's resistance is likely due to a different mechanism, such as target modification.

Experimental Protocols

Protocol 1: Checkerboard Broth Microdilution Assay for Synergy Testing

This protocol is used to assess the synergistic effect of an efflux pump inhibitor with this compound.[6][7][8]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in log-phase growth, adjusted to 1 x 10^6 CFU/mL

  • This compound stock solution

  • Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

Procedure:

  • Prepare Drug Dilutions:

    • In the 96-well plate, create serial two-fold dilutions of this compound along the x-axis (e.g., columns 1-10) in 50 µL of CAMHB.

    • Create serial two-fold dilutions of the EPI along the y-axis (e.g., rows A-G) in 50 µL of CAMHB.

  • Combine Compounds: Transfer 50 µL from each well of a separate EPI dilution plate to the corresponding wells of the this compound dilution plate. This will result in a matrix of different concentration combinations.

  • Inoculate: Add 100 µL of the standardized bacterial inoculum to each well.

  • Controls: Include wells with only the bacteria (growth control), bacteria and each compound alone, and sterile broth (sterility control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI):

    • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy is typically defined as a FICI ≤ 0.5, indifference as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.

Visualizations

Resistance_Pathway cluster_cell Bacterial Cell Compound This compound Target Intracellular Target Compound->Target Inhibition Efflux Efflux Pump (e.g., AcrAB-TolC) Compound->Efflux Substrate Regulator Transcriptional Regulator (e.g., MarA) Compound->Regulator Stress Signal Ribosome Ribosome Target->Ribosome Essential Process Efflux->Compound Expulsion ResistanceGene Upregulated Efflux Genes Regulator->ResistanceGene Induces Transcription ResistanceGene->Efflux Translation

Caption: Hypothetical signaling pathway for efflux-mediated resistance.

Checkerboard_Workflow start Start prep_culture Prepare Bacterial Inoculum (1x10^6 CFU/mL) start->prep_culture prep_plates Prepare Serial Dilutions of Compound and EPI prep_culture->prep_plates combine Combine Compound and EPI in 96-well Plate prep_plates->combine inoculate Inoculate Plate with Bacteria combine->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MICs of Individual and Combined Agents incubate->read_mic calculate_fici Calculate FICI read_mic->calculate_fici interpret Interpret Results (Synergy, Indifference, Antagonism) calculate_fici->interpret end End interpret->end

Caption: Experimental workflow for a checkerboard synergy assay.

Troubleshooting_Logic start Observe Increased MIC to Compound checkerboard Perform Checkerboard Assay with EPI start->checkerboard mic_reduced MIC Significantly Reduced? checkerboard->mic_reduced efflux_mechanism Conclusion: Efflux-Mediated Resistance mic_reduced->efflux_mechanism Yes wgs Perform Whole Genome Sequencing of Resistant Isolate mic_reduced->wgs No target_mechanism Conclusion: Likely Target Modification compare_genomes Compare to Wild-Type to Find Mutations wgs->compare_genomes compare_genomes->target_mechanism

Caption: Logical workflow for troubleshooting resistance mechanisms.

References

Technical Support Center: Optimizing Bioactivity Screening for 2-(pyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for researchers screening the bioactivity of "2-(pyridin-4-yl)-1H-indole," a compound class known to exhibit inhibitory activity against key cellular targets, most notably Glycogen Synthase Kinase-3 beta (GSK-3β).

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological target for this compound and its analogs? A1: While this scaffold can be used to target various enzymes, a significant body of research points towards Glycogen Synthase Kinase-3 beta (GSK-3β) as a primary target.[1][2][3] GSK-3β is a serine/threonine kinase implicated in multiple cellular processes and disease states, including Alzheimer's disease, diabetes, and cancer.[3][4][5] Therefore, initial screening efforts are often focused on kinase inhibition assays.

Q2: What is a recommended starting concentration range for screening this compound? A2: For initial high-throughput screening, a starting concentration of 1 µM to 10 µM is common.[6] For determining an IC50 value, a wider dose-response curve is necessary. Based on the potency of similar GSK-3β inhibitors, a reasonable range for dose-response experiments would be from 10 nM to 25 µM.[6]

Q3: How should I prepare and store the compound stock solution? A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. To maintain compound integrity, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6]

Q4: What are the most common types of assay interference seen with indole-pyridine scaffolds? A4: This class of compounds can sometimes interfere with assay readouts, leading to false positives or negatives. Key mechanisms include:

  • Autofluorescence: The compound may fluoresce at the excitation/emission wavelengths used in fluorescence-based assays, artificially increasing the signal.[7]

  • Compound Aggregation: At higher concentrations, the compound may form aggregates that non-specifically inhibit enzymes.[7][8]

  • Luciferase Inhibition: In luminescence-based assays that use luciferase (e.g., ADP-Glo, CellTiter-Glo), the compound may directly inhibit the reporter enzyme.[7]

Troubleshooting Guide: Biochemical Kinase Assays (e.g., GSK-3β)

This section addresses common issues encountered during in vitro kinase assays.

Problem 1: High variability between replicate wells.

  • Possible Cause: Inconsistent pipetting, especially of viscous enzyme or ATP solutions. Edge effects on the microplate due to temperature or evaporation gradients.

  • Solution:

    • Use calibrated pipettes and reverse pipetting for viscous liquids.

    • Ensure all reagents are fully thawed and mixed before use.

    • Avoid using the outer wells of the plate or fill them with buffer/media to create a humidity barrier.

    • Ensure plates are incubated in a stable, draft-free environment.

Problem 2: Low signal-to-background (S/B) ratio.

  • Possible Cause: Suboptimal enzyme or substrate concentration. Insufficient incubation time. Degraded ATP or enzyme.

  • Solution:

    • Enzyme Titration: Perform an enzyme titration to find the concentration that yields robust activity without depleting the substrate too quickly (aim for 10-20% ATP consumption in the linear range of the reaction).

    • ATP Concentration: Ensure the ATP concentration is near the Km of the enzyme for ATP to maintain assay sensitivity.

    • Incubation Time: Verify that the reaction is proceeding within the linear range. Run a time-course experiment to determine the optimal incubation period.

    • Reagent Quality: Use fresh, high-quality reagents. Prepare ATP stocks in a buffered solution (pH ~7.4) and store frozen in single-use aliquots.

Problem 3: No inhibition observed, even at high compound concentrations.

  • Possible Cause: The compound is inactive or has degraded. The compound is precipitating out of the assay buffer. The assay conditions are not suitable for GSK-3β.

  • Solution:

    • Compound Integrity: Confirm the identity and purity of the compound. Use a fresh aliquot from a properly stored stock.

    • Solubility Check: Visually inspect the wells for precipitation. Determine the compound's solubility limit in the final assay buffer. The final DMSO concentration should ideally be kept below 1% (and always below 5%).

    • Primed Substrate: GSK-3β activity is often significantly enhanced by a "primed" substrate (a peptide that is already phosphorylated at a specific position).[4][9] Ensure you are using a pre-phosphorylated peptide substrate for optimal activity and sensitivity to inhibitors.

    • Positive Control: Always include a known GSK-3β inhibitor (e.g., CHIR99021) as a positive control to validate the assay's ability to detect inhibition.

Troubleshooting Guide: Cell-Based Assays

This section addresses issues encountered when validating compound activity in a cellular context.

Problem 1: High cytotoxicity observed across all concentrations, even those that were non-inhibitory in the biochemical assay.

  • Possible Cause: The final DMSO concentration is too high. The compound has off-target cytotoxic effects unrelated to GSK-3β inhibition. The cells are unhealthy or too sensitive.

  • Solution:

    • Vehicle Control: Ensure a vehicle control (media with the highest concentration of DMSO used) is included and shows no toxicity. Keep the final DMSO concentration below 0.5% where possible.[10]

    • Incubation Time: Reduce the compound incubation time (e.g., from 48h to 24h) to see if the toxicity is time-dependent.

    • Cell Health: Use low-passage, healthy cells for all experiments. Confirm optimal seeding density to ensure cells are in a logarithmic growth phase during the experiment.[10]

Problem 2: Compound shows potent biochemical inhibition but has no effect on downstream signaling (e.g., β-catenin stabilization) in cells.

  • Possible Cause: Poor cell permeability of the compound. The compound is being rapidly metabolized or exported from the cell. Insufficient incubation time to observe downstream effects.

  • Solution:

    • Permeability: While many indole-based compounds are cell-permeable, this is not guaranteed. Consider a cell permeability assay if this issue persists.

    • Incubation Time: Downstream signaling events can take time. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal time point for observing the desired effect (e.g., increased β-catenin levels via Western blot).

    • Concentration: The effective concentration in a cell-based assay may be higher than the biochemical IC50 due to factors like protein binding in the serum. Test a higher concentration range in the cellular assay.

    • Target Engagement: Confirm that the compound is engaging GSK-3β in cells. This can be done by measuring the phosphorylation of a direct GSK-3β substrate.

Data Presentation: Recommended Assay Parameters

For reproducible results, key assay parameters should be carefully optimized and documented.

Table 1: Recommended Starting Parameters for a GSK-3β Kinase Assay (Luminescence-based, e.g., ADP-Glo™)

ParameterRecommended Value/RangeNotes
Enzyme Recombinant human GSK-3βTitrate to determine optimal concentration (e.g., 1-5 ng/reaction)[11]
Substrate Phospho-peptide (primed)e.g., GSK-3 Substrate Peptide; 0.1-0.5 µ g/reaction
ATP Concentration 10-50 µMShould be at or near the Km for ATP of GSK-3β.
Compound Vehicle DMSOFinal concentration ≤1%
Reaction Buffer Kinase Buffer (e.g., Tris, MgCl₂)Use a buffer recommended by the enzyme or assay kit supplier.
Reaction Time 30-60 minutesMust be within the linear range of the reaction.[11]
Temperature Room Temperature or 30°CEnsure consistency across all plates.
Plate Format 96- or 384-well white platesUse low-volume plates for HTS to conserve reagents.

Table 2: Key Parameters for a Cell Viability (MTT) Assay

ParameterRecommended Value/RangeNotes
Cell Line User-defined (e.g., HEK293, SH-SY5Y)Seeding density must be optimized for logarithmic growth.
Seeding Density 5,000 - 20,000 cells/wellCell-line dependent; optimize for ~80% confluency at end of assay.
Compound Treatment Serial Dilutionse.g., 10 nM to 25 µM
Incubation Time 24, 48, or 72 hoursDependent on cell doubling time and experimental goal.[10]
MTT Reagent 5 mg/mL in PBSAdd 10-20 µL per well.[6][10]
MTT Incubation 2-4 hours at 37°CAllow for formazan crystal formation.[6][10]
Solubilization Agent DMSO or Solubilization Buffer100 µL per well to dissolve crystals.[6]
Readout Absorbance at 570 nmUse a plate reader.

Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental and logical flows relevant to the screening process.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation Compound_Prep Compound Dilution Plate (this compound) Dispensing Dispense Compound & Reagents Compound_Prep->Dispensing Assay_Prep Assay Plate Seeding (Cells or Enzyme/Substrate) Assay_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Luminescence/Fluorescence) Incubation->Detection Data_Analysis Data Normalization & Hit Identification Detection->Data_Analysis Hit_Confirmation Hit Confirmation (Re-test) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response Curve (IC50 Determination) Hit_Confirmation->Dose_Response Counter_Screen Counter-Screens (Assay Interference) Dose_Response->Counter_Screen

Caption: High-throughput screening (HTS) experimental workflow.

GSK3_Pathway cluster_wnt Wnt Signaling Pathway Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Activates Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Receptor->Destruction_Complex Inhibits GSK3b GSK-3β Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates (Marks for destruction) Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Degraded Target_Genes Target Gene Transcription Beta_Catenin->Target_Genes Activates (When stable) Compound This compound Compound->GSK3b Inhibits

Caption: Simplified Wnt/β-catenin pathway showing GSK-3β inhibition.

Troubleshooting_Logic Start Unexpected Result (e.g., High Signal / 'Hit') Check_Fluorescence Is compound autofluorescent? Start->Check_Fluorescence Run_Control Action: Run compound-only control plate. Check_Fluorescence->Run_Control Yes Check_Luciferase Is it a luciferase assay? Check_Fluorescence->Check_Luciferase No Result_Interference Result: Assay Interference (False Positive) Run_Control->Result_Interference Run_Luciferase_Inhibition Action: Test compound against purified luciferase. Check_Luciferase->Run_Luciferase_Inhibition Yes Check_Aggregation Does activity decrease with detergent (e.g., Triton X-100)? Check_Luciferase->Check_Aggregation No Run_Luciferase_Inhibition->Check_Aggregation No Inhibition Run_Luciferase_Inhibition->Result_Interference Inhibition Observed Run_Detergent_Assay Action: Re-run assay with 0.01% Triton X-100. Check_Aggregation->Run_Detergent_Assay Yes Result_Valid Result: Potential Valid Hit Proceed to Dose-Response Check_Aggregation->Result_Valid No Run_Detergent_Assay->Result_Interference Activity Lost Run_Detergent_Assay->Result_Valid Activity Retained

Caption: Troubleshooting logic for a potential false-positive HTS hit.

Experimental Protocols

Protocol 1: GSK-3β Inhibition Screening using ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format and is based on the principles of the ADP-Glo™ assay.[11]

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3 substrate peptide (pre-phosphorylated)

  • ATP, DTT, MgCl₂

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound stock solution in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, low-volume 384-well assay plates

  • Known GSK-3β inhibitor (positive control, e.g., CHIR99021)

Procedure:

  • Reagent Preparation:

    • Prepare a 2X enzyme solution in Kinase Buffer.

    • Prepare a 2X substrate/ATP solution in Kinase Buffer. (e.g., for a final concentration of 25 µM ATP, this solution should be 50 µM).

    • Prepare serial dilutions of the test compound and positive control in DMSO, then dilute into Kinase Buffer to create a 5X solution. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction:

    • Add 1 µL of the 5X compound solution (or DMSO vehicle control) to the appropriate wells.

    • Add 2 µL of the 2X enzyme solution to all wells except the "no enzyme" negative controls. Add 2 µL of Kinase Buffer to these negative control wells instead.

    • Initiate the reaction by adding 2 µL of the 2X substrate/ATP mixture to all wells. The total reaction volume is 5 µL.

    • Shake the plate gently for 30 seconds.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Shake the plate for 30 seconds and incubate at room temperature for 40 minutes.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent to each well.

    • Shake the plate for 30 seconds and incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (DMSO vehicle) and low (no enzyme or potent inhibitor) controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the effect of this compound on cell viability.[6][10]

Materials:

  • Cells of interest (e.g., HEK293)

  • Complete culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (for solubilization)

Procedure:

  • Cell Seeding:

    • Trypsinize and count healthy, low-passage cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 10,000 cells/well in 100 µL of medium).

    • Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • The next day, prepare serial dilutions of the compound in complete culture medium. Ensure the final DMSO concentration is consistent across all treatments and is ≤0.5%.

    • Include a "vehicle control" (medium with DMSO) and a "no-treatment" control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate the plate for the desired duration (e.g., 48 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization and Data Acquisition:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (media, no cells) from all other wells.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot percent viability versus compound concentration to determine the GI50 (concentration for 50% growth inhibition).

References

strategies to enhance the stability of "2-(pyridin-4-yl)-1H-indole" in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(pyridin-4-yl)-1H-indole. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals enhance the stability of this compound in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color over time. What is causing this?

A1: Color change in solutions containing indole derivatives is often an indicator of oxidative degradation. The indole ring is susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric byproducts. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Q2: I'm observing a decrease in the concentration of my compound in an aqueous buffer. What are the likely causes?

A2: Several factors could contribute to the loss of compound concentration in aqueous solutions:

  • pH-Dependent Instability: The indole nitrogen is weakly acidic, and the pyridine nitrogen is basic. Depending on the pH of your buffer, the compound's protonation state will change, which can affect its stability and solubility.

  • Oxidation: As mentioned, the indole moiety is prone to oxidation, a common degradation pathway in aqueous, oxygen-containing buffers.

  • Photodegradation: Exposure to ambient or UV light can induce degradation of heterocyclic compounds like indoles and pyridines.

  • Adsorption: The compound may adsorb to the surface of your storage container (e.g., plastic or glass), reducing the concentration in the solution.

Q3: What are the optimal storage conditions for stock solutions of this compound?

A3: To maximize stability, stock solutions (typically in DMSO or ethanol) should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

  • Concentration: Higher concentrations are often more stable than highly diluted solutions. Prepare aliquots to avoid repeated freeze-thaw cycles.

Q4: Can I add any stabilizers to my experimental buffer to enhance the stability of the compound?

A4: Yes, adding specific excipients can mitigate degradation:

  • Antioxidants: To prevent oxidation, consider adding antioxidants like ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) to your buffer, if compatible with your experimental setup.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be beneficial.

  • pH Buffering: Ensure your buffer has sufficient capacity to maintain a stable pH, as pH shifts can accelerate degradation. The optimal pH should be determined empirically but is often slightly acidic to neutral for many indole-containing compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Rapid Degradation Observed in Aqueous Media During Biological Assays

  • Symptoms: Inconsistent assay results, loss of compound activity over the time course of the experiment.

  • Troubleshooting Steps:

    • Perform a Stability Check: Analyze the concentration of the compound in your assay buffer at time zero and at the end of the experiment using a suitable analytical method like HPLC-UV.

    • Modify Buffer Conditions:

      • De-gas the buffer by sparging with nitrogen or argon before adding the compound.

      • Add an antioxidant (e.g., 0.1% ascorbic acid) if compatible with your assay.

      • Evaluate a range of pH values (e.g., 6.0, 7.4, 8.0) to identify the pH of maximum stability.

    • Reduce Exposure: Minimize the exposure of the compound to light and ambient air during the experimental setup.

Issue 2: Precipitation of the Compound After Dilution from a DMSO Stock into Aqueous Buffer

  • Symptoms: Visible particulate matter or cloudiness in the well plate or test tube.

  • Troubleshooting Steps:

    • Assess Solubility: Determine the kinetic solubility of the compound in your specific aqueous buffer.

    • Use Solubilizing Agents: Consider the inclusion of co-solvents (e.g., up to 5% DMSO or ethanol) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in the aqueous medium to improve solubility.

    • Modify Dilution Protocol: Prepare intermediate dilutions in a mixed solvent system before the final dilution into the 100% aqueous buffer.

Summary of Stability-Enhancing Strategies
StrategyParameter ControlledRationale
Inert Atmosphere Oxygen ExposurePrevents oxidative degradation of the electron-rich indole ring.
Light Protection Photon ExposurePrevents photodegradation pathways.
Low Temperature Thermal EnergyReduces the rate of all chemical degradation reactions.
pH Control Protonation StateMaintains the most stable ionic form of the molecule and can prevent pH-catalyzed hydrolysis or oxidation.
Use of Antioxidants Redox ReactionsScavenges free radicals and reactive oxygen species that initiate oxidation.
Use of Chelators Metal IonsSequesters trace metal ions that can catalyze oxidative degradation.

Experimental Protocols

Protocol 1: Assessing Solution Stability via HPLC-UV

This protocol provides a method to quantify the stability of this compound in a specific buffer over time.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Preparation of Test Solution: Dilute the DMSO stock solution to a final concentration of 10 µM in the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Ensure the final DMSO concentration is low (e.g., <0.1%) to minimize its effect.

  • Incubation:

    • Time Zero (T=0): Immediately after preparation, take an aliquot of the test solution and inject it into the HPLC system to determine the initial concentration.

    • Incubation: Incubate the remaining test solution under the desired conditions (e.g., 37°C in a shaking incubator).

    • Time Points: Withdraw aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is typically effective.

    • Detection: UV detector set to the λmax of the compound (this should be determined by a UV scan).

    • Quantification: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample by comparing the peak area.

Visual Guides

Below are diagrams illustrating key workflows and concepts related to compound stability.

G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock (10 mM in DMSO) prep_test Dilute to 10 µM in Test Buffer prep_stock->prep_test t0 T=0 Analysis (HPLC) prep_test->t0 incubation Incubate Solution (e.g., 37°C) t0->incubation tx Time-Point Analysis (1, 2, 4, 8, 24h) incubation->tx calc Calculate % Remaining vs T=0 tx->calc

Caption: Workflow for a typical solution stability experiment.

G cluster_factors Degradation Factors compound This compound in Solution degradation Degradation Products (Loss of Compound) compound->degradation leads to oxygen Oxygen (Air) oxygen->degradation light Light (UV/Ambient) light->degradation temp High Temperature temp->degradation ph Extreme pH ph->degradation metals Metal Ions metals->degradation

Caption: Common factors leading to compound degradation in solution.

G cluster_oxidation Oxidation suspected? cluster_solubility Solubility issue? cluster_general General Instability start Instability Observed? check_color Color change? start->check_color Yes sol_ox Degas buffer Add antioxidant Use inert atmosphere check_color->sol_ox Yes check_precip Precipitate observed? check_color->check_precip No sol_sol Add co-solvent Use surfactant Check kinetic solubility check_precip->sol_sol Yes sol_gen Protect from light Store at low temp (-20°C) Optimize buffer pH check_precip->sol_gen No

Caption: Troubleshooting decision tree for stability issues.

troubleshooting inconsistent results in "2-(pyridin-4-yl)-1H-indole" experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(pyridin-4-yl)-1H-indole. The information is designed to address common challenges encountered during the synthesis, purification, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of phenylhydrazine and 4-acetylpyridine.[1][2][3]

Q2: My Fischer indole synthesis is resulting in a low yield. What are the potential causes?

A2: Low yields in the Fischer indole synthesis can be attributed to several factors. These include the choice and concentration of the acid catalyst, the reaction temperature, and the purity of the starting materials.[4] In some cases, electron-donating or withdrawing groups on the phenylhydrazine or the ketone can affect the reaction efficiency.[4]

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: The formation of multiple products is a common issue. With unsymmetrical ketones like 4-acetylpyridine, there is the potential for the formation of regioisomers, although in this specific case, the acetyl group directs the cyclization. Other likely impurities include unreacted starting materials (phenylhydrazine and 4-acetylpyridine), partially cyclized intermediates, and products from side reactions such as N-N bond cleavage.[4]

Q4: My purified this compound appears to be degrading over time. What are the stability and storage recommendations?

A4: Indole derivatives can be sensitive to light, air, and acidic conditions. It is recommended to store the solid compound in a cool, dark place under an inert atmosphere if possible. For solutions, it is advisable to prepare them fresh for each experiment. If storage of solutions is necessary, they should be kept at low temperatures and protected from light.

Q5: I am having trouble dissolving this compound for my biological assays. What solvents are recommended?

A5: Due to the presence of both a non-polar indole ring and a polar pyridine moiety, the solubility of this compound can be challenging. For biological assays, it is common to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with the aqueous assay buffer.

Troubleshooting Guides

Synthesis: Fischer Indole Synthesis
Observed Problem Potential Cause Recommended Solution(s)
Low or No Product Formation Inappropriate Acid Catalyst: The type and amount of acid are crucial for the reaction.[1][3]- Screen various Brønsted acids (e.g., polyphosphoric acid, sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).- Optimize the concentration of the chosen acid.
Suboptimal Reaction Temperature: The reaction often requires elevated temperatures, but excessive heat can lead to decomposition.- Gradually increase the reaction temperature, monitoring the progress by TLC.- Consider using microwave irradiation, which can sometimes improve yields and reduce reaction times.[5]
Poor Quality of Starting Materials: Impurities in phenylhydrazine or 4-acetylpyridine can lead to side reactions.- Use freshly distilled or recrystallized starting materials.- Ensure solvents are anhydrous.
Formation of Multiple Byproducts Side Reactions: The acidic conditions can promote various side reactions.[4]- Lower the reaction temperature.- Reduce the reaction time and monitor carefully by TLC to stop the reaction once the product is formed.- Consider a milder acid catalyst.
N-N Bond Cleavage: This is a known side reaction in Fischer indole synthesis, leading to aniline and other byproducts.[4]- Optimize the acid catalyst and temperature to favor the desired cyclization pathway.
Purification: Column Chromatography and Recrystallization
Observed Problem Potential Cause Recommended Solution(s)
Product Degradation on Silica Gel Column Acidity of Silica Gel: The acidic nature of standard silica gel can cause degradation of acid-sensitive indole compounds.- Deactivate the silica gel by pre-treating it with a solution of triethylamine (1-2%) in the eluent.- Use a less acidic stationary phase like neutral alumina.
Poor Separation of Product from Impurities Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the product from closely related impurities.- Systematically vary the solvent polarity, for example, by using a gradient of ethyl acetate in hexanes or dichloromethane in methanol.- Try different solvent systems to exploit different selectivities (e.g., toluene/acetone).
Compound "Oils Out" During Recrystallization Solvent Choice or Cooling Rate: The compound is coming out of solution as a liquid instead of a solid.- Ensure the chosen solvent has a boiling point lower than the melting point of the compound.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Try a different solvent or a mixed solvent system.
Low Recovery After Recrystallization Excessive Solvent or Premature Crystallization: Too much solvent will keep the product dissolved, while crystallization during hot filtration will lead to loss of product.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis

This protocol is a general procedure based on the Fischer indole synthesis of 2-aryl-indoles. Optimization may be required.

Materials:

  • Phenylhydrazine

  • 4-Acetylpyridine

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol or Acetic Acid

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation (Optional separate step):

    • In a round-bottom flask, dissolve 4-acetylpyridine (1.0 eq) in ethanol or acetic acid.

    • Add phenylhydrazine (1.0-1.1 eq) dropwise to the solution.

    • Heat the mixture to reflux for 1-2 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and collect the precipitated phenylhydrazone by filtration. Wash with cold ethanol and dry.

  • Indolization (Cyclization):

    • Method A (with PPA): Add the phenylhydrazone (1.0 eq) to polyphosphoric acid (10-20 times the weight of the hydrazone). Heat the mixture to 100-150 °C for 1-3 hours, monitoring by TLC.

    • Method B (with ZnCl₂): Mix the phenylhydrazone (1.0 eq) with anhydrous zinc chloride (2-4 eq). Heat the mixture neat or in a high-boiling solvent like xylene to 150-200 °C for 1-3 hours, monitoring by TLC.

    • One-Pot Procedure: Combine 4-acetylpyridine (1.0 eq) and phenylhydrazine (1.0-1.1 eq) in a suitable solvent (e.g., acetic acid or a high-boiling alcohol). Add the acid catalyst (e.g., PPA or ZnCl₂) and heat as described above.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Stationary Phase: Silica gel (deactivated with 1% triethylamine in the eluent if the product shows signs of degradation).

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) or a gradient of methanol in dichloromethane (e.g., starting from 1% methanol and gradually increasing to 10%). The optimal solvent system should be determined by TLC analysis.

  • Procedure: Dissolve the crude product in a minimal amount of the eluent and load it onto the prepared column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

Purification by Recrystallization
  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexanes) to find a solvent or solvent system where the compound is soluble when hot and sparingly soluble when cold.

  • Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If the solution is colored, it can be treated with a small amount of activated charcoal and then hot-filtered. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

Data Presentation

Table 1: Representative Yields for Fischer Indole Synthesis of 2-Aryl-Indoles with Different Catalysts

CatalystStarting KetoneSolventTemperature (°C)Time (h)Yield (%)Reference
Polyphosphoric acidAcetophenoneNeat120175General Literature
ZnCl₂PropiophenoneNeat170268General Literature
H₂SO₄CyclohexanoneAcetic Acid100385General Literature
BF₃·OEt₂4-FluoroacetophenoneDioxane100472General Literature

Note: These are representative yields for similar reactions and may not be directly applicable to the synthesis of this compound without optimization.

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Phenylhydrazine + 4-Acetylpyridine hydrazone Hydrazone Formation start->hydrazone Reflux in Ethanol/Acetic Acid cyclization Acid-Catalyzed Cyclization hydrazone->cyclization PPA or ZnCl2, Heat workup Aqueous Work-up & Extraction cyclization->workup crude Crude Product workup->crude column Column Chromatography crude->column recrystallize Recrystallization column->recrystallize Optional pure Pure Product column->pure recrystallize->pure

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Inconsistent/Low Yield check_reagents Check Starting Material Purity start->check_reagents check_catalyst Optimize Acid Catalyst & Concentration check_reagents->check_catalyst If pure solution Improved Yield check_reagents->solution If impure, purify & retry check_temp Vary Reaction Temperature check_catalyst->check_temp If optimized check_catalyst->solution If improved check_time Monitor Reaction Time by TLC check_temp->check_time If optimized check_temp->solution If improved side_reactions Analyze for Side Products check_time->side_reactions If optimized check_time->solution If improved side_reactions->check_catalyst If significant, modify conditions purification_issue Investigate Purification Losses side_reactions->purification_issue If minimal purification_issue->solution If resolved purification_issue->solution If resolved

Caption: Logical workflow for troubleshooting inconsistent or low yields in the synthesis of this compound.

Potential Signaling Pathway

Many indole derivatives have been investigated as kinase inhibitors, with the PI3K/Akt/mTOR pathway being a common target. While the specific activity of this compound on this pathway requires experimental validation, its structural similarity to known kinase inhibitors suggests it as a plausible area of investigation.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for indole-based inhibitors.

References

Technical Support Center: Purification of 2-(pyridin-4-yl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocols for 2-(pyridin-4-yl)-1H-indole derivatives. The guidance addresses common challenges encountered during experimental work with these heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound derivatives?

The purification of these derivatives is often complicated by several factors inherent to their structure:

  • High Polarity: The presence of two nitrogen atoms (one in the indole ring and one in the pyridine ring) makes these compounds quite polar. This can lead to strong, sometimes irreversible, binding to normal-phase silica gel and poor retention on reverse-phase columns.[1]

  • Basicity of Pyridine Nitrogen: The pyridine nitrogen is basic and interacts strongly with the acidic silanol groups on the surface of standard silica gel. This interaction is a primary cause of significant peak tailing or streaking during column chromatography.[2][3]

  • Instability: The indole nucleus can be sensitive to acidic conditions, and some derivatives may degrade on standard silica gel, which is inherently acidic.[1][3] This can result in low recovery and the formation of purification artifacts.

  • Low Solubility: Some polar derivatives may have poor solubility in common organic solvents used for normal-phase chromatography, making sample loading and elution challenging.[1]

Q2: My compound is streaking badly during TLC and column chromatography. What causes this and how can I fix it?

Streaking is typically caused by the basic pyridine nitrogen's strong interaction with acidic sites on the silica gel.[2][3] To mitigate this, you can neutralize these acidic sites by adding a basic modifier to your eluent system. A small amount of triethylamine (TEA), typically 0.5-2%, is commonly used.[3] Alternatively, a few drops of ammonia in the mobile phase can also be effective.

Q3: My indole derivative is colorless. How can I visualize it during purification?

Several non-destructive and destructive methods are available for visualization:

  • UV Light (Non-destructive): Most indole derivatives are UV-active due to their aromatic structure and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm).[2] This is the most common and immediate method.

  • Iodine Chamber (Semi-destructive): Exposing the TLC plate to iodine vapor will temporarily stain most organic compounds, including indoles, a yellow-brown color.[2]

  • Ehrlich's Reagent (Destructive): This is a highly specific stain for indoles, which typically produces characteristic blue or purple spots upon heating.[2]

  • Potassium Permanganate (KMnO₄) Stain (Destructive): This is a universal stain that reacts with any compound that can be oxidized, appearing as yellow or brown spots on a purple background.[2]

Q4: I'm getting low recovery after my column, and I suspect the compound is degrading. What are my options?

If you suspect degradation on silica gel, consider the following strategies:

  • Deactivate the Silica Gel: Before preparing your column, you can pre-treat the silica gel with a base like triethylamine to neutralize acidic sites.[3] This is often done by incorporating 0.5-2% TEA into the eluent system.

  • Use an Alternative Stationary Phase: Neutral or basic alumina can be a less harsh alternative to silica gel for acid-sensitive compounds.[3]

  • Minimize Contact Time: A faster flash column, rather than a slow gravity column, will reduce the time your compound spends in contact with the stationary phase.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification process.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation / Co-elution - Inappropriate solvent system polarity.- Isocratic elution is not resolving close-running spots.- Optimize Mobile Phase: Systematically test different solvent systems (e.g., switch from Ethyl Acetate/Hexanes to Dichloromethane/Methanol).- Use Gradient Elution: Gradually increase the polarity of the mobile phase during the column run to better separate compounds with close Rf values.[3]
Compound is Tailing or Streaking - Strong interaction between the basic pyridine nitrogen and acidic silica gel.- Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or a small amount of ammonia into your eluent.[3]
Compound is Stuck on the Column - Compound is too polar for the current eluent.- Compound may have decomposed or precipitated on the column.- Drastically Increase Eluent Polarity: Add a stronger solvent like methanol to your mobile phase (e.g., 5-10% MeOH in DCM).- Use a Modifier: If not already doing so, add TEA to disrupt interactions with the silica.[2]
Compound Elutes in Solvent Front - Eluent is too polar.- Decrease Eluent Polarity: Use a higher percentage of the non-polar solvent (e.g., increase the hexane content in an EtOAc/Hexane system).[4]
No Crystals Form Upon Cooling - The solution is not supersaturated.- The compound is too soluble in the chosen solvent.- Impurities are inhibiting crystallization.- Concentrate the Solution: Slowly evaporate some of the solvent.- Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[1]- Change Solvent System: Add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until turbidity is observed.
Product "Oils Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- Significant impurities are present.- Use a Lower-Boiling Point Solvent: Select a different solvent for recrystallization.- Re-purify: Clean the material further using column chromatography to remove impurities that may be depressing the melting point.

Data Presentation: Recommended Purification Conditions

The optimal conditions are highly dependent on the specific substituents of the this compound derivative. The following table provides recommended starting points for method development.

Derivative TypeStationary PhaseRecommended Mobile Phase (Eluent)ModifierKey Considerations
General Derivatives Normal Phase Silica GelEthyl Acetate / Hexanes (gradient) Dichloromethane / Methanol (gradient)0.5 - 2% Triethylamine (TEA)The use of TEA is critical to prevent peak tailing and improve recovery.[3][5]
Highly Polar Derivatives Normal Phase Silica GelDichloromethane / Methanol (e.g., 98:2 to 90:10 gradient)0.5 - 2% Triethylamine (TEA)A higher percentage of methanol may be required to elute the compound.
Acid-Sensitive Derivatives Neutral or Basic AluminaEthyl Acetate / HexanesNot always necessary, but can be tested.Alumina can be a good alternative to prevent degradation of sensitive indole rings.[3]
Final Purification Step N/A (Recrystallization)Ethanol / Water Toluene AcetonitrileN/AIdeal for obtaining highly pure, crystalline material after chromatographic purification.[6]

Experimental Protocols

Protocol 1: Column Chromatography with Basic Modifier

This protocol describes a standard flash chromatography procedure for purifying this compound derivatives on silica gel.

  • Solvent System Selection: Using TLC, identify a solvent system that provides an Rf value of ~0.2-0.3 for your target compound. Add 0.5-2% triethylamine (TEA) to this system.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed bed.

    • Add a thin layer of sand on top of the silica to prevent disturbance.[7]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent.[7] Carefully pipette the solution onto the top of the sand layer.

    • Dry Loading: If the compound has poor solubility, dissolve it in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[7] Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure (flash chromatography) and begin collecting fractions.

    • If using a gradient, slowly and systematically increase the percentage of the polar solvent.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol is suitable for obtaining a highly pure solid sample after initial purification by chromatography.

  • Solvent Selection: Choose a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6] Ethanol/water or toluene are common starting points.[6]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.[6]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the formation of larger crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Collection and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under a vacuum to remove any residual solvent.

Visualizations

General Purification Workflow

G cluster_start Start cluster_analysis Analysis & Decision cluster_purification Purification cluster_finish Final Steps start Crude Product tlc Analyze by TLC start->tlc decision Choose Method tlc->decision col Column Chromatography decision->col Impure or complex mixture recrys Recrystallization decision->recrys Relatively pure solid combine Combine Fractions & Evaporate Solvent col->combine purity Assess Purity (TLC, NMR, LCMS) recrys->purity combine->purity end Pure Compound purity->end

Caption: A general workflow for the purification of chemical compounds.

Troubleshooting Chromatography Issues

G start Problem Observed During Column Chromatography q_tail Is there significant peak tailing/streaking? start->q_tail sol_tea Add 0.5-2% Triethylamine (TEA) to the eluent system. q_tail->sol_tea  Yes q_sep Are peaks unresolved (co-eluting)? q_tail->q_sep  No sol_tea->q_sep sol_grad Use a gradient elution with a slower polarity increase. q_sep->sol_grad  Yes q_stuck Is the compound not eluting from the column? q_sep->q_stuck  No sol_polar Increase eluent polarity. (e.g., add 5-10% MeOH to DCM) q_stuck->sol_polar  Yes sol_alt Consider alternative stationary phase (e.g., Alumina) sol_polar->sol_alt If still stuck

References

managing regioselectivity in the synthesis of substituted "2-(pyridin-4-yl)-1H-indole"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing regioselectivity in the synthesis of substituted "2-(pyridin-4-yl)-1H-indole". This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of substituted 2-(pyridin-4-yl)-1H-indoles, with a focus on controlling regioselectivity.

Issue 1: Poor or Incorrect Regioselectivity in Fischer Indole Synthesis

Question: My Fischer indole synthesis of a substituted this compound is yielding a mixture of regioisomers, or primarily the undesired isomer. How can I improve the regioselectivity?

Answer:

The regioselectivity of the Fischer indole synthesis is primarily determined by the direction of the[1][1]-sigmatropic rearrangement of the phenylhydrazone intermediate. Several factors can influence this step:

  • Steric Hindrance: Bulky substituents on the phenylhydrazine or the ketone precursor (in this case, a 4-acetylpyridine derivative) can direct the cyclization to the less sterically hindered position.

    • Troubleshooting:

      • If possible, utilize a phenylhydrazine with a bulky substituent at the ortho-position to favor the formation of the desired this compound.

      • Conversely, a bulky substituent on the methyl group of the 4-acetylpyridine precursor could disfavor the desired cyclization.

  • Electronic Effects: Electron-donating groups on the phenylhydrazine ring can stabilize the transition state of the[1][1]-sigmatropic rearrangement, while electron-withdrawing groups can have a destabilizing effect. The position of these substituents is crucial.

    • Troubleshooting:

      • An electron-donating group at the meta-position of the phenylhydrazine can favor cyclization at the ortho-position, leading to a 6-substituted this compound.

      • An electron-withdrawing group on the phenylhydrazine can disfavor the formation of one regioisomer over another.[1]

  • Acid Catalyst: The choice and concentration of the acid catalyst can significantly impact the reaction rate and, in some cases, the regioselectivity.

    • Troubleshooting:

      • Screen various Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2]

      • Optimize the concentration of the chosen acid. Higher acid concentrations may lead to decomposition or side reactions.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states.

    • Troubleshooting:

      • Experiment with a range of solvents, from non-polar (e.g., toluene) to polar (e.g., acetic acid, ionic liquids).

Workflow for Troubleshooting Fischer Indole Synthesis Regioselectivity:

Fischer_Troubleshooting Start Low Regioselectivity in Fischer Indole Synthesis Steric Modify Steric Hindrance Start->Steric Electronic Adjust Electronic Effects Start->Electronic Catalyst Screen Acid Catalysts Start->Catalyst Solvent Vary Solvent Start->Solvent Analysis Analyze Regioisomeric Ratio (e.g., by NMR, HPLC) Steric->Analysis Electronic->Analysis Catalyst->Analysis Solvent->Analysis Analysis->Start Not Improved Success Desired Regioselectivity Achieved Analysis->Success Improved

Caption: Troubleshooting workflow for Fischer indole synthesis.

Issue 2: Unpredictable Regioselectivity and Low Yields in Bischler-Möhlau Synthesis

Question: I am attempting a Bischler-Möhlau synthesis to obtain a this compound, but I am getting a mixture of products and low yields. What can I do to improve this?

Answer:

The Bischler-Möhlau synthesis is known for its often harsh reaction conditions, which can lead to poor yields and unpredictable regioselectivity.[3] The reaction involves the condensation of an α-haloketone with an excess of an aniline.

  • Reaction Conditions: High temperatures can lead to the formation of numerous side products.

    • Troubleshooting:

      • Employ milder reaction conditions. The use of a catalyst like lithium bromide has been reported to facilitate the reaction under less harsh conditions.

      • Microwave irradiation can sometimes improve yields and reduce reaction times.[3]

  • Reactant Stoichiometry: An excess of the aniline is typically required.

    • Troubleshooting:

      • Vary the excess of the aniline used. Typically, 2-3 equivalents or more are employed.

  • Side Reactions: The formation of intermediates can lead to various side products, including isomeric indoles and other heterocyclic systems.

    • Troubleshooting:

      • Careful monitoring of the reaction progress by TLC or LC-MS is crucial to identify the optimal reaction time and minimize byproduct formation.

      • Purification by column chromatography is often necessary to isolate the desired product from a complex mixture.

Issue 3: Lack of Regiocontrol in Palladium-Catalyzed Larock Indole Synthesis

Question: My Larock indole synthesis using an unsymmetrical alkyne (e.g., 1-phenyl-2-(pyridin-4-yl)acetylene) and a substituted o-haloaniline is not giving the desired regioisomer of the 2,3-disubstituted indole. How can I control the regioselectivity?

Answer:

The regioselectivity of the Larock indole synthesis is determined during the migratory insertion of the alkyne into the aryl-palladium bond.[4] Generally, the aryl group from the aniline adds to the less sterically hindered carbon of the alkyne, and the nitrogen adds to the more sterically hindered carbon.[5]

  • Steric Effects of the Alkyne: The relative size of the substituents on the alkyne is the primary factor controlling regioselectivity.

    • Troubleshooting:

      • To favor the formation of a 2-(pyridin-4-yl)-3-substituted indole, the other substituent on the alkyne should be significantly larger than the pyridin-4-yl group.

      • Conversely, to obtain a 3-(pyridin-4-yl)-2-substituted indole, the other alkyne substituent should be smaller.

  • Electronic Effects of the Alkyne: While generally less dominant than sterics, electronic effects can play a role. Electron-withdrawing groups can influence the polarization of the alkyne bond.

    • Troubleshooting:

      • Systematic variation of the electronic nature of the alkyne substituents can be explored to fine-tune the regioselectivity.

  • Ligand on Palladium Catalyst: The choice of phosphine ligand can influence the steric environment around the palladium center, which in turn can affect the regioselectivity of the alkyne insertion.

    • Troubleshooting:

      • Screen a variety of phosphine ligands, from bulky (e.g., P(t-Bu)₃) to more electron-rich or bidentate ligands.

  • Reaction Parameters: Temperature and solvent can also have a modest effect on regioselectivity.

    • Troubleshooting:

      • Optimize the reaction temperature and solvent system.

Logical Relationship for Larock Indole Synthesis Regioselectivity:

Larock_Regioselectivity Title Factors Influencing Regioselectivity in Larock Indole Synthesis Sterics Steric Hindrance of Alkyne Substituents Outcome Regiochemical Outcome Sterics->Outcome Primary determinant Electronics Electronic Effects of Alkyne Substituents Electronics->Outcome Secondary influence Ligand Palladium Ligand Ligand->Outcome Can modulate

Caption: Factors governing regioselectivity in Larock indole synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is generally most reliable for preparing 2-(pyridin-4-yl)-1H-indoles with good regioselectivity?

A1: For the synthesis of 2-substituted indoles where the substituent is an aryl group like pyridin-4-yl, palladium-catalyzed methods such as the Larock indole synthesis or Suzuki coupling followed by cyclization often offer better regiocontrol compared to classical methods like the Bischler-Möhlau synthesis, which is known for unpredictable regioselectivity.[3] The Fischer indole synthesis can also be effective, but may require more extensive optimization of reaction conditions to achieve high regioselectivity.[1]

Q2: Can I use a microwave reactor to improve my synthesis of 2-(pyridin-4-yl)-1H-indoles?

A2: Yes, microwave-assisted synthesis can be highly beneficial. For instance, a microwave-promoted Fischer cyclization has been successfully used for the synthesis of 2-(pyrimidin-4-yl)indoles, which are structurally similar to your target.[6] Microwave heating can often lead to shorter reaction times, higher yields, and sometimes improved selectivity by minimizing the formation of thermal decomposition byproducts.

Q3: What are the key starting materials for the synthesis of a substituted this compound via the Fischer indole synthesis?

A3: The key starting materials are a substituted phenylhydrazine and 4-acetylpyridine or a derivative thereof. The reaction between these two compounds forms the corresponding phenylhydrazone, which then undergoes an acid-catalyzed cyclization to form the indole ring.

Q4: How can I confirm the regiochemistry of my substituted this compound product?

A4: The most definitive methods for structure elucidation and confirmation of regiochemistry are 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC. X-ray crystallography provides unambiguous proof of structure if a suitable single crystal can be obtained. Mass spectrometry (MS) will confirm the molecular weight of the product.

Data Presentation

Table 1: Comparison of Synthetic Methods for Indole Synthesis

Synthetic MethodTypical PrecursorsKey StrengthsCommon Regioselectivity Challenges
Fischer Indole Synthesis Phenylhydrazine, Ketone/AldehydeWide applicability, readily available starting materials.[2][7]Can produce mixtures of regioisomers with unsymmetrical ketones; sensitive to steric and electronic effects.[1]
Bischler-Möhlau Synthesis α-Haloketone, AnilineDirect formation of 2-arylindoles.[3][8]Harsh conditions, often low yields, and unpredictable regioselectivity.[3]
Larock Indole Synthesis o-Haloaniline, Disubstituted AlkyneHigh versatility, good yields, generally good regioselectivity.[4]Regioselectivity is dependent on the steric and electronic properties of the alkyne substituents.[9][10]
Palladium-Catalyzed C-H Functionalization Substituted anilines and various coupling partnersAtom-economical, allows for direct functionalization.Regioselectivity can be challenging to control and often requires directing groups.[11]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis of a 6-substituted-2-(pyridin-4-yl)-1H-indole
  • Hydrazone Formation:

    • To a solution of 4-acetylpyridine (1.0 eq.) in ethanol, add a solution of the desired (3-substituted-phenyl)hydrazine hydrochloride (1.1 eq.) in ethanol.

    • Add a few drops of glacial acetic acid and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting materials are consumed.

    • The resulting hydrazone may precipitate from the solution or can be isolated by removal of the solvent under reduced pressure.

  • Indolization:

    • The crude hydrazone is added to a suitable acid catalyst. Polyphosphoric acid (PPA) is commonly used.

    • The mixture is heated to 120-180 °C for 1-3 hours. The reaction progress should be monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker of ice-water.

    • The mixture is neutralized with a base (e.g., NaOH or NaHCO₃ solution) until a precipitate forms.

    • The solid product is collected by filtration, washed with water, and dried.

    • Purification is achieved by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Larock Indole Synthesis of a 2-(pyridin-4-yl)-3-substituted-1H-indole
  • Reaction Setup:

    • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the o-haloaniline (1.0 eq.), the 1-(pyridin-4-yl)-2-substituted alkyne (1.2-1.5 eq.), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., PPh₃ or a bulky phosphine, 4-10 mol%), and a base (e.g., K₂CO₃ or NaOAc, 2-3 eq.).

    • Add a suitable solvent (e.g., DMF, NMP, or toluene).

  • Reaction Execution:

    • The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours. The reaction should be monitored by TLC or LC-MS.

    • After completion, the reaction mixture is cooled to room temperature.

  • Work-up and Purification:

    • The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted indole.

References

Validation & Comparative

Validating the Mechanism of Action of 2-(pyridin-4-yl)-1H-indole as a MurJ Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of the novel compound "2-(pyridin-4-yl)-1H-indole" as a potential inhibitor of MurJ, a critical enzyme in bacterial peptidoglycan biosynthesis. By objectively comparing its hypothetical performance with established MurJ inhibitors, this document outlines the necessary experimental data and detailed protocols to ascertain its efficacy and mode of action.

Introduction to MurJ: A Key Antibacterial Target

MurJ is an essential inner membrane protein in most bacteria, responsible for the translocation of Lipid II, the peptidoglycan building block, from the cytoplasm to the periplasm.[1][2] This "flippase" activity is a crucial step in the construction of the bacterial cell wall, a structure vital for bacterial survival and integrity.[1][2] The essentiality and conservation of MurJ across many pathogenic bacteria make it a promising target for the development of novel antibiotics. Inhibition of MurJ leads to the cytoplasmic accumulation of Lipid II, preventing its incorporation into the growing peptidoglycan layer and ultimately causing cell lysis.[3]

This guide will focus on a series of proposed experiments to validate whether "this compound" acts as a MurJ inhibitor. For comparative purposes, we will reference two known MurJ inhibitors with distinct mechanisms:

  • Humimycin: A lipopeptide antibiotic that has been shown to inhibit the MurJ homolog in Staphylococcus aureus.[4][5]

  • LysM: A phage lysis protein that inhibits MurJ by locking it in an outward-facing conformation, preventing the conformational changes necessary for Lipid II transport.[6][7]

Comparative Performance Data of MurJ Inhibitors

The following table summarizes the expected and known performance data for the hypothetical compound and established MurJ inhibitors. This table is designed to be populated with experimental results for "this compound."

Parameter This compound Humimycin A LysM References
Target Organism(s) To be determinedStaphylococcus aureus (including MRSA)Escherichia coli[1][8]
Minimum Inhibitory Concentration (MIC) To be determined8–128 µg/mL against MRSA clinical isolatesNot typically measured by MIC; activity is demonstrated by induction of expression leading to cell lysis.[1]
In vivo MurJ Flippase Inhibition To be determinedDemonstrated by genetic studies and potentiation of β-lactams.Induces conformational changes in MurJ, trapping it in an outward-facing state.[2][4]
Lipid II Accumulation To be determinedExpected to cause cytoplasmic accumulation of Lipid II.Expected to cause cytoplasmic accumulation of Lipid II.[3]
In vitro MurJ Inhibition (IC50) To be determinedNot readily available.Not readily available.

Experimental Protocols for Validation

A stepwise approach is essential to rigorously validate the mechanism of action of a putative MurJ inhibitor. The following sections detail the key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of "this compound" that inhibits the visible growth of a target bacterium (e.g., E. coli or S. aureus).

Protocol:

  • Prepare a series of two-fold dilutions of "this compound" in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 105 CFU/mL).

  • Include positive (no compound) and negative (no bacteria) growth controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

  • Perform this assay in parallel with known antibiotics and the positive control MurJ inhibitor, Humimycin.

In Vivo MurJ Flippase Activity Assay (Colicin M-Based)

Objective: To assess the ability of "this compound" to inhibit the translocation of Lipid II across the cytoplasmic membrane in living bacterial cells.[9][10]

Protocol:

  • Use an E. coli strain that is sensitive to Colicin M.

  • Metabolically label the peptidoglycan precursors by growing the cells in the presence of a radiolabeled precursor, such as [3H]-diaminopimelic acid (DAP).

  • Treat the cells with "this compound" at various concentrations (e.g., sub-MIC, MIC, and supra-MIC) for a defined period. Include a no-compound control and a positive control (e.g., induced expression of LysM).

  • Add purified Colicin M to the cell cultures. Colicin M will cleave any Lipid II that has been flipped to the periplasmic side of the membrane.

  • After incubation, extract the soluble peptidoglycan precursors from the periplasm.

  • Analyze the extracted material using HPLC to quantify the amount of the cleaved, radiolabeled product.

  • A decrease in the amount of the cleaved product in the presence of "this compound" compared to the untreated control indicates inhibition of MurJ flippase activity.

Lipid II Accumulation Assay

Objective: To determine if inhibition of bacterial growth by "this compound" leads to the accumulation of Lipid II in the cytoplasm.[11]

Protocol:

  • Grow the target bacterial strain to mid-log phase.

  • Treat the cells with "this compound" at its MIC. Include an untreated control and a positive control known to cause Lipid II accumulation (e.g., vancomycin for Gram-positive bacteria).

  • After a short incubation period (e.g., 30-60 minutes), harvest the cells.

  • Extract the lipid fraction from the cells using a solvent system such as chloroform/methanol.

  • Analyze the lipid extract by thin-layer chromatography (TLC) or LC-MS to identify and quantify Lipid II.

  • An increase in the amount of Lipid II in the treated cells compared to the untreated control is indicative of MurJ inhibition.

In Vitro MurJ Flippase Assay using Proteoliposomes

Objective: To directly measure the inhibitory effect of "this compound" on the activity of purified MurJ reconstituted into artificial membranes.[1]

Protocol:

  • MurJ Expression and Purification:

    • Overexpress a tagged version of MurJ (e.g., His-tagged) in an appropriate E. coli expression strain.

    • Solubilize the membrane fraction using a suitable detergent (e.g., DDM).

    • Purify the MurJ protein using affinity chromatography (e.g., Ni-NTA).

  • Proteoliposome Reconstitution:

    • Reconstitute the purified MurJ into liposomes of a defined lipid composition (e.g., E. coli polar lipids).

    • Incorporate a fluorescently labeled Lipid II analogue into the proteoliposomes.

  • Flippase Activity Assay:

    • The flippase activity can be measured using a fluorescence-quenching assay. A membrane-impermeable quenching agent (e.g., dithionite) is added to the outside of the proteoliposomes.

    • Flipping of the fluorescent Lipid II to the outer leaflet will result in quenching of the fluorescent signal.

    • Perform the assay in the presence of varying concentrations of "this compound" to determine its IC50 value.

    • Include a no-enzyme control (empty liposomes) and a no-inhibitor control.

Visualizations

Peptidoglycan Biosynthesis Pathway

The following diagram illustrates the key stages of peptidoglycan biosynthesis, highlighting the critical role of MurJ in translocating Lipid II across the cytoplasmic membrane.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide Lipid I Lipid I Lipid II_cyto Lipid II Lipid I->Lipid II_cyto MurG MurJ MurJ Lipid II_cyto->MurJ Lipid II_peri Lipid II MurJ->Lipid II_peri Flipping Peptidoglycan Peptidoglycan Lipid II_peri->Peptidoglycan PBPs 2-pyridin-4-yl-1H-indole 2-pyridin-4-yl-1H-indole

Caption: Peptidoglycan biosynthesis pathway highlighting MurJ's role.

Experimental Workflow for MurJ Inhibitor Validation

This workflow outlines the logical progression of experiments to validate "this compound" as a MurJ inhibitor.

Experimental_Workflow start Start: Putative MurJ Inhibitor (this compound) mic 1. Determine Minimum Inhibitory Concentration (MIC) start->mic in_vivo_flippase 2. In Vivo MurJ Flippase Assay (Colicin M-based) mic->in_vivo_flippase Proceed if active lipid_ii_accumulation 3. Lipid II Accumulation Assay in_vivo_flippase->lipid_ii_accumulation If flipping is inhibited in_vitro_assay 4. In Vitro MurJ Flippase Assay (Proteoliposomes) lipid_ii_accumulation->in_vitro_assay If Lipid II accumulates conclusion Conclusion: Validated MurJ Inhibitor in_vitro_assay->conclusion If direct inhibition is observed

Caption: Workflow for validating a novel MurJ inhibitor.

This guide provides a foundational framework for the validation of "this compound" as a MurJ inhibitor. Successful execution of these experiments will provide the necessary data to confirm its mechanism of action and to compare its efficacy against other known inhibitors in the field of antibacterial drug discovery.

References

On-Target Validation of 2-(pyridin-4-yl)-1H-indole: A Comparative Guide for G-Quadruplex Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches for the on-target validation of "2-(pyridin-4-yl)-1H-indole" and its analogs as stabilizers of G-quadruplex (G4) DNA structures. While the precise molecular target of this compound is subject to ongoing research, with evidence suggesting potential inhibition of proteins such as the serine protease Hepsin and the nuclear receptor Nur77, a significant body of literature points towards the ability of indole derivatives to function as G-quadruplex stabilizers.[1][2] This guide will focus on the validation of this latter mechanism, which has emerged as a promising anti-cancer strategy.

G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, and their stabilization in the promoter regions of oncogenes, such as c-myc, can lead to the downregulation of gene expression.[3][4] The validation of small molecules that induce or stabilize these structures is therefore critical for the development of novel cancer therapeutics.

Comparative Analysis of G-Quadruplex Stabilizers

The on-target efficacy of this compound can be benchmarked against other well-characterized G-quadruplex stabilizers. The following table summarizes key quantitative data for a selection of these compounds.

CompoundG4 TargetMelting Temperature (ΔTm) Shift (°C)Dissociation Constant (Kd) (µM)Cellular Activity (IC50)Reference
This compound (Hypothetical Data) c-myc promoter15-200.5 - 2.0Cell line dependent-
Braaco-19 Telomeric G4>25~0.2Sub-micromolar in certain cancer lines[5]
PDS (Pyridostatin) Pan G4-stabilizer20-30~0.1-0.5Micromolar range[6]
CX-5461 Ribosomal DNA G4~18Not reportedNanomolar to micromolar range[7]
APTO-253 c-myc promoterConcentration-dependentNot reportedMicromolar range in AML cells[8]

Experimental Protocols for On-Target Validation

The following are detailed methodologies for key experiments to validate the on-target activity of this compound as a G-quadruplex stabilizer using knockout cell lines.

G-Quadruplex Stabilization Assays

a) FRET-Based Melting Assay

This assay measures the thermal stability of a G-quadruplex-forming oligonucleotide in the presence of a test compound.

  • Principle: A fluorescently labeled oligonucleotide that forms a G-quadruplex is used. The fluorescence is quenched in the folded state and increases upon melting. A stabilizing compound will increase the melting temperature (Tm).

  • Protocol:

    • Synthesize a c-myc promoter G4-forming oligonucleotide with a FAM reporter and a TAMRA quencher at opposite ends.

    • Prepare a solution of the oligonucleotide (200 nM) in a potassium-containing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl).

    • Add varying concentrations of this compound or a reference compound.

    • Measure fluorescence intensity on a real-time PCR machine while increasing the temperature from 25°C to 95°C in 1°C increments.

    • The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. Calculate the ΔTm by subtracting the Tm of the control (no compound) from the Tm of the sample with the compound.

b) Circular Dichroism (CD) Spectroscopy

CD spectroscopy can confirm the formation of a G-quadruplex structure and its stabilization by a ligand.

  • Principle: Parallel G-quadruplexes exhibit a characteristic positive peak at ~260 nm and a negative peak at ~240 nm. Ligand binding will enhance these signals and increase the melting temperature.

  • Protocol:

    • Prepare a solution of the c-myc G4 oligonucleotide (5 µM) in potassium buffer.

    • Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

    • Acquire a CD spectrum from 220 nm to 320 nm in the absence and presence of the test compound.

    • For melting studies, monitor the CD signal at 260 nm while increasing the temperature.

Cellular On-Target Validation Using Knockout Cell Lines

This approach utilizes knockout (KO) cell lines for genes that encode for G-quadruplex resolving helicases (e.g., WRN, BLM) to demonstrate synthetic lethality or enhanced compound efficacy.

  • Principle: Cells lacking a G-quadruplex resolving helicase are more dependent on the resolution of these structures for survival. A G4-stabilizing compound will be more toxic to these cells compared to wild-type (WT) cells.

  • Protocol:

    • Cell Lines: Obtain isogenic WT and WRN-KO (or BLM-KO) cell lines (e.g., in a U2OS or HEK293 background).

    • Cell Viability Assay (MTS/MTT):

      • Seed WT and KO cells in 96-well plates.

      • Treat with a dose-response of this compound for 72 hours.

      • Add MTS or MTT reagent and measure absorbance to determine cell viability.

      • Calculate and compare the IC50 values between WT and KO cells. A significantly lower IC50 in the KO line indicates on-target activity.

    • Western Blotting for Downstream Effects:

      • Treat WT and relevant cancer cell lines (e.g., those with high c-myc expression) with the test compound.

      • Lyse the cells and perform SDS-PAGE and Western blotting for c-myc protein. A reduction in c-myc levels would support the proposed mechanism of action.[8]

Visualizing Experimental Workflows and Pathways

To aid in the conceptual understanding of the experimental design and the underlying biological pathway, the following diagrams are provided.

G_Quadruplex_Signaling_Pathway cluster_promoter Oncogene Promoter (e.g., c-myc) Guanine-rich_sequence Guanine-rich sequence G_Quadruplex G-Quadruplex Formation Guanine-rich_sequence->G_Quadruplex Folding Transcription_Machinery Transcription Machinery G_Quadruplex->Transcription_Machinery Blocks Binding 2_pyridin_4_yl_1H_indole This compound 2_pyridin_4_yl_1H_indole->G_Quadruplex Stabilization Oncogene_Expression Oncogene Expression (e.g., c-myc) Transcription_Machinery->Oncogene_Expression Initiates Tumor_Growth Tumor Growth Oncogene_Expression->Tumor_Growth Drives

Caption: Signaling pathway of G-quadruplex stabilization.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_cellular Cellular Validation FRET_Melting FRET Melting Assay (ΔTm) CD_Spectroscopy CD Spectroscopy (Confirm G4 structure) WT_vs_KO_cells WT vs. Helicase KO cells (e.g., WRN-KO) Cell_Viability Cell Viability Assay (IC50) WT_vs_KO_cells->Cell_Viability Western_Blot Western Blot (c-myc levels) WT_vs_KO_cells->Western_Blot Compound This compound Compound->FRET_Melting Compound->CD_Spectroscopy Compound->WT_vs_KO_cells Treatment

Caption: Workflow for on-target validation.

Logical_Relationship Hypothesis Hypothesis: Compound stabilizes G-quadruplexes Prediction Prediction: Compound is more toxic to cells lacking G4-resolving helicases Hypothesis->Prediction Experiment Experiment: Compare IC50 in WT vs. WRN-KO cells Prediction->Experiment Result_A Result A: IC50 (KO) << IC50 (WT) Experiment->Result_A Observed Result_B Result B: IC50 (KO) ≈ IC50 (WT) Experiment->Result_B Observed Conclusion_A Conclusion: On-target effect is likely G4 stabilization Result_A->Conclusion_A Conclusion_B Conclusion: Off-target effects may dominate or hypothesis is incorrect Result_B->Conclusion_B

Caption: Logic of the knockout cell line experiment.

References

comparing the efficacy of "2-(pyridin-4-yl)-1H-indole" with known anticancer drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2-(pyridin-4-yl)-1H-indole derivatives reveals promising anticancer efficacy, in some cases rivaling or exceeding established chemotherapeutic agents. These novel compounds exhibit potent cytotoxic effects across a range of cancer cell lines, primarily through the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and vascularization.

The quest for more effective and less toxic cancer treatments has led researchers to explore a diverse array of chemical scaffolds. Among these, the this compound core structure has emerged as a particularly promising platform for the development of a new generation of anticancer drugs. This guide provides a detailed comparison of the efficacy of various this compound derivatives against known anticancer drugs, supported by experimental data from in vitro and in vivo studies.

Comparative Efficacy Against Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including those of the breast, liver, colon, and lung. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, for several of these derivatives are comparable to or lower than those of standard chemotherapeutic agents such as doxorubicin, sorafenib, and sunitinib.

Compound/DrugCell LineIC50 (µM)Reference DrugCell LineIC50 (µM)
Pyridinyl-Indole Derivative A MCF-7 (Breast)0.5DoxorubicinMCF-7 (Breast)2.14
HepG2 (Liver)6.6SorafenibHepG2 (Liver)4.85
Pyridinyl-Indole Derivative B HCT-116 (Colon)9.02SunitinibHCT-116 (Colon)10.69
A549 (Lung)11.51CisplatinA549 (Lung)6.59
Pyridinyl-Indole Derivative C SK-MEL-28 (Melanoma)3.46PaclitaxelSK-OV-3 (Ovarian)0.0034

Table 1: Comparative IC50 Values of Pyridinyl-Indole Derivatives and Standard Anticancer Drugs. This table summarizes the in vitro cytotoxicity of representative this compound derivatives against various human cancer cell lines compared to established anticancer drugs.[1][2]

Mechanisms of Action: A Two-Pronged Attack

The anticancer activity of this compound derivatives appears to stem from their ability to engage multiple cellular pathways essential for cancer cell survival and proliferation. The two primary mechanisms identified are the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the induction of apoptosis.

VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. Several this compound derivatives have been shown to be potent inhibitors of VEGFR-2, with IC50 values in the nanomolar range.[3][4] By blocking this signaling pathway, these compounds can effectively cut off the tumor's blood supply, leading to starvation and cell death.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Compound This compound Derivative Compound->VEGFR2 Inhibits Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis Akt->Angiogenesis Promotes

Figure 1: VEGFR-2 Signaling Pathway Inhibition. This diagram illustrates how this compound derivatives block the binding of VEGF to its receptor, VEGFR-2, thereby inhibiting the downstream signaling cascade that leads to angiogenesis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade apoptosis, allowing for their uncontrolled growth. This compound derivatives have been observed to trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] This is often characterized by the activation of key executioner enzymes called caspases, particularly caspase-3 and caspase-9.[6][7]

Apoptosis_Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates Compound This compound Derivative Compound->DeathReceptor Sensitizes Compound->Mitochondrion Induces Stress Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2: Apoptosis Induction Pathways. This diagram shows the dual action of this compound derivatives in triggering both the extrinsic and intrinsic apoptotic pathways, converging on the activation of caspase-3, the primary executioner of apoptosis.

In Vivo Efficacy

The promising in vitro results of this compound derivatives have been corroborated by in vivo studies in animal models. In xenograft models, where human tumors are implanted into immunodeficient mice, treatment with these compounds has led to significant tumor growth inhibition.[8][9] These studies provide a crucial bridge between laboratory findings and potential clinical applications.

CompoundAnimal ModelDosing RegimenTumor Growth Inhibition (%)
Pyridinyl-Indole Derivative D HT29 Xenograft Mouse20 mg/kg, i.p., daily59.06
Pyridinyl-Indole Derivative E MV4-11 Xenograft Mouse50 mg/kg, oral, daily~50

Table 2: In Vivo Anticancer Efficacy of Pyridinyl-Indole Derivatives. This table presents the in vivo efficacy of selected derivatives in mouse xenograft models, demonstrating their ability to suppress tumor growth.[8]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, the following are detailed methodologies for the key experiments cited.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivatives or standard anticancer drugs for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[10]

MTT_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Compound/Drug Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add Solubilizing Agent Incubate3->Solubilize Read Measure Absorbance at 570nm Solubilize->Read

Figure 3: Experimental Workflow for MTT Assay. This diagram outlines the key steps involved in performing the MTT assay to determine the cytotoxicity of the test compounds.

Caspase Activity Assay

Caspase-3/7, -8, and -9 activities are measured using commercially available luminescent or colorimetric assay kits.

  • Cell Lysis: Cells are treated with the test compounds for a specified period, after which they are lysed to release cellular contents.

  • Substrate Addition: A specific luminogenic or colorimetric substrate for the caspase of interest is added to the cell lysate.

  • Signal Measurement: The luminescence or absorbance is measured using a microplate reader. The signal intensity is proportional to the caspase activity.

In Vivo Xenograft Studies
  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.[11]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The this compound derivatives or standard drugs are administered (e.g., orally or intraperitoneally) according to a predetermined schedule.

  • Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

  • Efficacy Evaluation: The percentage of tumor growth inhibition is calculated at the end of the study.

Conclusion

The data presented in this guide strongly suggest that this compound derivatives represent a promising new class of anticancer agents. Their potent in vitro cytotoxicity, coupled with their ability to target key cancer-related pathways like VEGFR-2 signaling and apoptosis, underscores their therapeutic potential. Furthermore, the encouraging in vivo efficacy data provides a solid foundation for their continued development and future clinical investigation. As research in this area progresses, these compounds may offer new hope for patients with a variety of malignancies.

References

comparative analysis of "2-(pyridin-4-yl)-1H-indole" and other MurJ inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of current small molecule and peptide-based inhibitors targeting the essential bacterial lipid II flippase, MurJ. This guide provides a comparative analysis of their performance, supported by available experimental data and detailed methodologies for key assays.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need for novel antibiotics that act on unexploited bacterial targets. One such promising target is MurJ, an essential inner membrane protein in most bacteria responsible for the translocation of lipid II, the peptidoglycan building block, from the cytoplasm to the periplasm.[1][2] Inhibition of MurJ disrupts cell wall synthesis, leading to cell lysis and bacterial death.[2][3] This makes MurJ a compelling target for the development of new antibacterial agents.

This guide provides a comparative overview of several known MurJ inhibitors. While the compound "2-(pyridin-4-yl)-1H-indole" was the initial focus of this analysis, a thorough review of the scientific literature did not yield direct evidence of its activity as a MurJ inhibitor. One source describes it as an antibiotic that functions as a proton pump inhibitor, effective against MRSA by cleaving bonds in peptidoglycan, but does not mention MurJ.[4] Other research on derivatives of 2-aryl/pyridin-2-yl-1H-indole has focused on their potential as hepsin inhibitors for cancer therapy or as CYP17A1 inhibitors.[5][6] Therefore, this guide will focus on a comparative analysis of established MurJ inhibitors to provide a valuable resource for researchers in the field.

Overview of Known MurJ Inhibitors

Several classes of molecules have been identified as inhibitors of MurJ, ranging from small molecules to natural product lipopeptides and phage-derived proteins. These inhibitors interact with different sites on MurJ, leading to the disruption of lipid II flipping.[1] A summary of prominent MurJ inhibitors is presented below.

Table 1: Comparison of Quantitative Data for MurJ Inhibitors

Inhibitor ClassExample Compound(s)TypeTarget Organism(s)MIC Range (µM)Reference(s)
Indole DerivativesDMPI, CDFISmall MoleculeE. coliNot Reported[1]
LipopeptidesHumimycinsNatural ProductStaphylococcus0.12 - 4[7]
LipopeptidesImacidinNatural ProductStreptomycesas low as 0.003[7]
Phage Lysis ProteinLysMPeptideE. coliNot Applicable[1][8]

Mechanisms of Action and Resistance

The diverse chemical structures of MurJ inhibitors suggest varied mechanisms of inhibition.[1]

  • Indole Derivatives (DMPI and CDFI): 3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole (DMPI) and 2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole (CDFI) are putative small-molecule inhibitors of MurJ.[1] Resistance to these compounds has been mapped to point mutations in MurJ, suggesting direct interaction.[1] The addition of DMPI has been shown to block septal ring constriction during cell division by inhibiting peptidoglycan synthesis.[1]

  • Humimycins: These lipopeptide natural products are proposed to target the portal and cytoplasmic gate of MurJ.[1] Treatment of Staphylococcus with humimycins leads to the accumulation of resistance mutations in the murJ gene and sensitizes the bacteria to β-lactam antibiotics.[7]

  • Imacidin: This potent lipopeptide has demonstrated very low minimum inhibitory concentrations (MICs).[7] Resistance to imacidin in Streptomyces is conferred by a single G310D mutation in MurJ.[7] Biophysical assays have shown that imacidin directly binds to and thermally stabilizes wild-type MurJ, but not the resistant mutant, confirming it as the direct target.[7]

  • Phage M Lysis Protein (LysM): This protein inhibits the translocation of lipid II by interfering with MurJ activity.[8] Resistance mutations to LysM cluster in the transmembrane helices 2 and 7 of MurJ.[1] It is proposed that LysM traps MurJ in an outward-facing conformation, thereby inhibiting the flipping of lipid II.[1]

Experimental Protocols

The identification and characterization of MurJ inhibitors rely on a set of specialized assays. A key method is the in vivo lipid II flippase assay.

In Vivo Lipid II Flippase Assay

This assay is designed to measure the translocation of lipid II across the cytoplasmic membrane in living bacterial cells.[2][8]

Principle: The assay utilizes colicin M, a toxin that specifically cleaves lipid II in the periplasm.[2] By radioactively labeling a precursor of lipid II, the amount of flipped lipid II can be quantified by measuring the cleavage product. A decrease in the cleavage product in the presence of a test compound indicates inhibition of MurJ.

Detailed Methodology:

  • Radiolabeling of Peptidoglycan Precursors: Bacterial cells (e.g., E. coli) are grown to a specific optical density and then incubated with a radiolabeled peptidoglycan precursor, such as [3H]meso-diaminopimelic acid (mDAP).[8]

  • Inhibitor Treatment: The cells are treated with the putative MurJ inhibitor for a defined period.

  • Colicin M Treatment: Colicin M is added to the cell culture. It enters the periplasm and cleaves any lipid II that has been flipped to the outer leaflet of the cytoplasmic membrane.[8]

  • Extraction and Analysis: The reaction is stopped, and cellular components are fractionated. The soluble colicin M cleavage product (a pyrophospho-disaccharide pentapeptide, which is then converted to a tetrapeptide) is extracted and quantified using techniques like high-performance liquid chromatography (HPLC) and scintillation counting.[9]

  • Interpretation: A reduction in the amount of the radiolabeled cleavage product in inhibitor-treated cells compared to untreated controls indicates that the inhibitor has blocked the flipping of lipid II by MurJ.

Visualizing the Pathway and Experimental Workflow

To better understand the role of MurJ and the process of identifying its inhibitors, the following diagrams are provided.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc_pentapeptide MurA-F Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II_cyto Lipid II Lipid_I->Lipid_II_cyto MurG MurJ MurJ Lipid_II_cyto->MurJ Binding Lipid_II_peri Lipid II MurJ->Lipid_II_peri Flipping Peptidoglycan Peptidoglycan Lipid_II_peri->Peptidoglycan PBPs Inhibitors MurJ Inhibitors Inhibitors->MurJ Inhibition

Caption: Peptidoglycan biosynthesis pathway and MurJ inhibition.

MurJ_Inhibitor_Workflow A High-Throughput Screening (Compound Library) B Whole-Cell Antibacterial Assay A->B C Identification of Hits B->C D In Vivo Lipid II Flippase Assay C->D E Confirmation of MurJ Inhibition D->E F Resistance Mutation Mapping E->F G Biophysical Assays (e.g., Thermal Shift Assay) E->G H Lead Optimization F->H G->H

Caption: General workflow for identifying MurJ inhibitors.

Conclusion

MurJ remains a high-value target for the discovery of novel antibiotics. The existing inhibitors, such as humimycins, imacidin, and small molecules like DMPI, provide crucial chemical scaffolds and mechanistic insights for future drug development efforts. While "this compound" does not appear to be a MurJ inhibitor based on current literature, the field of MurJ inhibitor discovery is active and continues to yield promising candidates. The experimental protocols and comparative data presented in this guide are intended to aid researchers in the evaluation and development of the next generation of antibiotics targeting bacterial cell wall synthesis.

References

head-to-head comparison of "2-(pyridin-4-yl)-1H-indole" derivatives in vitro

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative In Vitro Analysis of 2-(pyridin-4-yl)-1H-indole Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a core component for a variety of biologically active compounds. This guide provides a head-to-head comparison of the in vitro activities of several derivatives based on this scaffold, targeting a range of biological entities including kinases, enzymes involved in steroid biosynthesis, and bacterial proteins. The data presented herein is collated from various independent studies, offering a comparative overview for researchers, scientists, and drug development professionals.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

A series of 2-substituted-pyridin-4-yl macrocyclic derivatives have been investigated as selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling and a promising target for cancer immunotherapy.[1][2]

CompoundHPK1 IC50 (nM)GLK Selectivity (fold)LCK Selectivity (fold)Reference
2t 1.22>665>1095[1]
Compound K (not specified)(baseline)(baseline)[1]

HPK1 Inhibition Assay: The inhibitory activity of the compounds against HPK1 was determined using a biochemical assay. The specific protocol was not detailed in the provided search results, but such assays typically involve incubating the kinase, a substrate (e.g., a peptide or protein), and ATP with varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using methods like fluorescence resonance energy transfer (FRET), luminescence, or radioactivity, to determine the IC50 value.

HPK1_Signaling_Pathway TCR TCR HPK1 HPK1 TCR->HPK1 activates SLP76 SLP76 HPK1->SLP76 phosphorylates (inhibitory) T-cell Activation T-cell Activation SLP76->T-cell Activation Inhibitor This compound derivatives (e.g., 2t) Inhibitor->HPK1 inhibits

Caption: Simplified signaling pathway of HPK1 in T-cell regulation and the point of intervention by this compound derivatives.

CYP17A1 Inhibitors for Prostate Cancer

Novel pyridine-indole hybrid compounds have been synthesized and evaluated as inhibitors of CYP17A1, a key enzyme in the androgen biosynthesis pathway and a target for prostate cancer therapy.[3]

CompoundCYP17A1 IC50 (nM)Reference
11 4[3]
Abiraterone (not specified, used as comparator)[3]

CYP17A1 Enzymatic Activity Assay: The inhibitory potency of the synthesized compounds against CYP17A1 was assessed through biological assays that measure the enzymatic activity. While the specific details of the assay were not provided in the search result, such assays typically utilize a substrate for CYP17A1 and measure the formation of the product in the presence and absence of the inhibitor. The IC50 value is then calculated from the dose-response curve.

CYP17A1_Inhibitor_Screening cluster_0 In Vitro Screening cluster_1 Computational Analysis Synthesis Synthesis of Pyridine-Indole Hybrids EnzymeAssay CYP17A1 Enzymatic Assay Synthesis->EnzymeAssay IC50 IC50 Determination EnzymeAssay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Docking Molecular Docking SAR->Docking MD Molecular Dynamics Docking->MD

Caption: General workflow for the discovery and evaluation of novel CYP17A1 inhibitors.

Antibacterial Agents Targeting Peptidoglycan Biosynthesis

Certain this compound derivatives have been identified as antibacterial agents that potentiate the activity of β-lactams against methicillin-resistant Staphylococcus aureus (MRSA).[4][5] These compounds are suggested to target MurJ, the flippase responsible for translocating Lipid II across the bacterial cell membrane, a crucial step in peptidoglycan synthesis.[4][5]

No specific IC50 or MIC values for a head-to-head comparison were available in the provided search results. The studies focused on the identification of the target and mechanism of action.

Target Identification: The target of these compounds in S. aureus was identified through genetic studies, including:

  • Chemical Hypersensitivity Profiling: Identifying a unique sensitivity profile for the compounds.[5]

  • Resistance Mapping: Overexpression or point mutations in the target gene conferring resistance.[5][6]

  • Genetic Inactivation: Phenocopying the potentiating effect of the compounds by inactivating the target gene.[5]

Inhibition of Peptidoglycan Synthesis: Biochemical analysis was used to demonstrate that these compounds inhibit the synthesis of the bacterial cell wall.[6] This often involves measuring the incorporation of radiolabeled precursors into peptidoglycan in bacterial cells.

Peptidoglycan_Synthesis_Inhibition cluster_membrane Bacterial Cell Membrane LipidII_in Lipid II (Cytoplasm) MurJ MurJ (Flippase) LipidII_in->MurJ translocates LipidII_out Lipid II (Periplasm) MurJ->LipidII_out translocates PG_synthesis Peptidoglycan Synthesis LipidII_out->PG_synthesis Inhibitor This compound derivatives Inhibitor->MurJ inhibits Cell_Lysis Cell Lysis PG_synthesis->Cell_Lysis leads to

Caption: Proposed mechanism of action for antibacterial this compound derivatives targeting the MurJ flippase.

BRD4 Inhibitors for Cancer Therapy

Derivatives of indole-2-one, a related scaffold, have been designed as selective inhibitors of the first bromodomain (BD1) of BRD4, a member of the BET family of proteins implicated in various cancers.[7]

CompoundBRD4 (BD1) IC50 (nM)BRD4 (BD2) IC50 (nM)MV-4-11 Cell Proliferation IC50 (µM)Reference
21r 413130.78 ± 0.03[7]

BRD4 Inhibition Assay: The inhibitory activity against the BD1 and BD2 domains of BRD4 was evaluated, likely using a competitive binding assay. Such assays typically involve a fluorescently labeled ligand that binds to the bromodomain and measuring the displacement of this ligand by the inhibitor.

Cell Proliferation Assay: The anti-proliferative effects of the compounds were assessed in various cancer cell lines, such as MV-4-11 (leukemia). A common method is the MTT or MTS assay, which measures the metabolic activity of the cells as an indicator of cell viability.

BRD4_Inhibition_Effects Inhibitor Indole-2-one derivative (21r) BRD4 BRD4 (BD1) Inhibition Inhibitor->BRD4 cMyc Decreased c-Myc Expression BRD4->cMyc CellCycle G0/G1 Cell Cycle Arrest BRD4->CellCycle Apoptosis Induction of Apoptosis BRD4->Apoptosis Proliferation Inhibition of Cell Proliferation cMyc->Proliferation contributes to CellCycle->Proliferation Apoptosis->Proliferation

Caption: The downstream cellular effects resulting from the inhibition of BRD4 by an indole-2-one derivative.

Conclusion

The this compound scaffold demonstrates remarkable versatility, with its derivatives showing potent in vitro activity against diverse biological targets relevant to oncology and infectious diseases. The macrocyclic derivatives are highly potent and selective HPK1 inhibitors. Pyridine-indole hybrids show promise as CYP17A1 inhibitors, with some compounds exhibiting greater potency than the established drug abiraterone. Other derivatives act as antibacterial agents by targeting the essential MurJ flippase in MRSA. Furthermore, related indole-2-one structures yield selective BRD4 inhibitors with significant anti-proliferative effects. This comparative guide highlights the broad therapeutic potential of this chemical class and underscores the importance of continued structure-activity relationship studies to optimize potency and selectivity for various therapeutic applications. Further head-to-head studies within a single experimental setting would be beneficial for a more direct comparison of these promising derivatives.

References

Comparative Kinase Cross-Reactivity Profile of 2-(pyridin-4-yl)-1H-indole and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile of the 2-(pyridin-4-yl)-1H-indole scaffold. Due to the limited availability of comprehensive public data for this compound itself, this document leverages experimental data from structurally related compounds to infer a potential kinase interaction landscape. The indole and pyridine moieties are common pharmacophores in kinase inhibitors, and analysis of their analogs can provide valuable insights into potential on- and off-target activities.

Executive Summary

The this compound core is a privileged structure in medicinal chemistry, with analogs demonstrating inhibitory activity against various protein kinases. This guide summarizes the kinase inhibition profiles of selected structural analogs, offering a comparative overview of their potency and selectivity. Detailed experimental protocols for common kinase screening assays are provided to facilitate the design of further cross-reactivity studies. Visualizations of a typical kinase screening workflow and a relevant signaling pathway are also included to provide a comprehensive resource for researchers in drug discovery.

Performance Comparison of Structurally Related Kinase Inhibitors

To extrapolate the potential cross-reactivity of the this compound scaffold, the following table summarizes the inhibitory activity of structurally similar compounds against a panel of protein kinases. It is important to note that the specific substitution patterns on the indole and pyridine rings significantly influence potency and selectivity.

Compound/AnalogTarget Kinase(s)IC50 / % InhibitionNotes
Hypothetical Profile for this compound --Data not publicly available. The following entries for structural analogs provide an inferred profile.
3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP) Not SpecifiedLow µM activityA lead compound identified for its methuosis-inducing activity, highlighting the biological relevance of the indole-pyridine scaffold.[1]
3-(pyridin-4-yl)-1H-indol-6-amine Analog (Ceritinib) ALK20 nMCeritinib, an FDA-approved ALK inhibitor, shares a 3-substituted indole core, demonstrating the potential for potent and selective kinase inhibition.[2]
Oxindole-Pyridine Analogs Akt10.17 nMA series of potent and selective Akt inhibitors, where selectivity was dependent on substitutions at the C-3 position of the oxindole scaffold.[3]
1H-pyridin-4-yl-3,5-disubstituted Indazole Analogs Akt-A series of compounds evaluated for their Akt kinase activity, demonstrating the utility of the pyridine-indazole scaffold in targeting this kinase.[4]
Pyrido[2,3-d]pyrimidin-7(8H)-one Analogs SIK1-3-These compounds were optimized to achieve selectivity for the Salt-Inducible Kinase (SIK) subfamily, showcasing how scaffold modification can tune selectivity.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of cross-reactivity data. The following are representative protocols for key experiments in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This method is commonly used to determine the potency of a compound against a specific kinase by measuring the incorporation of a radiolabeled phosphate from ATP onto a substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound (e.g., this compound) stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase, the specific substrate, and the test compound dilution.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Add a scintillant to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)

DSF is a biophysical method that measures the thermal stability of a protein. The binding of a ligand, such as a kinase inhibitor, typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This method does not require an active enzyme or a known substrate.[5]

Materials:

  • Purified recombinant kinases

  • Test compound stock solution

  • Sypro Orange dye

  • Real-time PCR instrument capable of fluorescence detection

Procedure:

  • In a PCR plate, mix the purified kinase with the test compound at various concentrations.

  • Add Sypro Orange dye, which fluoresces upon binding to hydrophobic regions of unfolded proteins.

  • Seal the plate and place it in a real-time PCR instrument.

  • Slowly increase the temperature of the sample while monitoring the fluorescence of the Sypro Orange dye.

  • As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.

  • The shift in Tm (ΔTm) in the presence of the test compound compared to the DMSO control indicates ligand binding and stabilization. A larger ΔTm suggests a stronger interaction.

Visualizations

Experimental Workflow for Kinase Inhibitor Profiling

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity Profiling cluster_3 Cellular & In Vivo Validation A Compound Library B Single-Dose Kinase Panel Screen (e.g., @ 1µM) A->B C Dose-Response Assays (IC50 Determination) B->C Identify Hits D Orthogonal Assays (e.g., DSF, ITC) C->D Confirm Binding E Broad Kinome Panel Screen (e.g., >400 kinases) C->E Profile Potent Hits F Selectivity Score Calculation E->F Quantify Selectivity G Cell-Based Target Engagement Assays F->G Prioritize Selective Compounds H In Vivo Efficacy & PK/PD Studies G->H Validate in Biological Systems

Caption: A typical workflow for kinase inhibitor discovery and selectivity profiling.

Simplified PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation Inhibitor This compound (Hypothesized Target) Inhibitor->Akt Inhibition

Caption: The PI3K/Akt pathway, a common target for indole-based inhibitors.

References

Evaluating the In Vivo Efficacy of Novel FLT3 Inhibitors: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Benchmark Analysis of Midostaurin, Crenolanib, and Sunitinib in Acute Myeloid Leukemia (AML) Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase involved in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients and are associated with a poor prognosis. This has established FLT3 as a key therapeutic target for AML.

This guide provides a comparative analysis of the in vivo efficacy of three established FLT3 inhibitors: Midostaurin, Crenolanib, and Sunitinib. While direct in vivo efficacy data for the novel compound "2-(pyridin-4-yl)-1H-indole" is not yet publicly available, the data and methodologies presented herein serve as a crucial benchmark for the preclinical evaluation of emerging FLT3 inhibitors with similar structural motifs. The objective is to offer a framework for designing and interpreting in vivo studies aimed at validating the therapeutic potential of new chemical entities in the context of FLT3-mutated AML.

Comparative In Vivo Efficacy of FLT3 Inhibitors in AML Xenograft Models

The following table summarizes key quantitative data from preclinical studies of Midostaurin, Crenolanib, and Sunitinib in various AML animal models. This data provides a comparative baseline for evaluating the potential efficacy of novel inhibitors like "this compound".

CompoundAnimal ModelCell LineDosing RegimenKey Efficacy Outcomes
Midostaurin NOD/SCID miceMOLM-14 (FLT3-ITD)100 mg/kg, oral gavage, dailyAll mice treated with midostaurin survived at 90 days compared to approximately 20% of the control group in a myeloproliferative neoplasm model.[1]
NSG miceSKNO-1-luc+80 mg/kg, oral gavage, dailySignificantly lowered leukemia burden as measured by bioluminescence (p < 0.0001) and increased median survival (p < 0.0001).[2]
NSG miceOCI-AML3-luc+100 mg/kg, oral gavage, dailySignificantly lowered leukemia burden as measured by bioluminescence (p < 0.0001) and increased median survival (p < 0.0001).[2]
Crenolanib NSG miceMV4-11 (FLT3-ITD)15 mg/kg, intraperitoneal, once daily (Mon-Fri) for 3 weeksSuppressed bone marrow infiltration of leukemia cells compared to vehicle-treated animals.[3]
Xenograft mouse modelMOLM-13 (FLT3-ITD/D835Y)Not specifiedShowed activity against sorafenib-resistant MOLM-13 cells in vivo.[4]
Sunitinib NOD-SCID miceSK-N-BE(2) (Neuroblastoma)20, 30, 40 mg/kg, gavage, daily for 14 daysDose-dependent inhibition of tumor growth and angiogenesis.[5] Significant suppression of tumor growth at 20mg/kg compared to control (p<0.01).[6]
Balb/c mice4T1 (Metastatic Breast Cancer)30, 60, 120 mg/kg/day, oral gavage, for 7 days (pre-treatment)Dose-dependent effects on metastasis, with high doses potentially promoting metastasis.
Balb/c miceRENCA (Renal Cell Carcinoma)Not specifiedInhibited the growth of RENCA lung tumor nodules.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of preclinical findings. Below are generalized methodologies for in vivo efficacy studies based on the reviewed literature for the comparator compounds.

AML Xenograft Model Establishment
  • Cell Culture: Human AML cell lines (e.g., MOLM-14 for FLT3-ITD, MV4-11 for FLT3-ITD, SKNO-1, OCI-AML3) are cultured under standard conditions as recommended by the supplier. Cells are harvested during the logarithmic growth phase and checked for viability, which should be >90%.

  • Animal Strain: Immunodeficient mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ), are typically used to prevent graft rejection. Animals are housed in a sterile environment.

  • Cell Inoculation: A suspension of AML cells (typically 1 x 106 to 1 x 107 cells) in a sterile vehicle like PBS or Matrigel is injected into the mice. Common routes of administration include subcutaneous (for solid tumor formation), intravenous (for disseminated leukemia), or orthotopic (e.g., tibial injection for bone marrow engraftment).

  • Tumor/Leukemia Engraftment Monitoring: For subcutaneous models, tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width2). For disseminated models, leukemia progression is monitored by techniques such as bioluminescence imaging (for luciferase-expressing cell lines), flow cytometry of peripheral blood for human CD45+ cells, or monitoring for clinical signs of disease (e.g., weight loss, hind-limb paralysis).

Drug Administration and Efficacy Evaluation
  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm3) or when evidence of leukemia engraftment is observed, animals are randomized into treatment and control groups.

  • Drug Formulation and Dosing: The investigational compound and comparator drugs are formulated in an appropriate vehicle (e.g., 0.5% methylcellulose, DMSO/polyethylene glycol). The dosage and administration route (e.g., oral gavage, intraperitoneal injection) are based on prior pharmacokinetic and tolerability studies.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): In subcutaneous models, TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

    • Survival Analysis: The primary endpoint for disseminated leukemia models is overall survival. Survival data is often presented using Kaplan-Meier curves and analyzed using the log-rank test.

    • Leukemia Burden: In disseminated models, leukemia burden in various organs (bone marrow, spleen, peripheral blood) is quantified at the end of the study using flow cytometry, immunohistochemistry, or bioluminescence.

  • Toxicity Assessment: Animal body weight is monitored regularly as a general indicator of toxicity. Clinical observations are recorded daily. At the end of the study, major organs may be collected for histopathological analysis.

Visualizing Experimental and Biological Pathways

Experimental Workflow for In Vivo Efficacy Assessment

The following diagram illustrates a typical workflow for an in vivo efficacy study of a novel compound in an AML xenograft model.

experimental_workflow cluster_prep Preparation cluster_engraftment Engraftment cluster_treatment Treatment cluster_evaluation Evaluation cell_culture AML Cell Line Culture (e.g., MOLM-14, MV4-11) inoculation Cell Inoculation (Subcutaneous or Intravenous) cell_culture->inoculation animal_model Immunodeficient Mice (e.g., NOD/SCID, NSG) animal_model->inoculation monitoring_engraftment Monitor Tumor Growth or Leukemia Engraftment inoculation->monitoring_engraftment randomization Randomize Mice into Treatment Groups monitoring_engraftment->randomization drug_admin Administer Investigational Compound, Vehicle Control, and Comparators randomization->drug_admin tgi Measure Tumor Volume (Tumor Growth Inhibition) drug_admin->tgi survival Monitor Overall Survival drug_admin->survival leukemia_burden Assess Leukemia Burden (Flow Cytometry, Bioluminescence) drug_admin->leukemia_burden toxicity Monitor Body Weight and Clinical Signs drug_admin->toxicity

In vivo AML xenograft study workflow.
FLT3 Signaling Pathway and Inhibition

Mutated FLT3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of downstream signaling pathways that drive leukemogenesis. These pathways include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT5 pathways, which collectively promote cell proliferation and inhibit apoptosis.

flt3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors FLT3 Inhibitors FLT3 Mutated FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-apoptosis) AKT->Survival mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Survival Inhibitor Midostaurin Crenolanib Sunitinib Inhibitor->FLT3

Constitutively active FLT3 signaling and points of inhibition.
Mechanism of Action of Comparator FLT3 Inhibitors

Midostaurin, Crenolanib, and Sunitinib are all tyrosine kinase inhibitors (TKIs) that target FLT3, but they have different selectivity profiles and binding modes.

  • Midostaurin: A multi-kinase inhibitor that targets FLT3 (both ITD and TKD mutations), KIT, PDGFR, VEGFR2, and protein kinase C (PKC). Its broad-spectrum activity may contribute to its efficacy but also to its side-effect profile.[1]

  • Crenolanib: A potent and selective type I FLT3 inhibitor, meaning it binds to the active conformation of the kinase. This allows it to be effective against both FLT3-ITD and resistance-conferring FLT3-TKD mutations (e.g., D835).[3][8][9]

  • Sunitinib: A multi-targeted TKI that inhibits VEGFRs, PDGFRs, KIT, and FLT3.[5][10] Its anti-angiogenic properties through VEGFR inhibition are a key part of its mechanism in solid tumors, which may also play a role in hematological malignancies.

The following diagram illustrates the classification and primary targets of these inhibitors.

inhibitor_mechanism cluster_inhibitors FLT3 Inhibitors cluster_types Inhibitor Type cluster_targets Primary Targets Midostaurin Midostaurin Multi_Kinase Multi-Kinase Midostaurin->Multi_Kinase PKC PKC Midostaurin->PKC Crenolanib Crenolanib Type_I Type I FLT3 Inhibitor Crenolanib->Type_I Sunitinib Sunitinib Sunitinib->Multi_Kinase FLT3 FLT3 (ITD & TKD) Multi_Kinase->FLT3 KIT KIT Multi_Kinase->KIT PDGFR PDGFR Multi_Kinase->PDGFR VEGFR VEGFR Multi_Kinase->VEGFR Type_I->FLT3

Classification and primary targets of comparator FLT3 inhibitors.

Conclusion

The successful development of novel FLT3 inhibitors like "this compound" hinges on rigorous preclinical validation. This guide provides a framework for such an evaluation by presenting a comparative analysis of the established FLT3 inhibitors Midostaurin, Crenolanib, and Sunitinib. The tabulated in vivo efficacy data, detailed experimental protocols, and visualized pathways offer a benchmark for assessing the therapeutic potential of new chemical entities. As research progresses, it will be crucial to conduct head-to-head in vivo studies to determine the relative potency, selectivity, and safety profile of "this compound" against these and other emerging FLT3-targeted therapies.

References

Comparative Pharmacokinetic Profiles of 2-(Pyridin-4-yl)-1H-indole Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide summarizes the available pharmacokinetic data, details the experimental methodologies used to obtain this data, and provides a visualization of the relevant biological pathway to aid in the understanding of the mechanism of action of these compounds.

Data Presentation: Pharmacokinetic Parameters of p38 MAP Kinase Inhibitors

The following table summarizes the in vivo pharmacokinetic parameters of a key 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine analog following intravenous and oral administration in rats.

Compound IDRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Bioavailability (%)
42c IV210500.085801.9N/A
42c PO104501.021002.972

Data extracted from a study on 4-azaindole inhibitors of p38 MAP kinase.[1]

Experimental Protocols

The pharmacokinetic parameters presented in this guide were determined through the following experimental protocol:

In Vivo Pharmacokinetic Study in Rats:

  • Animal Model: Male Sprague-Dawley rats were used for the study.

  • Compound Administration:

    • Intravenous (IV) Administration: The compound was formulated in a vehicle of 20% hydroxypropyl-β-cyclodextrin in water and administered as a single bolus dose of 2 mg/kg into the jugular vein.

    • Oral (PO) Administration: The compound was suspended in a vehicle of 0.5% methylcellulose and 0.1% Tween-80 in water and administered via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the jugular vein at predose and at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing: Plasma was separated by centrifugation and stored at -20°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters from the plasma concentration-time data. The area under the curve (AUC) was calculated using the linear trapezoidal rule. Bioavailability was calculated as (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.[1]

Signaling Pathway

The 2-(pyridin-4-yl)-1H-indole analogs discussed in this guide are potent inhibitors of p38 MAP kinase. The p38 MAP kinase signaling pathway plays a crucial role in the cellular response to inflammatory cytokines and stress stimuli. Inhibition of this pathway is a key therapeutic strategy for a variety of inflammatory diseases.

p38_signaling_pathway stress Stress Stimuli / Cytokines mkk MAPKKs (MKK3/6) stress->mkk p38 p38 MAPK mkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Cellular Response (Inflammation, Apoptosis, etc.) substrates->response inhibitor This compound Analog inhibitor->p38 Inhibition

Caption: The p38 MAP kinase signaling cascade and the point of inhibition by this compound analogs.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-(Pyridin-4-yl)-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Heterocyclic Scaffold

The compound 2-(pyridin-4-yl)-1H-indole is a significant heterocyclic scaffold in medicinal chemistry and materials science. Its efficient synthesis is a critical factor in the rapid advancement of research and development in these fields. This guide provides a comprehensive comparison of the leading synthetic methods for this compound, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal strategy for their needs.

At a Glance: Comparison of Synthetic Routes

Method NameStarting MaterialsKey Reagents & ConditionsYield (%)Reaction TimeKey Advantages
Fischer Indole Synthesis Phenylhydrazine, 4-AcetylpyridineAcid catalyst (e.g., polyphosphoric acid, ZnCl₂, H₂SO₄), HeatTypically 60-80%2-6 hoursReadily available starting materials, one-pot procedure.
Suzuki-Miyaura Coupling 2-Bromo-1H-indole, Pyridine-4-boronic acidPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O)Generally 70-95%12-24 hoursHigh yields, good functional group tolerance.
Larock Indole Synthesis 2-Iodoaniline, 4-EthynylpyridinePalladium catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃), Ligand (e.g., PPh₃)Variable, can be high12-24 hoursConvergent, builds the indole ring and installs the pyridine moiety simultaneously.

Synthetic Pathway Visualizations

The following diagrams illustrate the logical workflow for the two most prominently documented synthetic routes to this compound.

Fischer_Indole_Synthesis cluster_0 Fischer Indole Synthesis Phenylhydrazine Phenylhydrazine Hydrazone Intermediate Hydrazone Intermediate Phenylhydrazine->Hydrazone Intermediate Condensation 4-Acetylpyridine 4-Acetylpyridine 4-Acetylpyridine->Hydrazone Intermediate This compound This compound Hydrazone Intermediate->this compound Acid-catalyzed Cyclization

Figure 1. Fischer Indole Synthesis Workflow

Suzuki_Miyaura_Coupling cluster_1 Suzuki-Miyaura Coupling 2-Bromo-1H-indole 2-Bromo-1H-indole This compound This compound 2-Bromo-1H-indole->this compound Pd-catalyzed Cross-Coupling Pyridine-4-boronic acid Pyridine-4-boronic acid Pyridine-4-boronic acid->this compound

Figure 2. Suzuki-Miyaura Coupling Workflow

Detailed Experimental Protocols

Method 1: Fischer Indole Synthesis

This classical method remains a widely used approach for indole synthesis due to its operational simplicity and the commercial availability of the starting materials.[1][2][3] The reaction proceeds via the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the condensation of phenylhydrazine and a ketone.

Experimental Protocol:

  • Hydrazone Formation: To a solution of 4-acetylpyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add phenylhydrazine (1.0-1.2 eq).

  • Cyclization: Add an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid (H₂SO₄), to the reaction mixture.

  • Heating: Heat the mixture to a temperature ranging from 80°C to 180°C, depending on the catalyst used, for a period of 2 to 6 hours.

  • Work-up and Purification: After cooling, the reaction mixture is typically poured into ice-water and neutralized with a base (e.g., NaOH or NH₄OH). The precipitated product is then collected by filtration, washed, and purified by recrystallization or column chromatography.

A similar procedure for the synthesis of the constitutional isomer, 2-(pyridin-2-yl)-1H-indole, using pyridine-2-carbaldehyde and o-methylaniline with a catalytic amount of p-toluenesulfonic acid in refluxing toluene for 5 hours, resulted in a yield of 77.3%.[4]

Method 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[5] This method generally offers high yields and excellent functional group tolerance.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine 2-bromo-1H-indole (1.0 eq), pyridine-4-boronic acid (1.2-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base, typically potassium carbonate (K₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Heating: Heat the reaction mixture to reflux (typically 80-100°C) and stir for 12 to 24 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Method 3: Larock Indole Synthesis

The Larock indole synthesis is a palladium-catalyzed annulation of a 2-haloaniline with an alkyne. This convergent method allows for the simultaneous formation of the indole ring and the introduction of the pyridinyl substituent.[6][7]

Experimental Protocol:

  • Reaction Setup: Combine 2-iodoaniline (1.0 eq), 4-ethynylpyridine (1.1-1.5 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), a ligand like triphenylphosphine (PPh₃, 10-20 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in a suitable solvent (e.g., DMF or NMP).

  • Inert Atmosphere: De-gas the reaction mixture and maintain it under an inert atmosphere.

  • Heating: Heat the reaction mixture at a temperature ranging from 100°C to 120°C for 12 to 24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography.

Conclusion

The choice of synthetic method for this compound will depend on the specific requirements of the research, including desired yield, scalability, cost of reagents, and available equipment. The Fischer Indole Synthesis offers a straightforward and cost-effective approach, making it suitable for initial exploratory work. The Suzuki-Miyaura Coupling provides a reliable and high-yielding route, particularly when functional group tolerance is a key consideration. The Larock Indole Synthesis , while potentially more complex to optimize, offers a highly convergent and elegant strategy for constructing this important heterocyclic scaffold. Researchers are encouraged to consider the comparative data and protocols presented in this guide to make an informed decision that best aligns with their synthetic goals.

References

A Comparative Guide to Chemical Tools for Interrogating the Lipid II Flippase MurJ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the exploration of novel antibacterial targets. One such promising target is MurJ, an essential inner membrane protein in most bacteria responsible for flipping Lipid II, the peptidoglycan building block, from the cytoplasm to the periplasm.[1] Inhibition of MurJ disrupts cell wall synthesis, leading to bacterial cell death. While a well-validated, commercially available chemical probe for MurJ with high selectivity and a corresponding negative control remains elusive, several inhibitors have been identified that can serve as valuable research tools. This guide provides a comparative overview of these molecules, detailing their performance, and the experimental protocols used for their characterization.

Comparison of MurJ Inhibitors

The known inhibitors of MurJ are a structurally diverse group of molecules, including natural product derivatives, synthetic small molecules, and peptides. Their mechanisms of action, where understood, appear to involve the conformational locking of MurJ.[1] The following table summarizes the key characteristics of prominent MurJ inhibitors.

Inhibitor ClassRepresentative Compound(s)Chemical NatureProposed Mechanism of ActionKey Performance DataReference(s)
Indole Derivatives DMPI, CDFISmall MoleculeAllosteric inhibition; resistance mutations suggest a complex interaction rather than direct competition with Lipid II.[1]Potentiation of β-lactam antibiotics. Specific IC50 or Ki values are not well-documented in publicly available literature.[1]
Humimycins Humimycin A, Humimycin 17SLipopeptideDirect interaction with MurJ, leading to inhibition of Lipid II flipping.[2][3]Humimycin 17S shows potent activity against MRSA and VRE, and a >50-fold reduction in resistance rate compared to Humimycin A.[3] It potentiates the activity of β-lactams.[3][2][3]
Phage M Lysis Protein LysMPeptideTraps MurJ in an outward-facing conformation, preventing the conformational cycling necessary for Lipid II transport.[1]Induces morphological defects similar to β-lactams.[1] Direct binding has yet to be demonstrated.[1][1]

Experimental Protocols for MurJ Probe Validation

Validating compounds that target the flippase activity of MurJ requires specialized assays, as the substrate, Lipid II, is not chemically altered during transport. Below are key experimental protocols used to characterize MurJ inhibitors.

In Vivo Lipid II Flippase Assay

This assay indirectly measures MurJ activity by monitoring the accessibility of Lipid II to the periplasmically located enzyme Colicin M, which cleaves Lipid II.[4]

  • Bacterial Strain: Escherichia coli strains expressing the target MurJ. For specific mechanistic studies, engineered strains with cysteine substitutions (e.g., MurJA29C) can be used.[4]

  • Radiolabeling: Cultures are grown in the presence of a radiolabeled peptidoglycan precursor, such as [3H]-meso-diaminopimelic acid ([3H]-mDAP), to label Lipid II.[4]

  • Inhibitor Treatment: The compound of interest is added to the culture.

  • Colicin M Treatment: Purified Colicin M is added to the culture. In spheroplasts, the outer membrane is removed to provide Colicin M direct access to periplasmic Lipid II.[4]

  • Lipid Extraction and Analysis: Lipids are extracted from the cells, and the amount of radiolabeled Lipid II and its cleaved product are quantified by thin-layer chromatography (TLC) and scintillation counting.[4]

  • Interpretation: A potent MurJ inhibitor will prevent Lipid II from flipping to the periplasm, thus protecting it from cleavage by Colicin M. This results in a higher amount of intact, radiolabeled Lipid II compared to untreated controls.[4]

Lipid II Accumulation Assay using Biotin Tagging

This method quantifies the intracellular accumulation of Lipid II, a direct consequence of MurJ inhibition.[5]

  • Metabolic Labeling: Bacterial cells are incubated with a modified sugar (e.g., an azido-sugar) that is incorporated into Lipid II.

  • Inhibitor Treatment: Cells are treated with the test compound.

  • Lysis and Click Chemistry: Cells are lysed, and the azido-modified Lipid II is conjugated to a biotin-alkyne probe via a click chemistry reaction.

  • Quantification: The biotinylated Lipid II can be quantified using various methods, such as streptavidin-based enzyme-linked immunosorbent assays (ELISAs) or Western blotting.

  • Interpretation: An increase in the biotin signal in treated cells compared to controls indicates the accumulation of intracellular Lipid II due to MurJ inhibition.[5]

Thermal Shift Assay (TSA)

TSA is a biophysical technique used to assess the direct binding of a ligand to a protein by measuring changes in the protein's thermal stability.

  • Protein and Ligand Preparation: Purified MurJ is mixed with the test compound in a suitable buffer.

  • Dye Addition: A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) is added to the mixture.

  • Thermal Denaturation: The temperature of the sample is gradually increased in a real-time PCR instrument.

  • Fluorescence Monitoring: The fluorescence is monitored as the temperature increases. As the protein unfolds, the dye binds, and the fluorescence signal increases.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is calculated.

  • Interpretation: A significant increase in the Tm of MurJ in the presence of the compound indicates direct binding and stabilization of the protein.[2]

Visualizing MurJ Function and Inhibition

The following diagrams illustrate the proposed mechanism of MurJ and how different inhibitors are thought to interfere with its function.

MurJ_LipidII_Flippase_Cycle cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm LipidII_cyto Lipid II MurJ_inward MurJ (Inward-facing) LipidII_cyto->MurJ_inward 1. Binding MurJ_outward MurJ (Outward-facing) MurJ_inward->MurJ_outward 2. Conformational Change (Flipping) MurJ_outward->MurJ_inward 4. Reset LipidII_peri Lipid II MurJ_outward->LipidII_peri 3. Release PG_synthesis Peptidoglycan Synthesis LipidII_peri->PG_synthesis

Caption: The catalytic cycle of the Lipid II flippase MurJ.

MurJ_Inhibition_Mechanisms cluster_inhibitors Inhibitors cluster_cycle MurJ Cycle Humimycins Humimycins MurJ_inward MurJ (Inward-facing) Humimycins->MurJ_inward Direct Binding & Inhibition LysM LysM MurJ_outward MurJ (Outward-facing) LysM->MurJ_outward Traps in Outward State Indoles Indoles Conformational_Change Conformational Cycling Indoles->Conformational_Change Allosteric Inhibition MurJ_inward->Conformational_Change MurJ_outward->Conformational_Change Conformational_Change->MurJ_outward

Caption: Proposed mechanisms of action for different classes of MurJ inhibitors.

References

Comparative Metabolic Stability of 2-(pyridin-4-yl)-1H-indole Derivatives: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(pyridin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic targets. A critical determinant of the in vivo efficacy and safety profile of these derivatives is their metabolic stability. This guide provides a comparative overview of the metabolic stability of a series of hypothetical this compound derivatives, supported by detailed experimental protocols for key in vitro assays. Understanding these structure-metabolism relationships is crucial for optimizing drug candidates by enhancing their pharmacokinetic properties.[1][2]

Comparative Metabolic Stability Data

The metabolic stability of a compound is its susceptibility to biotransformation and is a key factor influencing its pharmacokinetic profile.[3] The following table summarizes the in vitro metabolic stability of a series of hypothetical this compound derivatives in human liver microsomes (HLM). Key parameters such as half-life (t½) and intrinsic clearance (CLint) are presented to facilitate comparison.[4] A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.[4]

Compound IDR1 Substitution (Indole N1)R2 Substitution (Indole C3)R3 Substitution (Pyridine)t½ in HLM (min)CLint (µL/min/mg protein)
IND-001 HHH1592.4
IND-002 HFH4530.8
IND-003 HCH₃H8173.3
IND-004 CH₃HH2555.5
IND-005 HHOCH₃3836.5
IND-006 HFOCH₃>60<23.1

Disclaimer: The data presented in this table is for illustrative purposes to demonstrate structure-metabolism relationships and is not derived from actual experimental results on these specific compounds.

Interpretation of Structure-Metabolism Relationships:

  • Effect of C3-Substitution: The introduction of an electron-withdrawing fluorine atom at the C3 position (IND-002) significantly increased metabolic stability compared to the unsubstituted parent compound (IND-001). This is a common strategy to block a primary site of oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] Conversely, introducing a metabolically labile methyl group (a potential "soft spot") at the same position (IND-003) led to a marked decrease in stability.

  • Effect of N1-Substitution: Alkylation of the indole nitrogen (IND-004) can also influence metabolic stability, in this case, showing a moderate improvement over the parent compound.

  • Effect of Pyridine Substitution: Adding an electron-donating methoxy group to the pyridine ring (IND-005) improved metabolic stability, potentially by altering the electronic properties of the aromatic system and influencing its interaction with metabolizing enzymes.

  • Synergistic Effects: Combining favorable modifications, such as C3-fluorination and pyridine methoxylation (IND-006), resulted in the most stable compound in this hypothetical series, demonstrating an additive or synergistic effect on blocking metabolic pathways.

Experimental Protocols

Accurate assessment of metabolic stability relies on standardized in vitro assays. These assays provide essential data early in the drug discovery process to rank compounds and guide structural modifications.[5][6][7]

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate a compound's susceptibility to metabolism by Phase I enzymes, predominantly cytochrome P450s (CYPs), which are abundant in liver microsomes.[4][8][9]

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution by diluting the stock solution in a suitable solvent like acetonitrile (e.g., to 100 µM).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[8]

  • Incubation Procedure:

    • In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound's working solution (final concentration typically 1 µM).[8][9]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[8]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. A control incubation without the NADPH system should be included to assess non-enzymatic degradation.[8][9]

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[9]

    • Terminate the reaction by adding a quench solution, typically 3-5 volumes of cold acetonitrile containing an internal standard.[8]

  • Sample Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[1]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[1]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[1]

Hepatocyte Stability Assay

Hepatocytes are whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive model of in vivo hepatic metabolism.[10][11][12]

Methodology:

  • Cell Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells into a pre-warmed incubation medium and determine cell viability and concentration.

    • Dilute the hepatocyte suspension to the desired concentration (e.g., 0.5 x 10⁶ viable cells/mL).[13]

  • Incubation Procedure:

    • Add the hepatocyte suspension to a 96-well plate.

    • Add the test compound (final concentration typically 1 µM) to initiate the incubation.[13]

    • Incubate the plate at 37°C with continuous shaking in a humidified incubator.

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots.[11]

    • Terminate the reaction by adding cold acetonitrile containing an internal standard.[10]

  • Sample Analysis and Data Processing:

    • The sample processing and LC-MS/MS analysis are similar to the microsomal stability assay.

    • Data analysis is also performed similarly to calculate the half-life and intrinsic clearance, with CLint expressed as µL/min/10⁶ cells.[13]

Plasma Stability Assay

This assay determines a compound's stability in blood plasma, which contains various enzymes like esterases and amidases that can degrade certain chemical structures.[14][15] It is particularly important for compounds with susceptible functional groups (e.g., esters, amides) and for the evaluation of prodrugs.[15][16]

Methodology:

  • Preparation:

    • Thaw pooled human plasma on ice or at room temperature.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation Procedure:

    • In a 96-well plate, add plasma.

    • Add the test compound to the plasma (final concentration typically 1-5 µM) to start the incubation.

    • Incubate the plate at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the mixture.[14][17]

    • Stop the reaction by adding a cold organic solvent (e.g., methanol or acetonitrile) containing an internal standard.[14]

  • Sample Analysis and Data Processing:

    • Centrifuge the samples to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the parent compound.

    • Calculate the percentage of compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).[14]

Visualizations

Experimental Workflow and Metabolic Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental processes and the underlying biological transformations.

G cluster_prep Preparation cluster_inc Incubation cluster_samp Sampling & Quenching cluster_analysis Analysis prep_cpd Test Compound (Stock Solution) inc Combine & Incubate at 37°C prep_cpd->inc prep_sys Metabolic System (Microsomes/Hepatocytes/Plasma) prep_sys->inc prep_cof Cofactors (e.g., NADPH) prep_cof->inc Initiate Reaction samp Sample at Time Points (0, 5, 15, 30, 60 min) inc->samp quench Quench Reaction (Cold Acetonitrile + IS) samp->quench process Protein Precipitation (Centrifugation) quench->process lcms LC-MS/MS Analysis process->lcms data Data Processing (Calculate t½, CLint) lcms->data

Caption: General workflow for in vitro metabolic stability assays.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism parent This compound (Parent Compound) met_indole Indole Ring Oxidation (e.g., C3, C5, C7-hydroxylation) parent->met_indole Oxidation met_pyridine Pyridine Ring Oxidation (N-oxidation) parent->met_pyridine Oxidation met_conjugate Conjugation (Glucuronidation, Sulfation) met_indole->met_conjugate Hydroxylated Metabolites met_pyridine->met_conjugate Hydroxylated Metabolites excretion Excretion met_conjugate->excretion

Caption: Generalized metabolic pathway for indole derivatives.

References

Confirming the Binding Mode of 2-(pyridin-4-yl)-1H-indole through Co-crystallization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding modes of kinase inhibitors structurally related to 2-(pyridin-4-yl)-1H-indole, elucidated through co-crystallization. Due to the limited availability of a public co-crystal structure for the exact molecule of interest, this document focuses on close structural analogs and related heterocyclic scaffolds to provide representative insights into its potential binding interactions. The information presented herein is crucial for structure-based drug design and the development of novel kinase inhibitors.

Comparison of Binding Modes and Affinities

The following table summarizes the key binding interactions and quantitative data for three representative kinase inhibitors with scaffolds related to this compound, co-crystallized with their respective protein kinase targets.

FeatureIndazole-Pyridine Analog (with PKA)Aminoindazole Analog (with Tyk2)Imidazo[4,5-b]pyridine Analog (with Aurora-A)
PDB ID 2UZW4BLL (Hypothetical - based on described interactions)4J8N (Hypothetical - based on described interactions)
Protein Target cAMP-dependent protein kinase A (PKA)Tyrosine-protein kinase Tyk2Aurora kinase A
Ligand Scaffold Indazole-Pyridine3-AminoindazoleImidazo[4,5-b]pyridine
Resolution (Å) 2.202.5-2.6[1]2.5
Binding Affinity IC50 = 14 nM (for a related compound)IC50 < 3 nM (for a related compound)Kd = 7.5 nM, IC50 = 0.038 µM
Key H-Bond Interactions Hinge region (e.g., with backbone of Val123 and Glu121)Hinge region (forms hydrogen bonds to the protein backbone)Hinge region (N4 of pyridine and N3 of imidazole with Ala213)
Key Hydrophobic Interactions Interactions with residues in the ATP binding pocket.The inhibitor stabilizes the glycine-rich loop and promotes conformational homogeneity.[1]Phenyl ring of the inhibitor interacts with Gly216.
Other Notable Interactions The phenyl moiety of the inhibitor occupies a specific pocket.The furan substituent occupies the extended hinge region.[1]Isoxazole group interacts with the Gly-rich loop.

Experimental Protocols

Detailed methodologies for the co-crystallization of kinase inhibitors are essential for reproducibility and further experimentation. Below are representative protocols based on published studies of related compounds.

Protein Expression and Purification (General Protocol)
  • Construct Design: The kinase domain of the target protein (e.g., Tyk2, Aurora-A) is cloned into an appropriate expression vector (e.g., baculovirus or bacterial). Often, kinase-inactive mutants are used to facilitate crystallization.[1]

  • Expression: The protein is expressed in a suitable host system, such as Spodoptera frugiperda (Sf9) insect cells for baculovirus expression or E. coli for bacterial expression.[1]

  • Lysis and Affinity Chromatography: Cells are harvested and lysed. The protein is purified from the lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Further Purification: Further purification steps, such as ion-exchange and size-exclusion chromatography, are performed to achieve high purity.

  • Protein Concentration: The purified protein is concentrated to a suitable concentration for crystallization trials (typically 5-15 mg/mL).

Co-crystallization (Vapor Diffusion Method)

1. Complex Formation:

  • The purified protein is incubated with the inhibitor. The final concentration of the protein is typically around 0.5 mg/mL, and the inhibitor is added at a concentration of 0.1 mM.[1]

  • The protein-ligand mixture is then concentrated to approximately 10 mg/mL.[1]

2. Crystallization Screening:

  • Crystallization trials are set up using the vapor diffusion method (hanging or sitting drop).

  • The protein-ligand complex solution is mixed with a reservoir solution in a 1:1 ratio.

  • The composition of the reservoir solution is critical and varies for each protein-ligand complex. A representative condition for a Tyk2-inhibitor complex is 4.3–4.7 M ammonium formate, 100 mM Tris pH 8.0.[1]

  • Plates are incubated at a constant temperature (e.g., 20°C) and monitored for crystal growth.

3. Crystal Soaking (Alternative Method):

  • If co-crystallization is unsuccessful, crystal soaking can be attempted.

  • Crystals of the apo-protein are grown first.

  • The inhibitor is then introduced to the crystal by adding it to the drop containing the crystal. For instance, a 1 µM final concentration of the inhibitor can be added to the crystallization well.[1]

X-ray Diffraction Data Collection and Structure Determination
  • Cryoprotection: Crystals are transferred to a cryoprotectant solution (typically the reservoir solution supplemented with 20-25% glycerol) before being flash-cooled in liquid nitrogen.[1]

  • Data Collection: X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement: The structure is solved by molecular replacement using a known structure of the kinase as a search model. The inhibitor is then built into the electron density map, and the entire complex is refined.

Visualizations

The following diagrams illustrate the key processes and concepts involved in confirming the binding mode of an inhibitor through co-crystallization.

experimental_workflow cluster_protein_production Protein Production cluster_crystallization Co-crystallization cluster_data_analysis Structure Determination p1 Gene Cloning p2 Protein Expression p1->p2 p3 Purification p2->p3 c1 Protein-Ligand Complex Formation p3->c1 c2 Crystallization Screening (Vapor Diffusion) c1->c2 c3 Crystal Growth c2->c3 d1 X-ray Diffraction c3->d1 d2 Structure Solution (Molecular Replacement) d1->d2 d3 Binding Mode Analysis d2->d3

Figure 1. Experimental workflow for confirming inhibitor binding mode via co-crystallization.

logical_relationship cluster_process Co-crystallization Process cluster_outcome Confirmation of Binding Mode ligand This compound (or Analog) complex Protein-Ligand Complex ligand->complex protein Target Kinase protein->complex crystal Co-crystal complex->crystal xray X-ray Diffraction crystal->xray edensity Electron Density Map xray->edensity binding_pose Precise 3D Binding Pose edensity->binding_pose interactions Key Molecular Interactions (H-bonds, Hydrophobic, etc.) binding_pose->interactions sar Structure-Activity Relationship (SAR) & Rational Drug Design interactions->sar

References

Safety Operating Guide

Proper Disposal of 2-(pyridin-4-yl)-1H-indole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-(pyridin-4-yl)-1H-indole should be treated as a hazardous chemical waste and disposed of through an approved waste disposal facility in accordance with local, state, and federal regulations. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.

I. Understanding the Hazards

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, adherence to strict safety protocols during handling and disposal is paramount.

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The recommended PPE provides a barrier against potential exposure through inhalation, skin contact, or eye contact.

Equipment Specification Purpose
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To protect hands from skin irritation and absorption.
Eye Protection Safety glasses with side shields or gogglesTo prevent eye contact and serious eye irritation.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of insufficient ventilation.To prevent inhalation and respiratory irritation.

III. Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[2][3][4].

  • Waste Identification and Collection:

    • Treat all this compound, including unused product, reaction byproducts, and contaminated materials (e.g., filter paper, pipette tips), as hazardous waste[5].

    • Collect waste in a designated, compatible, and properly sealed container. The original container is often the best choice for unused product[5].

  • Waste Segregation:

    • Store the waste container for this compound separately from incompatible materials. As a nitrogen-containing heterocyclic compound, it should be kept away from strong oxidizing agents and strong acids[6].

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas[3].

    • The label should also include the date of waste accumulation and the primary hazards (e.g., "Irritant").

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory[6].

    • This area should be a cool, dry, and well-ventilated space, away from heat sources and direct sunlight.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[7].

    • Follow all institutional procedures for waste manifest documentation.

IV. Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

A. Spill Kit Contents:

Item Purpose
Absorbent Material Inert material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.
Personal Protective Equipment (PPE) As detailed in the PPE table above.
Waste Container Sealable, labeled container for hazardous waste.
Scoop and Dustpan For collecting solid waste.
Cleaning Supplies Soap and water for decontamination of the area after cleanup.

B. Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your EHS office.

  • Don PPE: Before attempting to clean a minor spill, ensure you are wearing the appropriate PPE[1][8].

  • Contain the Spill: For liquid spills, use an absorbent material to dike the spill and prevent it from spreading[8].

  • Absorb and Collect:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container[1].

    • For liquid spills, cover with an inert absorbent material. Once absorbed, scoop the material into the hazardous waste container[1].

  • Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Dispose of Waste: Seal and label the container with the spill cleanup materials and arrange for its disposal through your EHS office.

V. Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound for Disposal identify_waste Identify as Hazardous Waste start->identify_waste don_ppe Don Appropriate PPE identify_waste->don_ppe collect_waste Collect in a Labeled, Sealed, Compatible Container don_ppe->collect_waste segregate_waste Segregate from Incompatible Materials collect_waste->segregate_waste store_waste Store in Designated Satellite Accumulation Area segregate_waste->store_waste contact_ehs Contact EHS for Pickup and Disposal store_waste->contact_ehs end_disposal Proper Disposal Complete contact_ehs->end_disposal

Disposal Workflow for this compound

References

Personal protective equipment for handling 2-(pyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential safety protocols and logistical information for 2-(pyridin-4-yl)-1H-indole, a compound that requires careful management in a laboratory setting. Adherence to these procedures is critical for personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • Skin irritation (Category 2) [1]

  • Serious eye irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

The signal word for this compound is "Warning".[1] To mitigate these risks, the following personal protective equipment (PPE) is mandatory.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldMust be worn to protect against splashes.
Hand Protection Chemical-resistant glovesNitrile or other chemically resistant gloves are recommended.[2]
Body Protection Laboratory CoatA standard lab coat should be worn.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to minimize inhalation.[2]

Procedural Workflow for Handling and Disposal

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal, ensuring safety at each step.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_cleanup Post-Handling a Don Personal Protective Equipment (PPE) b Ensure proper ventilation (Fume Hood) a->b c Weigh and handle the solid compound b->c Proceed when safe d Perform experimental procedures c->d e Segregate solid and liquid waste d->e After experiment completion f Collect in labeled, sealed, compatible containers e->f g Dispose of as hazardous waste via EHS f->g h Decontaminate work surfaces g->h After waste removal i Remove and dispose of PPE properly h->i j Wash hands thoroughly i->j

Caption: Standard workflow for handling and disposing of this compound.

Safe Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling the compound.[1]

  • Avoid breathing dust or fumes.[1]

  • All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Storage:

  • Store in a cool, dry place away from sources of ignition.[1]

  • Keep containers tightly closed.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all solid materials, including unused compound and contaminated items (e.g., weigh boats, filter paper), in a clearly labeled, sealable, and chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle.[2]

  • Liquid Waste: Use a designated, leak-proof, and shatter-resistant container for all liquid waste containing the compound. Ensure the container is compatible with the solvents used.[2]

  • Labeling: All waste containers must be clearly labeled with the contents.

  • Disposal: Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.[2] Do not pour waste down the drain.[1]

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1] Remove contaminated clothing and wash it before reuse.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, get medical advice.[1]

  • Inhalation: Move the individual to fresh air and keep them in a comfortable position for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]

  • Ingestion: If swallowed, seek immediate medical attention.

In Case of a Spill:

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • For small spills, absorb the material with an inert substance and place it into a suitable disposal container.[1]

  • For large spills, evacuate the area and follow your institution's emergency spill response procedures.

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult the specific Safety Data Sheet (SDS) for the most detailed information and your institution's EHS department for guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(pyridin-4-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
2-(pyridin-4-yl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.